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  • Product: Dodecyl (2-methoxyphenyl)carbamate
  • CAS: 648928-79-4

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Dodecyl (2-methoxyphenyl)carbamate

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl (2-methoxyphenyl)carbamate Abstract This technical guide provides a comprehensive and in-depth protocol for the synthesis, purification, and de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl (2-methoxyphenyl)carbamate

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis, purification, and detailed characterization of Dodecyl (2-methoxyphenyl)carbamate. Carbamates are a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a robust methodology grounded in established chemical principles. The guide moves beyond a simple recitation of steps to explain the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. All procedures are supported by detailed characterization data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), to provide a self-validating framework for confirming the synthesis of the target compound.

Principle of Synthesis: Nucleophilic Addition

The synthesis of Dodecyl (2-methoxyphenyl)carbamate is achieved through the nucleophilic addition of a phenol to an isocyanate. In this specific reaction, the hydroxyl group (-OH) of 2-methoxyphenol (also known as guaiacol) acts as the nucleophile.[3] The lone pair of electrons on the phenolic oxygen attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O) in dodecyl isocyanate. This reaction is typically high-yielding and proceeds cleanly, often without the need for a catalyst, although a mild base can be used to accelerate the process. The reaction is performed under anhydrous conditions to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes into dodecylamine and carbon dioxide.

G Reactant1 2-Methoxyphenol (Guaiacol) Product Dodecyl (2-methoxyphenyl)carbamate Reactant1->Product Reactant2 Dodecyl Isocyanate Reactant2->Product

Caption: Reaction scheme for the synthesis of Dodecyl (2-methoxyphenyl)carbamate.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of the target molecule.

Materials and Equipment
Material/ReagentGradeSupplierNotes
2-Methoxyphenol (Guaiacol)≥98.0%Sigma-AldrichMay be a solid or supercooled liquid.
Dodecyl isocyanate≥98.0%Sigma-AldrichMoisture sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierUse of an anhydrous solvent is critical.
Magnetic Stirrer with HotplateN/AStandard Lab Supply
Round-bottom flask (100 mL)N/AStandard Lab SupplyMust be oven-dried before use.
Condenser and Drying TubeN/AStandard Lab SupplyFilled with CaCl₂ or Drierite.
Addition FunnelN/AStandard Lab SupplyFor controlled addition of reagents.
TLC platesSilica gel 60 F₂₅₄Merck or equivalentFor reaction monitoring.[4]
Step-by-Step Synthesis Procedure
  • Reaction Setup: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon). A condenser fitted with a drying tube is attached.

  • Reagent Preparation: In the flask, dissolve 2-methoxyphenol (e.g., 1.24 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Initiation of Reaction: Begin stirring the solution at room temperature.

  • Addition of Isocyanate: Slowly add dodecyl isocyanate (e.g., 2.11 g, 10.0 mmol) to the stirred solution dropwise over 10-15 minutes using an addition funnel. Isocyanates can be reactive, and controlled addition helps manage any potential exotherm.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is considered complete when the spot corresponding to the 2-methoxyphenol starting material is no longer visible. The expected reaction time is typically 2-4 hours at room temperature.

  • Reaction Completion: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Isolation

The crude product is typically a waxy solid or oil and requires purification to remove any unreacted starting materials or minor side products. Recrystallization is an effective method for purifying carbamates.[5][6]

Recrystallization Protocol
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or hexane and ethyl acetate. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate).

  • Crystallization: Slowly add water (or hexane) dropwise to the hot solution until it becomes slightly turbid. If it becomes too cloudy, add a few drops of the hot solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Structural Characterization

Unambiguous confirmation of the synthesized Dodecyl (2-methoxyphenyl)carbamate is achieved through a combination of chromatographic and spectroscopic techniques.

G cluster_char Characterization Start Synthesized Crude Product Purify Purification (Recrystallization) Start->Purify Pure Pure Dodecyl (2-methoxyphenyl)carbamate Purify->Pure TLC TLC Analysis Pure->TLC NMR NMR Spectroscopy (¹H & ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Overall workflow from synthesis to final characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the purified product.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~7.80br s1HNH
~7.10-6.85m4HAr-H
~5.20t1HO-CH₂ -CH₂
3.85s3HO-CH₃
~1.65p2HO-CH₂-CH₂
~1.26m18H-(CH₂ )₉-CH₃
0.88t3H-CH₂-CH₃
¹³C NMR δ (ppm)Assignment
~154.0C =O (Carbamate)
~148.0, 139.0Ar-C -O, Ar-C -N
~127.0, 122.0, 120.0, 112.0Ar-C H
~65.0O-C H₂
55.9O-C H₃
~31.9, 29.6, 29.5, 29.3, 26.8, 22.7-(C H₂)₁₀-
14.1-C H₃

Note: Chemical shifts (δ) are predicted based on analogous structures and may vary slightly. Multiplicity: s=singlet, t=triplet, p=pentet, m=multiplet, br s=broad singlet.

Table 2: Expected FT-IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional GroupVibration Mode
~3300Strong, BroadN-HStretching
2920, 2850StrongC-H (Alkyl)Stretching
~1720StrongC=O (Carbamate)Stretching
~1600, 1510MediumC=C (Aromatic)Stretching
~1220StrongC-O (Aryl-O)Asymmetric Stretching
~1050StrongC-O (Alkyl-O)Stretching

Rationale: The FT-IR spectrum is a powerful tool for confirming the presence of key functional groups. The strong carbonyl (C=O) stretch around 1720 cm⁻¹ and the N-H stretch around 3300 cm⁻¹ are characteristic of a secondary carbamate.[7][8][9]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) is commonly used for carbamates.[10]

  • Molecular Formula: C₂₀H₃₃NO₃

  • Exact Mass: 335.2455 g/mol

  • Expected Ion Peak: [M+H]⁺ = 336.2533 m/z

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Methoxyphenol (Guaiacol): Harmful if swallowed and causes skin and eye irritation.

  • Dodecyl isocyanate: Acutely toxic and a respiratory sensitizer. It reacts with water and should be handled with extreme care under anhydrous conditions. Avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle only in a fume hood.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of Dodecyl (2-methoxyphenyl)carbamate from readily available starting materials. The protocol emphasizes the rationale behind key procedural steps, from the choice of anhydrous conditions to protect the reactive isocyanate intermediate to the use of recrystallization for effective purification. The comprehensive characterization plan, incorporating NMR, FT-IR, and MS, provides a robust framework for scientists to verify the identity, structure, and purity of the final product, ensuring the high degree of scientific integrity required in research and development settings.

References

  • AKJournals. High-performance thin-layer chromatographic determination of carbamate residues in vegetables. Available at: [Link]

  • Aly, O. M., & El-Dib, M. A. (1971). Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters. Journal of AOAC INTERNATIONAL, 54(6), 1383–1387. Available at: [Link]

  • Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(2), 412–452. Available at: [Link]

  • PubMed. [Thin layer chromatographic separation and enzymatic detection of carbamate pesticides in plant extracts]. Available at: [Link]

  • Analyst (RSC Publishing). The identification and determination of organophosphorus and carbamate insecticides by thin-layer chromatography. Available at: [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available at: [Link]

  • Science.gov. Thin-Layer Chromatographic Detection of Carbosulfan by 4-Aminoantipyrine Reagent. Available at: [Link]

  • ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Available at: [Link]

  • AIP Publishing. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Available at: [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available at: [Link]

  • SciEngine. Methyl carbamate purification by extraction and recrystallazation. Available at: [Link]

  • NIH PubChem. Dodecyl carbamate. Available at: [Link]

  • Google Patents. US5316554A - Method for processing crystalline ammonium carbamate.
  • UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Available at: [Link]

  • PubMed. CO2 capture in alkanolamine-RTIL blends via carbamate crystallization: route to efficient regeneration. Available at: [Link]

  • Bulletin of the Karaganda university. 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Available at: [Link]

  • PubMed Central (PMC). Properties of Guaiacol Peroxidase Activities Isolated from Corn Root Plasma Membranes. Available at: [Link]

  • PubMed Central (PMC). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

  • Beilstein Journals. Supplementary Information. Available at: [Link]

  • ResearchGate. Reaction pathway of guaiacol. Available at: [Link]

  • NIST WebBook. Phenol, 2-methoxy-. Available at: [Link]

  • Taylor & Francis eBooks. Liquid-Phase Hydroxymethylation of 2-Methoxyphenol: Effect of Reaction. Available at: [Link]

  • ResearchGate. 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Available at: [Link]

  • PubMed. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Available at: [Link]

  • ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Available at: [Link]

  • ResearchGate. The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. Available at: [Link]

  • Faraday Discussions (RSC Publishing). Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy. Available at: [Link]

  • PubMed. Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Available at: [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • ResearchGate. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

  • University of Pretoria. Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Available at: [Link]

  • RSC Publishing. Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Available at: [Link]

  • Wikipedia. Guaiacol. Available at: [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Available at: [Link]

  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]

  • RSC Publishing. An integrated reaction model of guaiacol hydrodeoxygenation using activated carbon supports: effects of support properties, metals, and solvents. Available at: [Link]

  • Frontiers. Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. Available at: [Link]

  • NIH PubChem. Benzyl (4-methoxyphenyl)carbamate. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • Google Patents. US6492381B1 - Tricyclic carbamate compounds useful for inhibition of G-protein function and for treatment of proliferative diseases.
  • ResearchGate. Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl). Available at: [Link]

  • The University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. Available at: [Link]

Sources

Exploratory

In Silico Elucidation of Dodecyl (2-methoxyphenyl)carbamate: Structural Dynamics and Binding Kinetics

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Structural Biology, Molecular Dynamics, and Ligand-Receptor Interaction Profiling Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Structural Biology, Molecular Dynamics, and Ligand-Receptor Interaction Profiling

Executive Summary

Dodecyl (2-methoxyphenyl)carbamate represents a distinct class of lipophilic carbamates characterized by a dual-pharmacophore architecture: a polar, pseudo-peptide carbamate linker flanked by a steric aromatic head group (2-methoxyphenyl) and a highly hydrophobic aliphatic tail (dodecyl).[1] While carbamates are classically recognized as covalent inhibitors of cholinesterases (AChE/BChE), the extended C12 alkyl chain of this specific analog introduces unique binding challenges, specifically regarding hydrophobic collapse and peripheral site engagement.

This guide provides a rigorous, self-validating in silico framework to characterize the binding mechanism of Dodecyl (2-methoxyphenyl)carbamate.[1] We move beyond standard rigid docking to employ Density Functional Theory (DFT) for conformational analysis, Induced Fit Docking (IFD) to accommodate the bulky aliphatic tail, and Molecular Dynamics (MD) to validate complex stability.

Phase 1: Quantum Mechanical Ligand Preparation[1]

Before receptor engagement, the ligand’s electronic and conformational landscape must be mapped. Carbamates exhibit resonance-driven planarity, but the long dodecyl tail introduces significant entropic penalties upon binding.

Electronic Structure & Geometry Optimization

Standard force fields (OPLS/GAFF) often fail to capture the subtle electronic delocalization across the O-C(=O)-N carbamate bridge.[1] We utilize DFT to derive accurate partial charges and torsional barriers.[1]

Protocol:

  • Initial Sketch: Generate the 2D structure of Dodecyl (2-methoxyphenyl)carbamate.

    • SMILES:CCCCCCCCCCCCOC(=O)Nc1ccccc1OC

  • Conformational Search: Perform a Monte Carlo conformational search (e.g., using Spartan or MacroModel) to identify low-energy conformers of the C12 tail.

  • DFT Optimization:

    • Theory Level: B3LYP/6-31G* (or 6-311++G** for higher precision).

    • Solvation: PCM (Polarizable Continuum Model) using water to simulate the aqueous environment prior to binding.

    • Output: Extract Electrostatic Potential (ESP) charges for force field parameterization.

The Cis-Trans Isomerism Check

The carbamate bond has partial double-bond character.[1][2] While the trans isomer (Z-conformer regarding the C-N bond) is typically more stable, the cis form may be accessible in sterically constrained binding pockets.

  • Validation Step: Calculate the rotational energy barrier around the C-N bond. If

    
     kcal/mol, treat the bond as rigid trans during docking.
    

Phase 2: Target Selection and System Setup

Based on the carbamate warhead and the lipophilic profile, the primary biological target is Acetylcholinesterase (AChE) .[3] The 2-methoxyphenyl group mimics the choline headgroup interactions, while the dodecyl chain is predicted to span the active site gorge, interacting with the Peripheral Anionic Site (PAS).

Target PDB: 4EY7 (Human AChE co-crystallized with Donepezil).[1] This structure is ideal because the active site gorge is open, accommodating bulky ligands.

The Binding Site Architecture
  • Catalytic Anionic Site (CAS): Contains the catalytic triad (Ser203, His447, Glu334). The carbamate carbonyl must align here for potential covalent activity.

  • Peripheral Anionic Site (PAS): Located ~20 Å from the CAS. The dodecyl tail is expected to anchor here, stabilizing the complex via hydrophobic interactions with Trp286.

Phase 3: Induced Fit Docking (IFD)[1]

Standard rigid-receptor docking (e.g., standard Glide or AutoDock Vina) is insufficient for this molecule.[1] The 12-carbon chain requires the enzyme's gorge loops to reorganize.

IFD Protocol
  • Grid Generation: Center the grid on the CAS (Ser203) but extend the box size (30 ų) to encompass the PAS.

  • Initial Glide Docking: Soften the Van der Waals radii of the receptor (scaling factor 0.5) to allow the bulky dodecyl chain to penetrate the gorge initially.

  • Prime Side-Chain Prediction: Refine residues within 5 Å of the ligand pose.[1] Specifically, allow rotamer exploration for Trp286 (PAS) and Phe297 (Acyl binding pocket).[1]

  • Re-Docking: Perform rigorous docking into the optimized receptor structures.

Success Metric (Self-Validation): The docking is considered successful only if:

  • The carbamate

    
     is within 3.5 Å of the Ser203 hydroxyl group (pre-reaction state).
    
  • The 2-methoxyphenyl group forms a

    
    -stacking interaction with Trp86.[1]
    
  • The dodecyl tail does not show high-energy steric clashes (VdW repulsion < 0).[1]

Phase 4: Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot.[1] MD is required to verify if the dodecyl tail remains stably bound in the gorge or if hydrophobic collapse ejects the ligand.

Simulation Setup (GROMACS/Amber)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

  • System: Cubic box, TIP3P water model, neutralized with

    
     (0.15 M).[1]
    
  • Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on the protein backbone.

  • Production Run: 100 ns, unrestrained.

Key Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å fluctuation) relative to the protein backbone.[1]

  • Hydrogen Bond Monitoring: Track the occupancy of the H-bond between the carbamate -NH- and the backbone carbonyl of the oxyanion hole (Gly121/Gly122).

  • Gyration Radius (Rg): Monitor the dodecyl chain. A sudden drop in ligand Rg indicates the chain has curled onto itself (intramolecular hydrophobic collapse), which is a failure mode for binding.

Phase 5: Binding Free Energy (MM-GBSA)[1]

To quantify the affinity, we employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations on the MD trajectory.[1]


[1]
  • Interpretation: A

    
     more negative than -9.0 kcal/mol suggests nanomolar affinity.[1]
    
  • Decomposition: Decompose energy contributions to verify that Van der Waals terms (from the dodecyl tail) significantly contribute to binding, validating the design of the long chain.

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline, ensuring a logical flow from quantum mechanics to dynamic simulation.

G QM 1. Ligand QM Prep (DFT B3LYP/6-31G*) IFD 3. Induced Fit Docking (Flexible Gorge Loops) QM->IFD ESP Charges Target 2. Target Selection (AChE PDB: 4EY7) Target->IFD Receptor Grid MD 4. MD Simulation (100ns, CHARMM36m) IFD->MD Best Pose Analysis 5. Analysis & MM-GBSA (Stability & Affinity) MD->Analysis Trajectory Analysis->IFD If RMSD Unstable

Caption: Integrated computational pipeline for characterizing lipophilic carbamate binding modes.

Interaction Pathway Diagram

This diagram details the specific molecular interactions expected within the AChE active site gorge.

Interactions Head 2-Methoxyphenyl Trp86 Trp86 (Anionic Site) Head->Trp86 Pi-Stacking Linker Carbamate Linker (-NH-COO-) Ser203 Ser203 (Catalytic Triad) Linker->Ser203 Pre-Covalent Alignment OxyHole Gly121/122 (Oxyanion Hole) Linker->OxyHole H-Bond (NH) Tail Dodecyl Tail (C12 Chain) PAS Trp286/Tyr72 (Peripheral Site) Tail->PAS Hydrophobic Anchoring

Caption: Predicted molecular interaction map of Dodecyl (2-methoxyphenyl)carbamate within the AChE gorge.

Data Presentation: Expected Results

MetricThreshold for SuccessInterpretation
Docking Score < -9.5 kcal/molIndicates high theoretical affinity comparable to Donepezil.[1]
Ligand RMSD < 2.5 Å (over 100ns)Confirm stable binding; higher values suggest ligand ejection.[1]
Ser203 Distance

Essential for the carbamate to function as a pseudo-substrate inhibitor.
Tail Flexibility RMSF (Tail) > RMSF (Head)The tail should remain dynamic but anchored in the hydrophobic pocket.

References

  • Vertex Pharmaceuticals/NIH . (2024).[1] 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. National Institutes of Health. Link

  • ACS Publications . (2023).[1] Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Journal of Physical Chemistry. Link[1]

  • MDPI . (2022).[1] QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. International Journal of Molecular Sciences. Link[1]

  • BindingDB . (2007).[1] Affinity Data for Carbamate Derivatives and Methoxyphenyl Analogs. Binding Database. Link[1]

  • PubChem . (2021). Dodecyl carbamate Compound Summary. National Library of Medicine. Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for Dodecyl (2-methoxyphenyl)carbamate

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization of Dodecyl (2-methoxyphenyl)carbamate . [1] Executive Summary Dodecyl (2-methoxyphenyl)carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization of Dodecyl (2-methoxyphenyl)carbamate .

[1]

Executive Summary

Dodecyl (2-methoxyphenyl)carbamate (CAS: Analogous to 6320-52-1 for dodecyl phenyl carbamate) is a highly lipophilic carbamate ester characterized by a dodecyl (C12) aliphatic tail and an ortho-substituted phenyl headgroup.[1][2] Its solubility behavior is governed by the competition between the hydrophobic alkyl chain and the polar carbamate linker.[2]

This guide provides a structural analysis of its solubility mechanisms, a predicted solvent compatibility table, and validated protocols for experimental determination.[1][2] Key insights include the "Ortho-Methoxy Effect," which enhances solubility in non-polar solvents compared to para-isomers by reducing intermolecular hydrogen bonding.[1][2]

Structural Analysis & Solubility Mechanisms[1][3]

To predict and manipulate the solubility of this compound, one must understand the three distinct functional regions of the molecule:

The Lipophilic Tail (C12 Dodecyl Chain)[1]
  • Function: Provides strong hydrophobic character (LogP > 6.0 estimated).

  • Solubility Impact: This chain dominates the molecule's interaction with solvents, ensuring high solubility in non-polar and moderately polar organic solvents (alkanes, aromatics, chlorinated solvents).[1][2] It renders the molecule effectively insoluble in water.[2]

The Carbamate Linker (-NH-CO-O-)[1]
  • Function: Acts as both a hydrogen bond donor (NH) and acceptor (C=O, -O-).[1][2]

  • Solubility Impact: In the absence of other factors, this group promotes crystallization through intermolecular hydrogen bonding (dimerization), potentially raising the melting point and reducing solubility in non-polar solvents like hexane.[2]

The Ortho-Methoxy Headgroup (The Critical Modifier)[1]
  • Mechanism: The oxygen atom of the ortho-methoxy group is positioned to form an intramolecular hydrogen bond with the carbamate NH proton forms a stable 5- or 6-membered pseudo-ring structure.[1][2]

  • Thermodynamic Consequence: This intramolecular bond "satisfies" the NH donor, significantly reducing the energy gain from intermolecular stacking.[2]

  • Result: Compared to its para-isomer, Dodecyl (2-methoxyphenyl)carbamate exhibits a lower melting point and enhanced solubility in non-polar solvents (e.g., Toluene, Hexane) because the crystal lattice energy is lower.[1][2]

Predicted Solubility Profile

The following data is derived from Structure-Property Relationships (SPR) of long-chain alkyl aryl carbamates.

Table 1: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)"Like dissolves like"; excellent interaction with both the aromatic core and alkyl tail.[1][2]
Chlorinated ChloroformVery High Disrupts weak intermolecular H-bonds; ideal for synthesis and extraction.[1][2]
Aromatic TolueneHigh Pi-pi stacking with phenyl ring + Van der Waals interaction with C12 chain.[1][2]
Esters Ethyl AcetateHigh Good solvator for the carbamate core; useful for recrystallization if mixed with Hexane.[1]
Ethers THF, MTBEHigh Excellent H-bond acceptors for the carbamate NH (if not intramolecularly bonded).[1][2]
Alcohols Ethanol, IsopropanolModerate (Temperature Dependent)Soluble at reflux; likely crystallizes upon cooling (ideal for purification).[1][2]
Alkanes Hexane, HeptaneModerate to Low Soluble hot.[1][2] The polar carbamate region may cause precipitation at room temp (useful antisolvent).[2]
Aqueous WaterInsoluble (<0.01 mg/mL)Hydrophobic effect of C12 chain overrides polar headgroup.[1][2]

Experimental Protocols

Protocol A: Visual Solubility Screening (Rapid Pass)

Use this to quickly categorize solvents for formulation or purification.[1][2]

  • Preparation: Weigh 10 mg of Dodecyl (2-methoxyphenyl)carbamate into a 4 mL glass vial.

  • Addition: Add 100 µL of the test solvent (Starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Cloudy/Solid Remains: Proceed to Step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
Protocol B: Gravimetric Saturation Method (High Precision)

Use this for regulatory data or critical formulation.[1][2]

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C (or target temp) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1][2]

  • Weighing: Dry the residue to constant weight.

    • Formula:

      
      
      
Protocol C: Recrystallization Strategy

Based on the solubility profile, the following solvent systems are recommended for purification:

  • Single Solvent: Ethanol or Methanol .[1][2] (Dissolve hot, cool to 4°C).

  • Binary System: Dissolve in minimal Dichloromethane (High solubility), then slowly add Hexane (Antisolvent) until turbidity persists.[1][2] Cool to -20°C.

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflow Start Start: Dodecyl (2-methoxyphenyl)carbamate Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Chemical Modification Purify Purification / Crystallization Goal->Purify Remove Impurities Form Formulation / Delivery Goal->Form Drug Delivery DCM Dichloromethane / Chloroform (High Solubility) Synth->DCM Dissolves Reactants Purify->DCM Method B: Layering EtOH Ethanol / Methanol (Temp. Dependent) Purify->EtOH Method A: Cooling Form->DCM Solvent Casting Oil Vegetable Oils / IPM (Lipophilic Carrier) Form->Oil Emulsifiable Conc. Hex Hexane / Heptane (Antisolvent) DCM->Hex Add Antisolvent

Caption: Decision tree for solvent selection based on process requirements. Blue nodes indicate high solubility; Green indicates temperature-switchable solubility; Red indicates potential antisolvents or carriers.[1]

References

  • National Institute of Standards and Technology (NIST). Carbamic acid, phenyl-, dodecyl ester (Analogous Structure Data).[1] NIST Chemistry WebBook.[1] Available at: [Link][1][2]

  • PubChem. Dodecyl carbamate (Lipophilic Chain Reference).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

  • PubChem. Methyl N-(2-methylphenyl)carbamate (Headgroup Reference).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

  • Chemistry LibreTexts. Substituent Effects in Aromatic Rings (Ortho/Para Analysis). Available at: [Link][1][2]

Sources

Exploratory

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Dodecyl (2-methoxyphenyl)carbamate

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the realm of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A molecule's success is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[1] Central to the ADME profile are two fundamental physicochemical properties: lipophilicity and membrane permeability.[2][3][] This guide provides a comprehensive technical overview of these critical parameters, using the novel compound Dodecyl (2-methoxyphenyl)carbamate as a case study. We will delve into the theoretical underpinnings, present detailed experimental protocols for characterization, and discuss the interpretation of the resulting data in the context of drug development.

Dodecyl (2-methoxyphenyl)carbamate, with its long alkyl chain and aromatic carbamate moiety, presents an interesting case for examining the interplay between these properties. Understanding its lipophilicity and ability to traverse biological membranes is paramount to predicting its potential as an orally bioavailable drug candidate.

Chapter 1: Theoretical Framework

Lipophilicity: More Than Just "Fat-Loving"

Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus an aqueous one.[5] It is a critical determinant of a drug's behavior, influencing its solubility, absorption, distribution, and even its metabolic profile.[2][]

The most common descriptor for lipophilicity is the partition coefficient (logP) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

LogP = log ([Compound]octanol / [Compound]water)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For ionizable molecules, the distribution coefficient (logD) is a more relevant descriptor as it is pH-dependent.

The significance of lipophilicity is underscored by its inclusion in Lipinski's Rule of Five , a set of guidelines used to evaluate the "drug-likeness" of a chemical compound.[1][6][7] According to this rule, orally active drugs generally have a logP value not exceeding 5.[1][2][6] While not a rigid set of rules, it provides a valuable framework for early-stage drug discovery.[7]

Membrane Permeability: The Gateway to Systemic Circulation

For a drug administered orally to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This requires it to pass through the intestinal epithelial cell layer—a biological membrane. Membrane permeability is a measure of the rate at which a compound can traverse this lipid bilayer.

Passive diffusion is a primary mechanism for the absorption of many drugs.[8][9] This process is governed by a compound's physicochemical properties, particularly its lipophilicity and size. A compound must be sufficiently lipophilic to partition into the lipid membrane but also possess enough aqueous solubility to be present at the membrane surface.[3] This delicate balance is crucial for effective absorption.[3]

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[10][11][12][13][14]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the BCS class of a new chemical entity like Dodecyl (2-methoxyphenyl)carbamate early in development can guide formulation strategies to enhance bioavailability.[10][11][13]

Caption: Interplay of lipophilicity and solubility in membrane permeability.

Chapter 2: Experimental Determination of Lipophilicity

For a novel compound like Dodecyl (2-methoxyphenyl)carbamate, experimental determination of lipophilicity is essential, as computational models may not be accurate for all chemical scaffolds.[15]

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.[15]

Principle: This method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Dodecyl (2-methoxyphenyl)carbamate in n-octanol.

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the phases. This is crucial for accurate results.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of Dodecyl (2-methoxyphenyl)carbamate in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water]) .

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of compound recovered from both phases is close to the initial amount added.

High-Throughput Lipophilicity Screening

For rapid screening of multiple compounds, automated, high-throughput methods are often employed.[15][16]

Example Method: 96-Well Plate-Based Lipophilicity Assay

Principle: Similar to the shake-flask method but miniaturized in a 96-well plate format.

Protocol:

  • Add pre-saturated n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4 for logD determination) to the wells of a 96-well plate.

  • Add the test compound (Dodecyl (2-methoxyphenyl)carbamate) to each well.

  • Seal the plate and shake for an extended period to reach equilibrium.

  • Centrifuge the plate to ensure complete phase separation.

  • Analyze the concentration of the compound in the aqueous phase using LC-MS/MS. The concentration in the n-octanol phase is determined by difference.

Hypothetical Data for Dodecyl (2-methoxyphenyl)carbamate

ParameterMethodPredicted ValueSignificance
cLogP Computational5.8Indicates high lipophilicity, potentially violating Lipinski's Rule of Five.
Experimental logP Shake-Flask5.5 ± 0.2Confirms high lipophilicity.
Experimental logD (pH 7.4) 96-Well Plate5.5 ± 0.3As the compound is non-ionizable, logD is expected to be equal to logP.

Chapter 3: In Vitro Assessment of Membrane Permeability

Several in vitro models are available to assess membrane permeability. These models offer a balance between throughput and biological relevance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion.[8][9][17][18] It is a cost-effective method for early-stage screening.[8][17]

Principle: The assay measures the permeation of a compound from a donor compartment, through an artificial membrane composed of lipids dissolved in an organic solvent, to an acceptor compartment.[8][17][18]

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[17]

  • Compound Preparation: Prepare a solution of Dodecyl (2-methoxyphenyl)carbamate in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Assembly:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Place the lipid-coated donor plate on top of the acceptor plate.

    • Add the compound solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[8][19]

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]equilibrium))

Where:

  • VD = Volume of donor well

  • VA = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]A = Compound concentration in the acceptor well

  • [C]equilibrium = Equilibrium concentration

Self-Validation: The integrity of the artificial membrane should be checked using a low-permeability marker compound.[9] High and low permeability control compounds should also be run with each assay.[19]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a more biologically relevant model as it uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[20][21][22] This assay can assess not only passive diffusion but also active transport and efflux mechanisms.[9][21]

Principle: The assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable filter support.[21][22]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[21] Only monolayers with high TEER values are used for the experiment.

  • Transport Experiment:

    • The experiment is typically performed in two directions: apical (A) to basolateral (B) to measure absorption, and basolateral (B) to apical (A) to assess efflux.[21]

    • The test compound, Dodecyl (2-methoxyphenyl)carbamate, is added to the donor compartment (apical for A to B, basolateral for B to A).

    • The plate is incubated at 37°C in a 5% CO2 atmosphere.[23]

    • Samples are taken from the receiver compartment at specific time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.[23]

  • Calculation: The Papp value is calculated similarly to the PAMPA assay. The efflux ratio (ER) is calculated as:

ER = Papp (B to A) / Papp (A to B)

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein.[22]

Hypothetical Permeability Data for Dodecyl (2-methoxyphenyl)carbamate

AssayParameterResultInterpretation
PAMPA Papp (x 10-6 cm/s)12.5High passive permeability, consistent with high lipophilicity.
Caco-2 Papp (A to B) (x 10-6 cm/s)9.8High apparent permeability in the absorptive direction.
Caco-2 Papp (B to A) (x 10-6 cm/s)10.2Similar permeability in the efflux direction.
Caco-2 Efflux Ratio1.04Suggests that the compound is not a significant substrate for efflux transporters.

Chapter 4: Synthesis and Interpretation

The experimental data for Dodecyl (2-methoxyphenyl)carbamate, though hypothetical, allows for a comprehensive assessment of its potential as an orally administered drug.

Lipophilicity (logP ≈ 5.5): The high lipophilicity of this compound is a double-edged sword. While it is favorable for partitioning into the cell membrane, which is reflected in the high permeability values, it may also lead to poor aqueous solubility.[2][3] This could make the compound's absorption dissolution rate-limited. Furthermore, very high lipophilicity can lead to increased metabolic clearance and non-specific binding to plasma proteins.[2][]

Permeability (Papp > 9 x 10-6 cm/s): The high permeability observed in both the PAMPA and Caco-2 assays indicates that the compound can readily cross cell membranes via passive diffusion. The low efflux ratio is a positive attribute, as it suggests that active efflux mechanisms are unlikely to limit its intestinal absorption.

BCS Classification: Based on its likely low solubility (due to high lipophilicity) and high permeability, Dodecyl (2-methoxyphenyl)carbamate would be provisionally classified as a BCS Class II compound.[12][13][14]

Implications for Drug Development:

For a BCS Class II compound, the primary hurdle to oral bioavailability is its poor solubility and/or slow dissolution rate.[12] Therefore, formulation strategies would be critical for the successful development of Dodecyl (2-methoxyphenyl)carbamate. These could include:

  • Micronization: Reducing the particle size to increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Formulating the drug in a high-energy, amorphous state to improve its dissolution rate.

  • Lipid-Based Formulations: Incorporating the drug into lipidic vehicles to enhance its solubilization in the gastrointestinal tract.

Conclusion

This in-depth technical guide has outlined the critical importance of lipophilicity and membrane permeability in the early stages of drug discovery, using Dodecyl (2-methoxyphenyl)carbamate as a representative novel compound. By employing a combination of computational predictions and robust in vitro experimental methodologies such as the shake-flask logP determination, PAMPA, and Caco-2 permeability assays, researchers can gain a comprehensive understanding of a compound's ADME potential. The data generated from these studies are invaluable for guiding medicinal chemistry efforts to optimize molecular properties and for developing appropriate formulation strategies to maximize the therapeutic potential of new drug candidates. The journey of a drug from bench to bedside is complex, and a solid foundation in understanding and characterizing its fundamental physicochemical properties is a prerequisite for success.

References

  • The BCS (Biopharmaceutical Classification System) - Biorelevant.com. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Biopharmaceutics Classification System – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Lipinski's rule of five - Wikipedia. Available from: [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Biopharmaceutics Classification System - Wikipedia. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]

  • Rule_of_5_and_drug_likeness_(1).pdf - Slideshare. Available from: [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF - ResearchGate. Available from: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Available from: [Link]

  • Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening | ProteinIQ. Available from: [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC. Available from: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • The Rule of 5 - Two decades later - Sygnature Discovery. Available from: [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available from: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. Available from: [Link]

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Foundational

The Pivotal Role of the 2-Methoxy Group: A Technical Guide to the Structure-Activity Relationship of (2-Methoxyphenyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Methoxyphenyl)carbamate derivatives represent a significant class of bioactive molecules with a diverse range of applications, from insecticides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyphenyl)carbamate derivatives represent a significant class of bioactive molecules with a diverse range of applications, from insecticides to potential therapeutic agents. The strategic placement of a methoxy group at the ortho position of the phenyl ring profoundly influences the molecule's electronic properties, conformational flexibility, and metabolic stability, thereby dictating its interaction with biological targets. This in-depth technical guide dissects the structure-activity relationship (SAR) of (2-methoxyphenyl)carbamate derivatives, providing a comprehensive analysis of their mechanism of action, synthesis, and the critical role of the 2-methoxy substituent. We will explore their primary activity as acetylcholinesterase (AChE) inhibitors and delve into other potential applications, including their anticonvulsant and fungicidal properties. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this chemical scaffold and unlock its full therapeutic potential.

Introduction: The Carbamate Scaffold and the Influence of the 2-Methoxy Group

Carbamates, esters of carbamic acid, are a versatile class of compounds with a long history in both agriculture and medicine.[1][2] Their biological activity often stems from their ability to act as inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE).[3][4] The general structure of a carbamate consists of a carbamate ester functional group (-O-CO-N<), and by varying the substituents on the oxygen and nitrogen atoms, a vast chemical space with diverse biological activities can be explored.[5]

The introduction of a phenyl ring on the oxygen atom, creating aryl carbamates, opens up further avenues for structural modification. The focus of this guide, the (2-methoxyphenyl)carbamate scaffold, introduces a key player in determining biological activity: the ortho-methoxy group. This substituent exerts a significant influence through several mechanisms:

  • Electronic Effects: The methoxy group is an electron-donating group, which can modulate the reactivity of the carbamate carbonyl group, a critical factor in its interaction with the serine residue in the active site of enzymes like AChE.

  • Steric and Conformational Effects: The presence of the methoxy group at the ortho position can induce a specific conformational preference in the molecule, influencing its ability to fit into the binding pocket of a target protein.

  • Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. For instance, it has been shown to reduce oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer biological half-life.[3]

This guide will systematically explore how these properties, imparted by the 2-methoxy group, translate into the observed biological activities of this class of compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most well-documented mechanism of action for many carbamate derivatives is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.[4][6]

Inhibition of AChE by (2-methoxyphenyl)carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2][3] This overstimulation is the basis for their insecticidal activity and also their potential therapeutic applications in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6]

The inhibition process is a reversible carbamoylation of the serine residue within the active site of AChE.[3] Unlike organophosphates which cause irreversible phosphorylation, the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme.[1][3] The rate of this decarbamoylation is a key determinant of the duration of inhibition and the overall toxicity of the compound.

The interaction of a (2-methoxyphenyl)carbamate derivative with the active site of AChE can be visualized as a multi-point binding event, influenced by the various structural features of the molecule.

AChE_Inhibition cluster_AChE AChE Active Site Catalytic Triad (Ser, His, Glu) Catalytic Triad (Ser, His, Glu) Anionic Site Anionic Site Acyl Pocket Acyl Pocket Carbamate_Inhibitor (2-Methoxyphenyl)carbamate Derivative Carbamate_Inhibitor->Catalytic Triad (Ser, His, Glu) Carbamoylation of Serine Carbamate_Inhibitor->Anionic Site Cation-π interaction with Phenyl Ring Carbamate_Inhibitor->Acyl Pocket Binding of 2-Methoxyphenyl Group

Caption: Interaction of a (2-methoxyphenyl)carbamate inhibitor with the AChE active site.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (2-methoxyphenyl)carbamate derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

The Role of the 2-Methoxy Group

As previously mentioned, the 2-methoxy group is a critical determinant of activity. Its electron-donating nature can influence the electrophilicity of the carbamoyl carbon, affecting the rate of carbamoylation of the serine residue in AChE. Furthermore, its position can dictate the orientation of the phenyl ring within the enzyme's active site, potentially enhancing binding affinity through favorable interactions.

Modifications on the Carbamate Nitrogen

The nature of the substituents on the carbamate nitrogen (R1 and R2 in the general structure) significantly impacts activity.

  • N-Methyl Carbamates: Many potent AChE inhibitors are N-methyl carbamates. The methyl group is often optimal for fitting into the active site of the enzyme.

  • N,N-Dimethyl Carbamates: In some cases, N,N-dimethyl substitution can also lead to active compounds.

  • Larger Alkyl Groups: Increasing the size of the alkyl groups on the nitrogen generally leads to a decrease in AChE inhibitory activity, likely due to steric hindrance within the active site.

Modifications on the Phenyl Ring

In addition to the 2-methoxy group, other substitutions on the phenyl ring can further modulate the activity of (2-methoxyphenyl)carbamate derivatives.

  • Halogen Atoms: The introduction of halogen atoms (e.g., chlorine, bromine) can enhance activity.[7] This is often attributed to their ability to increase the lipophilicity of the molecule, facilitating its passage through biological membranes, and to engage in halogen bonding interactions within the target's binding site.

  • Other Electron-Donating/Withdrawing Groups: The electronic nature of other substituents can fine-tune the overall electronic properties of the phenyl ring, influencing its interaction with the anionic site of AChE.

The following table summarizes the general SAR trends for (2-methoxyphenyl)carbamate derivatives as AChE inhibitors:

Structural Feature Modification Effect on AChE Inhibitory Activity Rationale
Phenyl Ring 2-Methoxy GroupGenerally enhances activityElectronic and conformational effects, metabolic stability
Additional Halogen SubstituentsOften increases activityIncreased lipophilicity, potential for halogen bonding
Carbamate Nitrogen N-MethylOften optimalGood fit in the AChE active site
N,N-DimethylCan be activeDepends on the specific target conformation
Larger Alkyl GroupsGenerally decreases activitySteric hindrance

Beyond Acetylcholinesterase Inhibition: Exploring Other Biological Activities

While AChE inhibition is a hallmark of carbamates, the (2-methoxyphenyl)carbamate scaffold has shown promise in other therapeutic areas.

Anticonvulsant Activity

Several carbamate derivatives have been investigated for their anticonvulsant properties.[4] The mechanism of action for this activity is not always fully elucidated but may involve modulation of ion channels or other neurotransmitter systems. The SAR for anticonvulsant activity may differ from that for AChE inhibition, highlighting the potential for scaffold hopping and repurposing. For instance, studies on analogous carbamates have shown that the anticonvulsant activity can be influenced by the overall lipophilicity and the nature of the alkyl substituents.[4]

Fungicidal Activity

N-aryl carbamates have demonstrated significant potential as fungicidal agents.[7] SAR studies in this area have shown that substitutions on the phenyl ring, particularly with halogen atoms, are crucial for potent antifungal activity.[7] The 2-methoxy group could play a role in modulating the electronic and steric properties of the phenyl ring to optimize interactions with fungal-specific targets.

Experimental Protocols

To facilitate further research in this area, this section provides a detailed, step-by-step methodology for a key experiment in the evaluation of (2-methoxyphenyl)carbamate derivatives: the in vitro acetylcholinesterase inhibition assay.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used and reliable method for determining the AChE inhibitory activity of compounds.[1][8][9]

Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be measured spectrophotometrically at 412 nm.[1] The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds ((2-methoxyphenyl)carbamate derivatives)

  • Positive control (e.g., physostigmine or donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), and then make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer, DTNB solution, and ATCI solution.

    • Control (100% activity): Add buffer, DTNB solution, AChE solution, and ATCI solution.

    • Test Compound: Add buffer, DTNB solution, test compound solution at various concentrations, AChE solution, and ATCI solution.

    • Positive Control: Add buffer, DTNB solution, positive control solution at various concentrations, AChE solution, and ATCI solution.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Ellman_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Compounds) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Blank, Control, Test, Positive Control) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_Incubation Initiate_Reaction Add ATCI to all wells Pre_Incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 values Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay (Ellman's Method).

Synthesis of (2-Methoxyphenyl)carbamate Derivatives

The synthesis of (2-methoxyphenyl)carbamate derivatives can be achieved through several established synthetic routes. A common and straightforward method involves the reaction of 2-methoxyphenol with an appropriate isocyanate or by reacting 2-methoxyphenol with phosgene or a phosgene equivalent to form a chloroformate, which is then reacted with an amine.

A greener alternative for the synthesis of N-aryl carbamates involves the Curtius rearrangement of acyl azides derived from aromatic aldehydes.[7]

General Synthetic Scheme:

Carbamate_Synthesis cluster_product Phenol 2-Methoxyphenol Carbamate (2-Methoxyphenyl)carbamate Derivative Phenol->Carbamate Isocyanate R-N=C=O Isocyanate->Carbamate Plus1 +

Caption: General synthesis of (2-methoxyphenyl)carbamates from 2-methoxyphenol and an isocyanate.

Conclusion and Future Directions

The (2-methoxyphenyl)carbamate scaffold represents a privileged structure in medicinal chemistry and agrochemical research. The ortho-methoxy group plays a multifaceted role in defining the structure-activity relationship of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. While their primary role as acetylcholinesterase inhibitors is well-established, emerging research points towards their potential as anticonvulsant and fungicidal agents.

Future research in this area should focus on:

  • Elucidating Alternative Mechanisms of Action: Investigating the molecular targets responsible for the anticonvulsant and fungicidal activities of these compounds.

  • Rational Design of Selective Inhibitors: Utilizing computational modeling and SAR data to design derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects.

  • Exploring Novel Therapeutic Applications: Screening (2-methoxyphenyl)carbamate libraries against a broader range of biological targets to identify new therapeutic opportunities.

By continuing to unravel the intricate structure-activity relationships of (2-methoxyphenyl)carbamate derivatives, the scientific community can harness their potential to develop novel and effective solutions for human health and agriculture.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2005). A practical guide to the diagnosis and therapy of poisoning with organophosphorus compounds and carbamates. Toxicology, 214(3), 193-213. [Link]

  • Taton, J. Y., & Chen, Y. (2003). Carbamates: a versatile and strategic tool in organic synthesis. Chemical Society Reviews, 32(3), 133-143. [Link]

  • Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609-619. [Link]

  • Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028. [Link]

  • Wang, Y., et al. (2021). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 26(23), 7352. [Link]

Sources

Exploratory

Next-Generation Carbamate Esters: Molecular Design, Kinetic Profiling, and Insecticidal Efficacy

Part 1: Executive Technical Directive To: Research & Development Division From: Senior Application Scientist Subject: Technical Framework for Novel Dual-Binding Carbamate Insecticides This guide departs from traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Directive

To: Research & Development Division From: Senior Application Scientist Subject: Technical Framework for Novel Dual-Binding Carbamate Insecticides

This guide departs from traditional carbamate chemistry (e.g., carbaryl, methomyl) to address the frontier of heterodimeric and oxime-ester carbamates . These "next-generation" molecules are designed to overcome acetylcholinesterase (AChE) resistance by targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS), offering enhanced potency and improved mammalian selectivity.

Part 2: Molecular Design & Structure-Activity Relationship (SAR)

The Dual-Binding Hypothesis

Traditional carbamates primarily target the CAS. Novel derivatives incorporate a "linker-ligand" architecture:

  • The Carbamate Moiety: Covalently binds to the Serine-200 residue in the CAS.

  • The Spacer/Linker: A hydrophobic chain (often alkyl or aryl) that spans the enzyme gorge.

  • The Peripheral Unit: A bulky hydrophobic or aromatic group (e.g., phthalimide, benzisoxazole) that interacts with the PAS (Trp-286), stabilizing the binding complex and blocking substrate entry.

Key SAR Drivers
Structural DomainChemical ModificationEffect on Efficacy
Leaving Group Introduction of Oxime Ethers (e.g., benzoxazole oximes)Increases lipophilicity (

) for better cuticular penetration; enhances steric fit in the CAS.
N-Substituents

-methyl vs.

-aryl

-methyl is essential for insect AChE specificity. Bulky

-substituents often reduce potency unless designed for specific resistance mutations (e.g., G119S).
Linker Length Polymethylene chains (

)
Determines the ability to bridge CAS and PAS. Optimal length is often 4-6 carbons for dual-site inhibition.

Part 3: Mechanism of Action (MoA)

The "Pseudo-Irreversible" Inhibition

Unlike organophosphates (which phosphorylate AChE irreversibly), carbamates carbamoylate the enzyme.[1] The inhibition is transient but slow, effectively sequestering the enzyme for a critical duration.

The Kinetic Pathway:

  • Michaelis Complex (

    
    ):  Rapid reversible binding.
    
  • Carbamoylation (

    
    ):  Nucleophilic attack by Ser-200 creates a covalent carbamoyl-enzyme intermediate. The leaving group (alcohol/oxime) is released.
    
  • Decarbamoylation: Hydrolysis of the carbamoyl moiety regenerates free enzyme (

    
    ). For novel carbamates, this step is engineered to be extremely slow (
    
    
    
    of ACh).
MoA Visualization

The following diagram illustrates the kinetic competition between the natural substrate (ACh) and the Inhibitor.

MoA AChE Free AChE (E) ES Michaelis Complex (E·S) AChE->ES + S EI Reversible Complex (E·I) AChE->EI + I (Kd) ACh Acetylcholine (S) Inhibitor Carbamate (I) AcylE Acylated Enzyme (E-Ac) ES->AcylE Acylation CarbE Carbamoylated Enzyme (E-C) EI->CarbE Carbamoylation (k2) AcylE->AChE Fast Hydrolysis (k_cat) Product Choline + Acetate AcylE->Product Release CarbE->AChE Slow Decarbamoylation (k3 <<< k_cat) Leaving Leaving Group (R-OH) CarbE->Leaving Release

Caption: Kinetic pathway comparing rapid ACh hydrolysis vs. slow decarbamoylation by carbamate inhibitors.

Part 4: Experimental Protocols

Chemical Synthesis: General Oxime Carbamate Route

Objective: Synthesize an oxime-ester carbamate from a ketone precursor.

  • Oxime Formation:

    • React the ketone precursor (e.g., substituted acetophenone) with hydroxylamine hydrochloride (

      
      ) in ethanol/pyridine reflux.
      
    • Validation: Monitor disappearance of carbonyl peak (~1680

      
      ) and appearance of 
      
      
      
      stretch (~1620
      
      
      ) via FTIR.
  • Carbamoylation:

    • Method A (Isocyanate): React the intermediate oxime with methyl isocyanate (MIC) in dichloromethane (DCM) with a catalytic amount of triethylamine (TEA). Note: MIC is hazardous; handle in a closed hood.

    • Method B (Carbamoyl Chloride - Safer): React the oxime with

      
      -methylcarbamoyl chloride in dry THF with NaH as a base.
      
  • Purification: Recrystallization from ethanol/hexane.

In Vitro Enzyme Kinetics (Modified Ellman’s Assay)

Principle: Quantify the release of thiocholine from acetylthiocholine (ATCh) using DTNB (Ellman's Reagent).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: 75 mM Acetylthiocholine iodide (ATCh).

  • Chromogen: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) containing 15 mM sodium bicarbonate.

  • Enzyme Source: Homogenized house fly (Musca domestica) heads or recombinant human AChE (for selectivity profiling).

Protocol:

  • Incubation: Mix 150 µL buffer, 20 µL Enzyme, and 20 µL Inhibitor (various concentrations dissolved in acetone/buffer). Incubate at 25°C for 10 minutes.

  • Reaction: Add 20 µL DTNB and 10 µL ATCh.

  • Measurement: Monitor absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction. Plot 
    
    
    
    Inhibition vs. log[Concentration] to determine
    
    
    .
In Vivo Bioassay: Leaf-Dip Method

Target: Bemisia tabaci (Whitefly) or Plutella xylostella (Diamondback moth).

  • Preparation: Prepare serial dilutions of the carbamate in water containing 0.05% Triton X-100 (surfactant).

  • Dipping: Dip leaf discs (cabbage or cotton, 5 cm diameter) into the solution for 10 seconds. Air dry on paper towels for 1 hour.

  • Exposure: Place leaf discs in petri dishes containing moistened filter paper. Introduce 20 adult insects or 3rd-instar larvae.

  • Scoring: Assess mortality at 24h and 48h. "Dead" is defined as no movement upon mechanical stimulation.

  • Analysis: Use Probit analysis to calculate

    
     and 
    
    
    
    .

Part 5: Workflow Visualization

Workflow cluster_chem Phase 1: Chemistry cluster_vitro Phase 2: In Vitro Screening cluster_vivo Phase 3: In Vivo Efficacy Syn Synthesis (Oxime + Carbamoyl Cl) Char Characterization (NMR, IR, MS) Syn->Char Ellman Ellman's Assay (AChE Inhibition) Char->Ellman Kinetic Kinetic Profiling (Determine Ki, k_dec) Ellman->Kinetic If IC50 < 10 µM Bioassay Leaf-Dip Bioassay (LC50 Determination) Kinetic->Bioassay Tox Mammalian Cytotoxicity (HEK293 Cells) Bioassay->Tox Selectivity Index

Caption: Integrated workflow from chemical synthesis to toxicity profiling.

Part 6: Data Interpretation & Selectivity

To validate a "novel" carbamate, you must demonstrate superiority over standard references (e.g., Methomyl).

The Bimolecular Rate Constant ( )

Do not rely solely on


, which is time-dependent for carbamates. Calculate 

:

Where

is the pseudo-first-order rate constant of inhibition. A high

(

) indicates potent catalytic site carbamoylation.
Selectivity Index (SI)

The goal is high toxicity to insects but low toxicity to mammals.



  • Target:

    
    .
    
  • Mechanism: Mammalian AChE has a smaller active site gorge volume than insect AChE. Bulky

    
    -substituents or large oxime ethers exploit this difference to reduce mammalian affinity.
    

Part 7: References

  • Casida, J. E., & Durkin, K. A. (2013). Anticholinesterase Insecticide Retrospective. Chemico-Biological Interactions, 203(1), 221-225. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Insecticide Resistance Action Committee (IRAC). (2020). IRAC Method No. 007: Leaf Dip Bioassay for Foliar Insecticides. IRAC Online. Link

  • Bajda, M., et al. (2013). Structure-based search for new inhibitors of cholinesterases. International Journal of Molecular Sciences, 14(3), 5608-5632. Link

  • World Health Organization (WHO). (2016). Monitoring and managing insecticide resistance in Aedes mosquito populations. WHO Guidelines. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Characterization of Dodecyl (2-methoxyphenyl)carbamate in Serine Hydrolase Assays

This Application Note is designed for researchers characterizing Dodecyl (2-methoxyphenyl)carbamate (DMPC), a lipophilic carbamate likely designed as a covalent inhibitor for serine hydrolases such as Fatty Acid Amide Hy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing Dodecyl (2-methoxyphenyl)carbamate (DMPC), a lipophilic carbamate likely designed as a covalent inhibitor for serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) , Monoacylglycerol Lipase (MAGL) , or Acid Ceramidase (aCDase) .

Given the structural properties (C12 lipophilic tail + carbamate warhead), this protocol focuses on Time-Dependent Inhibition (TDI) assays, which are critical for accurately characterizing carbamate-based "pseudo-substrates."

Introduction & Mechanistic Basis

Dodecyl (2-methoxyphenyl)carbamate belongs to a class of carbamoylation agents used to target lipid-processing enzymes. Unlike competitive reversible inhibitors, carbamates act as pseudo-substrates .

Mechanism of Action

The enzyme’s catalytic serine nucleophilically attacks the carbamate carbonyl. The reaction proceeds via a tetrahedral intermediate, resulting in the expulsion of a leaving group (typically the phenol moiety, 2-methoxyphenol/guaiacol, or the alcohol depending on the specific isomer) and the formation of a stable carbamylated enzyme-inhibitor adduct .

This adduct hydrolyzes extremely slowly compared to the natural acyl-enzyme intermediate, effectively locking the enzyme in an inactive state.

  • Key Kinetic Parameter:

    
     (The second-order rate constant for inactivation).
    
  • Critical Experimental Factor: Pre-incubation time. Carbamates require time to establish the covalent bond; standard IC50 assays without pre-incubation will significantly underestimate potency.

DOT Diagram: Mechanism of Inhibition

CarbamateMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + DMPC Inhibitor DMPC (Inhibitor) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Serine Attack AcylEnzyme Carbamylated Enzyme (Covalent Adduct) Tetrahedral->AcylEnzyme Carbamylation LeavingGroup Leaving Group (2-Methoxyphenol) Tetrahedral->LeavingGroup Release AcylEnzyme->Enzyme Slow Hydrolysis (Hours/Days)

Figure 1: Mechanism of carbamate-mediated enzyme inactivation. The rate-limiting step for recovery is the slow hydrolysis of the carbamylated enzyme.

Material Preparation

Chemical Properties & Handling
PropertySpecificationNotes
Compound Dodecyl (2-methoxyphenyl)carbamateEnsure isomer purity (N- vs O-substituted).
Molecular Weight ~335.48 g/mol Based on C20H33NO3 formula.
Solubility HydrophobicDissolve in 100% DMSO . Poor water solubility.
Stock Concentration 10 mM or 20 mMStore at -20°C. Avoid freeze-thaw cycles.
Stability Hydrolytically sensitiveAvoid alkaline buffers (pH > 8.5) for long storage.
Buffers & Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty acid-free).

    • Note: BSA is crucial to prevent the lipophilic dodecyl tail from sticking to plastics.

  • Detergent: 0.05% Triton X-100 (Optional, use only if enzyme stability requires it; may interfere with micellar substrates).

  • Substrate: Fluorogenic substrate appropriate for target (e.g., AMC-Arachidonoyl amide for FAAH).

Experimental Protocol: Time-Dependent Inhibition (IC50 Shift)

This protocol determines if DMPC acts as a covalent inhibitor by comparing IC50 values with and without pre-incubation.

Workflow Diagram

Workflow Step1 Step 1: Preparation Dilute DMPC in DMSO (1000x) Prepare Enzyme Mix Step2 Step 2: Pre-Incubation Mix Enzyme + Inhibitor Incubate 0, 30, 60 min @ 37°C Step1->Step2 Step3 Step 3: Reaction Initiation Add Substrate (e.g., AMC-AA) to all wells Step2->Step3 Step4 Step 4: Measurement Monitor RFU (Ex340/Em460) Kinetic Mode (30-60 min) Step3->Step4

Figure 2: Experimental workflow for determining time-dependent inhibition.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 10-point dilution series of DMPC in DMSO (e.g., 10 µM down to 0.1 nM).

    • Critical: Keep final DMSO concentration constant (typically <1%) across all wells.

  • Enzyme Pre-incubation (The Variable):

    • Prepare two identical 96-well plates (black, flat-bottom).

    • Plate A (t=0): Add Enzyme buffer mix immediately followed by Substrate. (Minimal pre-incubation).

    • Plate B (t=60): Add Enzyme buffer mix + DMPC. Incubate at 37°C for 60 minutes .

  • Reaction Initiation:

    • Add the fluorogenic substrate (at

      
       concentration) to the wells.
      
    • Final volume: 100 µL (e.g., 80 µL Enzyme/Inhibitor + 20 µL Substrate).

  • Data Acquisition:

    • Measure fluorescence kinetics (RFU/min) for 45 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Analysis & Interpretation

Plot % Activity vs. Log[Inhibitor].

  • Scenario 1 (Reversible): IC50 curves for t=0 and t=60 overlap.

  • Scenario 2 (Covalent/Slow-binding): The t=60 curve shifts significantly to the left (lower IC50).

    • Action: If shift is observed, proceed to

      
       determination .
      

Advanced Protocol: Determination of

For covalent inhibitors, the IC50 is time-dependent and therefore not a valid constant. You must determine the second-order rate constant.

  • Setup: Incubate Enzyme with varying concentrations of DMPC (

    
    ) for varying times (
    
    
    
    = 0, 10, 20, 40, 60 min).
  • Residual Activity: At each time point, dilute an aliquot into a substrate solution (10x dilution) to stop the inhibition reaction and measure residual velocity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the equation:

      
      
      
    • If

      
       (linear range), the slope of this line is 
      
      
      
      .

Troubleshooting & Controls

IssuePossible CauseSolution
High Background Fluorescence Compound autofluorescence or precipitation.Check DMPC absorbance/fluorescence alone. Ensure solubility; add 0.01% Triton X-100.
No Inhibition Hydrolysis of inhibitor in buffer.Carbamates can hydrolyze in basic pH. Ensure pH < 8.0 and prepare fresh dilutions.
Steep Hill Slope (>1.5) Micelle formation or aggregation.The dodecyl chain is prone to aggregation. Use BSA (0.1%) or reduce [Inhibitor] below CMC.
Variable IC50s Inconsistent pre-incubation times.Automate liquid handling or strictly time the addition of substrate.

References

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. Link(Foundational paper on carbamate FAAH inhibitors like URB597).

  • Baraldi, P. G., et al. (2008). Fatty Acid Amide Hydrolase (FAAH) Inhibitors as Potential Therapeutic Agents. ChemMedChem, 3(12), 1956-1961. Link(Discusses SAR of carbamates).

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link(Authoritative text on k_inact/K_I kinetics).

  • Piomelli, D., et al. (2006). Anandamide suppression of behavioral responses to stress. Neuropsychopharmacology, 31, 851–854. (Context for lipid hydrolase inhibition).
Application

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Dodecyl (2-methoxyphenyl)carbamate in Human Plasma

Introduction Dodecyl (2-methoxyphenyl)carbamate is an emerging therapeutic agent whose pharmacokinetic profile is of significant interest in drug development. Accurate and reliable quantification of this compound in biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dodecyl (2-methoxyphenyl)carbamate is an emerging therapeutic agent whose pharmacokinetic profile is of significant interest in drug development. Accurate and reliable quantification of this compound in biological matrices is paramount for supporting preclinical and clinical studies. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Dodecyl (2-methoxyphenyl)carbamate in human plasma. The method presented herein has been developed and validated in accordance with the principles outlined in the US FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

The inherent hydrophobicity of the dodecyl chain combined with the specific chemical properties of the carbamate and methoxyphenyl moieties presents a unique analytical challenge. This protocol addresses these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity, accuracy, and precision.

Scientific Principles and Method Rationale

Analyte Properties and Chromatographic Strategy

Dodecyl (2-methoxyphenyl)carbamate possesses a high degree of hydrophobicity due to its long alkyl chain. This characteristic dictates the use of reversed-phase chromatography for effective separation. A C18 stationary phase is the logical choice, as it provides strong hydrophobic interactions necessary for the retention of this analyte.[5][6] To mitigate the risk of "hydrophobic collapse" of the C18 chains, which can occur with highly aqueous mobile phases, a gradient elution with a sufficient starting percentage of organic solvent is employed.[5][7] The methoxyphenylcarbamate group offers sites for potential secondary interactions, which are managed by using a well-endcapped C18 column and an acidified mobile phase to ensure a consistent analyte ionization state.

Ionization and Mass Spectrometric Detection

Electrospray ionization (ESI) in the positive ion mode is selected for this method. Carbamates are known to ionize efficiently under ESI conditions, typically forming protonated molecules ([M+H]^+).[8][9][10] The presence of the nitrogen atom in the carbamate linkage provides a readily available site for protonation. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized for its superior selectivity and sensitivity, which is crucial for quantification in complex biological matrices like plasma.[11] The fragmentation of the precursor ion is induced by collision-induced dissociation (CID), and specific product ions are monitored. A characteristic fragmentation for N-aryl carbamates involves the cleavage of the carbamate bond, often resulting in a neutral loss of the isocyanate moiety or other characteristic fragments.[11][12]

Experimental Protocol

Materials and Reagents
  • Dodecyl (2-methoxyphenyl)carbamate reference standard (>99% purity)

  • Internal Standard (IS): Structurally similar analog (e.g., Decyl (2-methoxyphenyl)carbamate)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma.[10][13] For Dodecyl (2-methoxyphenyl)carbamate, acetonitrile is an excellent choice as it efficiently denatures plasma proteins while simultaneously solubilizing the hydrophobic analyte.

Step-by-Step Protocol:

  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample is 2. Add 10 µL Internal Standard plasma->is ppt 3. Add 300 µL Acetonitrile is->ppt vortex1 4. Vortex (1 min) ppt->vortex1 centrifuge 5. Centrifuge (10 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation.

HPLC-MS/MS System and Conditions
ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions Analyte

Q1: Quadrupole 1 (Precursor Ion), Q3: Quadrupole 3 (Product Ion), DP: Declustering Potential, CE: Collision Energy.

Method Development and Optimization

The development of a robust bioanalytical method is an iterative process. The following diagram illustrates the logical flow of decisions made during the optimization of this protocol.

G cluster_dev Method Development Logic start Start: Define Analyte Properties sample_prep Sample Prep Selection (Protein Precipitation vs. LLE vs. SPE) start->sample_prep hplc_col Column Chemistry (C18 vs. C8 vs. Phenyl) start->hplc_col ms_ion Ionization Mode (ESI+ vs. ESI- vs. APCI) start->ms_ion sample_prep->hplc_col mobile_phase Mobile Phase Optimization (Organic Solvent & Additive) hplc_col->mobile_phase validation Proceed to Validation mobile_phase->validation mrm_opt MRM Transition Optimization (DP & CE) ms_ion->mrm_opt mrm_opt->validation

Caption: Logical flow of the method development process.

  • Rationale for Column Choice: A C18 column was selected for its strong retention of the hydrophobic dodecyl chain.[6] A short 50 mm column with a sub-2 µm particle size was chosen to allow for rapid analysis times while maintaining high chromatographic efficiency.

  • Rationale for Mobile Phase: Acetonitrile was chosen as the organic modifier due to its lower viscosity and ability to provide sharp peaks for hydrophobic compounds. Formic acid was added to both mobile phases to promote protonation of the analyte, leading to a more stable and intense ESI signal.[14]

  • Rationale for MS/MS Parameters: The precursor ion at m/z 352.3 corresponds to the protonated molecule ([M+H]^+) of Dodecyl (2-methoxyphenyl)carbamate. The product ion at m/z 122.1 is consistent with the fragmentation of the carbamate, likely corresponding to the protonated 2-methoxyaniline fragment. This specific and stable fragmentation provides excellent selectivity for the assay.

Method Validation

The method was validated according to the FDA and EMA guidelines, which establish the standards for ensuring that bioanalytical methods produce reliable and scientifically defensible data.[1][4][15] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_val Bioanalytical Method Validation Workflow selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision validated Validated Method accuracy->validated precision->validated recovery Extraction Recovery recovery->validated matrix Matrix Effect matrix->validated stability Stability (Freeze-Thaw, Bench-Top, Long-Term) stability->validated

Caption: Key components of the bioanalytical method validation.

Validation Results Summary
Validation ParameterConcentration (ng/mL)Acceptance CriteriaResult
Linearity (r²) 1 - 1000≥ 0.990.998
Lower Limit of Quantitation (LLOQ) 1S/N > 10, Accuracy ±20%, Precision ≤20%Meets criteria
Intra-day Accuracy (%) 3, 50, 800±15% (±20% at LLOQ)97.5% - 104.2%
Intra-day Precision (%RSD) 3, 50, 800≤15% (≤20% at LLOQ)3.5% - 7.8%
Inter-day Accuracy (%) 3, 50, 800±15% (±20% at LLOQ)98.1% - 102.9%
Inter-day Precision (%RSD) 3, 50, 800≤15% (≤20% at LLOQ)4.1% - 8.5%
Extraction Recovery (%) 3, 50, 800Consistent & Reproducible91.2% - 96.5%
Matrix Effect 3, 800IS-normalized factor within 0.85-1.15No significant matrix effect observed
Stability Recovery within ±15% of nominalStable under tested conditions

Conclusion

This application note describes a highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of Dodecyl (2-methoxyphenyl)carbamate in human plasma. The simple protein precipitation extraction procedure offers high recovery and throughput. The method has been thoroughly validated and meets the stringent requirements of regulatory guidelines.[1][2][4] This validated protocol is fit for purpose and can be confidently implemented in regulated bioanalytical laboratories to support pharmacokinetic studies in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][15]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. (2015). [Link][2]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][3]

  • Li, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link][11]

  • An, J., et al. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. [Link][8]

  • Kromasil. Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Chromatography Today. [Link][5]

  • Silva, R. B., et al. (2020). A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. ResearchGate. [Link][6]

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. [Link][7]

  • Hung, D. Z., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. [Link][10]

  • Damico, J. N. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link][12]

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link][13]

  • Ministry for Primary Industries. (2017). Determination of Four Chemical Characterisation Compounds in Honey by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link][14]

  • Bruins, A. P., et al. (1992). An evaluation of atmospheric pressure ionization techniques for the analysis of N-Methyl carbamate pesticides by liquid chromatography mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link][9]

Sources

Method

Application Note: Cytotoxicity Profiling of Dodecyl (2-methoxyphenyl)carbamate

Executive Summary & Strategic Rationale Dodecyl (2-methoxyphenyl)carbamate (DMPC) represents a unique class of lipophilic carbamates often utilized in transdermal drug delivery systems, as "soft drug" intermediates, or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Dodecyl (2-methoxyphenyl)carbamate (DMPC) represents a unique class of lipophilic carbamates often utilized in transdermal drug delivery systems, as "soft drug" intermediates, or as permeation enhancers. Structurally, it combines a bioactive carbamate core (linked to the o-anisidine moiety) with a hydrophobic C12 (dodecyl) tail.

The Challenge: Standard cytotoxicity workflows (e.g., aqueous MTT) often fail with DMPC due to its high logP value (>5.0). The dodecyl chain drives rapid membrane intercalation and potential precipitation in aqueous culture media, leading to artifactual data.

The Solution: This guide provides a specialized "Dual-Phase" Cytotoxicity Protocol designed to distinguish between:

  • Specific Metabolic Toxicity: Enzymatic inhibition (via the carbamate moiety).

  • Non-Specific Surfactant Necrosis: Membrane disruption (via the dodecyl tail).

Pre-Assay Validation: Solubility & Vehicle Logic

Before cellular exposure, you must define the "Solubility Limit" in your specific culture media. DMPC will likely precipitate before reaching toxic concentrations if not handled correctly.

Vehicle Selection
  • Primary Vehicle: Dimethyl Sulfoxide (DMSO).

  • Alternative: Ethanol (if DMSO interferes with specific downstream targets, though less ideal for volatility).

  • Constraint: Final vehicle concentration in the well must be

    
     (v/v).
    
The "Turbidity Check" (Mandatory Step)
  • Objective: Determine the highest concentration that remains soluble in media without cells.

  • Method:

    • Prepare a 200 mM stock of DMPC in DMSO.

    • Perform serial dilutions in a clear 96-well plate using pre-warmed (

      
      ) culture media (containing 10% FBS).
      
    • Incubate for 1 hour at

      
      .
      
    • Readout: Measure Absorbance at 600 nm (OD600) or inspect under an inverted microscope.

    • Pass: Solution is clear (OD600 < 0.05 above background).

    • Fail: Turbidity or crystal formation observed.[1]

    • Rule: The highest soluble concentration is your Max Feasible Dose (MFD) . Do not test above this limit in cell-based assays to avoid false toxicity from physical crystal stress.

Experimental Workflow Visualization

The following diagram outlines the logical flow for testing lipophilic carbamates, ensuring differentiation between apoptotic and necrotic mechanisms.

DMPC_Workflow Start Start: DMPC Stock Prep (200 mM in DMSO) Solubility Solubility Limit Test (Media + 10% FBS, No Cells) Start->Solubility Decision1 Precipitation Observed? Solubility->Decision1 Adjust Reduce Max Conc. Define MFD Decision1->Adjust Yes Seeding Cell Seeding (e.g., HepG2 or HaCaT) 24h Attachment Decision1->Seeding No Adjust->Seeding Treatment Treatment Phase (0.1 - 100 µM DMPC) Vehicle Control < 0.5% Seeding->Treatment AssaySplit Dual-Assay Readout Treatment->AssaySplit MTT Metabolic Assay (MTT/WST-8) (Mitochondrial Health) AssaySplit->MTT LDH Membrane Integrity (LDH) (Necrosis/Lysis) AssaySplit->LDH Analysis Data Correlation MTT->Analysis LDH->Analysis

Figure 1: Workflow for validating lipophilic carbamate cytotoxicity, prioritizing solubility checks to prevent artifactual data.

Detailed Protocols

Protocol A: Metabolic Viability (MTT Assay)

Purpose: To assess the impact of DMPC on mitochondrial reductase activity (cell proliferation/metabolism).

Reagents:

  • Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Procedure:

  • Seeding: Seed cells (e.g., HaCaT keratinocytes for dermal relevance) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Aspirate media. Add

    
     of fresh media containing DMPC (range: 
    
    
    
    to MFD). Include:
    • Vehicle Control: Media + 0.5% DMSO.[2]

    • Positive Control:[2][3] 10% DMSO or 100

      
       Doxorubicin.
      
  • Incubation: Incubate for 24 or 48 hours at

    
    , 5% 
    
    
    
    .
  • Labeling: Add

    
     MTT reagent per well. Incubate 3–4 hours until purple precipitate forms.
    
  • Solubilization: Carefully remove supernatant (critical: do not disturb crystals). Add

    
     DMSO to dissolve formazan.
    
  • Readout: Measure Absorbance at 570 nm (Reference 650 nm).

Technical Note: If DMPC precipitates during incubation, it may interfere with optical density. In this case, switch to WST-8 (CCK-8) , which produces a water-soluble formazan and requires no solubilization step.

Protocol B: Membrane Integrity (LDH Release)

Purpose: To determine if the dodecyl tail is acting as a surfactant (lysing cells) rather than a pharmacological inhibitor.

Reagents:

  • Lactate Dehydrogenase (LDH) Detection Kit (Colorimetric).

  • Triton X-100 (Lysis Agent).

Procedure:

  • Setup: Perform concurrently with the MTT assay (use the supernatant from the same wells if the kit allows, or set up a duplicate plate).

  • Controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with 1% Triton X-100 (100% lysis) 45 mins prior to harvest.

  • Harvest: Transfer

    
     of culture supernatant to a fresh plate.
    
  • Reaction: Add

    
     of LDH Reaction Mix. Incubate 30 mins in dark at Room Temp.
    
  • Stop: Add Stop Solution.

  • Readout: Measure Absorbance at 490 nm.

Calculation:



Data Interpretation & Mechanism Logic

The combination of MTT and LDH data reveals the mechanism of action.

MTT Result (Metabolism)LDH Result (Membrane)Interpretation for DMPC
Decreased Normal (Low) Apoptosis/Growth Arrest: The carbamate moiety is inhibiting cell division or mitochondrial function without rupturing the cell.
Decreased High Necrosis: The dodecyl tail is physically disrupting the membrane (surfactant effect). Common at high concentrations (>50 µM).
Normal Normal Non-Toxic: Compound is tolerated at this dose.
Normal High Artifact: Likely interference with the LDH assay or colorimetric quenching.

Mechanism of Action Diagram

If MTT decreases without massive LDH release, DMPC likely triggers apoptosis via oxidative stress or microtubule destabilization (common for aryl carbamates).

MOA_Logic DMPC DMPC (Lipophilic Carbamate) Membrane Cell Membrane DMPC->Membrane Intercalation (C12 Tail) Intracellular Intracellular Environment Membrane->Intracellular Permeation Lysis Necrosis (LDH Release) Membrane->Lysis High Dose (Surfactant Effect) Mito Mitochondria Intracellular->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (MTT Decrease) Caspase->Apoptosis

Figure 2: Mechanistic pathways. High-dose DMPC causes direct lysis (necrosis), while lower doses may trigger mitochondrial stress (apoptosis).

References

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286.

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product. Acta Histochemica. (Discusses lipophilic interference).

  • Kenda, M., et al. (2020). Acute Cytotoxicity of Carbamates: Mechanisms and Structure-Activity Relationships. International Journal of Molecular Sciences.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Protocol. (Standard industry reference for LDH methodology).

Sources

Application

Dodecyl (2-methoxyphenyl)carbamate formulation for in vivo studies

Application Note: Formulation & Delivery of Dodecyl (2-methoxyphenyl)carbamate for In Vivo Studies Executive Summary & Compound Profile Dodecyl (2-methoxyphenyl)carbamate represents a class of highly lipophilic "grease b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Delivery of Dodecyl (2-methoxyphenyl)carbamate for In Vivo Studies

Executive Summary & Compound Profile

Dodecyl (2-methoxyphenyl)carbamate represents a class of highly lipophilic "grease ball" molecules (BCS Class II or IV).[1] Its structure consists of a lipophilic dodecyl tail (C12), a carbamate linker, and an aromatic 2-methoxyphenyl head group.

This specific molecular architecture presents two primary challenges for in vivo administration:

  • Extreme Lipophilicity: The C12 chain drives the LogP > 6, rendering the compound practically insoluble in standard aqueous buffers (PBS/Saline).[1]

  • Hydrolytic Susceptibility: While more stable than esters, the carbamate linkage is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases) or extreme pH, potentially releasing dodecylamine/dodecanol and guaiacol (2-methoxyphenol).[1]

This guide provides validated protocols to solubilize this compound for Intraperitoneal (IP), Oral (PO), and Subcutaneous (SC) administration, ensuring bioavailability while minimizing vehicle-induced toxicity.

Vehicle Selection Framework

The choice of vehicle is dictated by the study duration, route of administration, and required dosage.

Decision Matrix: Route vs. Formulation
Route Study Type Recommended Vehicle Max Dose Capacity Pros/Cons
IP Acute (PK/PD)5:5:90 Co-solvent System (5% DMSO / 5% Tween 80 / 90% Saline)~10–20 mg/kgPro: Rapid absorption.Con: Precipitation risk upon dilution in peritoneum.[1][2]
PO Bioavailability / EfficacyLipid Solution (Corn Oil or Miglyol 812)>100 mg/kgPro: High solubility; promotes lymphatic transport (chylomicrons).Con: Slower Tmax compared to aqueous.[1]
PO High Dose / Low Abs.[1]SEDDS (Labrafil / Transcutol / Tween)Max SolubilityPro: Maximizes surface area for absorption.Con: Complex preparation; taste aversion in rodents.[1]
SC Chronic / DepotViscous Oil Depot (Sesame Oil + 2% Benzyl Alcohol)VariablePro: Slow release (days).Con: Potential injection site irritation.[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting and preparing the appropriate formulation based on your experimental goals.

FormulationWorkflow Start Compound: Dodecyl (2-methoxyphenyl)carbamate (LogP > 6, Water Insoluble) Decision Select Administration Route Start->Decision IP_Route Intraperitoneal (IP) Decision->IP_Route PO_Route Oral Gavage (PO) Decision->PO_Route SC_Route Subcutaneous (SC) Decision->SC_Route Form_IP Co-solvent System (DMSO/Tween/Saline) IP_Route->Form_IP Acute Study Form_Oil Lipid Solution (Corn Oil/Miglyol) PO_Route->Form_Oil Standard Form_SEDDS SEDDS (Labrafil/Transcutol) PO_Route->Form_SEDDS High Dose SC_Route->Form_Oil Depot Effect Check Quality Control (Visual + Microscopy) Form_IP->Check Form_Oil->Check Form_SEDDS->Check

Caption: Decision tree for vehicle selection based on administration route and study type.

Detailed Experimental Protocols

Protocol A: Co-solvent System (IP Administration)

Best for acute studies where rapid systemic exposure is required.[1] Note: This formulation is thermodynamically unstable; prepare fresh daily.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.[1]

  • Tween 80 (Polysorbate 80).[1]

  • Sterile Saline (0.9% NaCl).[1]

Procedure:

  • Weighing: Weigh the required amount of Dodecyl (2-methoxyphenyl)carbamate into a sterile glass vial.

  • Primary Solubilization: Add 5% of the final volume of DMSO directly to the powder.[1]

    • Critical Step: Vortex vigorously for 30 seconds. If the compound does not dissolve, sonicate in a water bath at 37°C for 5–10 minutes until clear.[1]

  • Surfactant Addition: Add 5% of the final volume of Tween 80 to the DMSO/Drug mixture.

    • Action: Vortex gently to mix.[1] The solution becomes viscous.[1]

  • Aqueous Phase Addition: Slowly add warm (37°C) Sterile Saline (90% of final volume) dropwise while vortexing.

    • Observation: The solution may turn slightly cloudy (Tyndall effect) due to micelle formation.[1] This is acceptable. If gross precipitation (visible flakes) occurs, the concentration is too high (reduce dose or switch to Protocol B).

  • Filtration: Pass through a 0.22 µm PES syringe filter if sterility is required (ensure filter compatibility with DMSO).

Protocol B: Lipid Solution (Oral/SC Administration)

Best for bioavailability studies.[1] The lipid vehicle mimics dietary fats, promoting absorption via the lymphatic system and bypassing first-pass metabolism.

Reagents:

  • Corn Oil (USP grade) OR Miglyol 812 (Medium Chain Triglycerides).[1]

  • Optional: 2% Benzyl Alcohol (as a co-solvent/preservative).[1]

Procedure:

  • Preparation: Pre-warm the oil vehicle to 40°C.

  • Solubilization: Add the compound to the warm oil.

  • Energy Input: Sonicate for 20–30 minutes. The lipophilic dodecyl chain should intercalate readily with the triglyceride fatty acids.[1]

  • Verification: Examine the solution under a light microscope (40x). Ensure no undissolved crystals remain.[1]

    • Note: If crystals persist, add 5% Ethanol or 5% DMSO to the oil phase to assist solubilization.[1]

Scientific Rationale & Troubleshooting (E-E-A-T)

Why this works: The dodecyl chain makes this molecule a "surfactant-like" structure.[1] In the Co-solvent System (Protocol A) , Tween 80 forms micelles that encapsulate the lipophilic tail, exposing the polar carbamate/phenyl head to the aqueous saline. In the Lipid System (Protocol B) , the compound follows the "like dissolves like" principle, fully integrating into the oil phase.

Troubleshooting Table:

Issue Cause Solution
Precipitation in Syringe "Crash out" due to temperature drop or saline shock.[1]Keep formulation warm (37°C) until injection. Increase Tween 80 to 10%.
Animal Writhing (IP) DMSO irritation or pH mismatch.[1]Reduce DMSO to <5%.[1] Ensure pH is 7.0–7.4.
Low Oral Bioavailability Poor absorption or hydrolysis.[1]Switch from Corn Oil to a SEDDS formulation (e.g., Labrafil M 1944 CS) to increase surface area in the gut.

Safety Warning: Carbamates can act as enzyme inhibitors (e.g., AChE, FAAH).[1][3] Monitor animals for cholinergic signs (tremors, salivation) even if the compound is not intended to be a cholinergic agent. The hydrolysis product, 2-methoxyphenol (Guaiacol) , is generally safe in low doses, but dodecylamine (if formed via N-alkyl hydrolysis) is a potent irritant.

References

  • Thackaberry, E. A. (2013).[1][4] "Vehicle selection for nonclinical oral safety studies." Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.[1][4] Link

  • Clapper, J. R., et al. (2009).[1] "A Second Generation of Carbamate-Based Fatty Acid Amide Hydrolase Inhibitors with Improved Activity in vivo." Journal of Medicinal Chemistry, 52(9), 2693-2700.[1] (Describes formulation of lipophilic carbamate analogs). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[1] Link

  • Pfizer Inc. (2024).[1] "Inside the Delivery Vehicles Critical to the Success of mRNA." (General reference on lipid vehicle utility). Link

  • PubChem. (2024).[1] "Dodecyl carbamate Compound Summary." National Library of Medicine.[1] Link

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Dodecyl (2-methoxyphenyl)carbamate

Abstract This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dodecyl (2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dodecyl (2-methoxyphenyl)carbamate. In the absence of a standardized pharmacopeial method for this specific analyte, this document provides a detailed protocol based on established principles of carbamate analysis and tailored to the physicochemical properties of the target molecule. The proposed method utilizes a C18 stationary phase with gradient elution and UV detection, offering a reliable and reproducible approach for researchers, scientists, and drug development professionals. Furthermore, a rigorous validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.

Introduction: The Analytical Challenge of Novel Carbamates

Dodecyl (2-methoxyphenyl)carbamate is a novel organic molecule featuring a carbamate functional group, a long lipophilic dodecyl chain, and a UV-active methoxyphenyl moiety. Carbamates are a broad class of compounds with diverse applications, including in the pharmaceutical and agricultural industries.[1][2] The accurate quantification of such novel compounds is paramount during research and development to understand their synthesis, stability, and potential therapeutic or biological activity.

Due to the thermal lability of many carbamates, HPLC is often the analytical method of choice over gas chromatography.[3] This application note addresses the need for a reliable analytical standard and protocol for Dodecyl (2-methoxyphenyl)carbamate by proposing a scientifically sound HPLC-UV method. The long dodecyl chain suggests strong retention on a non-polar stationary phase, while the methoxyphenyl group provides a chromophore suitable for UV detection.

This guide is structured to not only provide a step-by-step analytical procedure but also to explain the rationale behind the methodological choices, thereby empowering the user to adapt and troubleshoot the method as needed. The subsequent validation protocol serves as a framework to formally demonstrate the method's performance characteristics, ensuring data integrity and regulatory compliance.[3][4][5][6]

Physicochemical Properties and Methodological Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

Table 1: Estimated Physicochemical Properties of Dodecyl (2-methoxyphenyl)carbamate

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method
Molecular Formula C20H33NO3---
Molecular Weight ~335.48 g/mol Essential for preparing standard solutions of known concentration.
Polarity Non-polarThe long dodecyl chain imparts significant non-polar character. This predicts strong retention on a reversed-phase (e.g., C18) column and requires a mobile phase with a high organic solvent content for elution.
UV Absorbance Expected λmax ~222 nm and ~282 nmThe 2-methoxyphenyl group is the primary chromophore. Published data for similar structures show absorbance maxima in these regions.[7][8][9] Wavelength selection will be critical for sensitivity and specificity.
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol), poorly soluble in water.Dictates the choice of solvent for stock and working standard solutions. Acetonitrile is a common and suitable choice.

Based on these properties, a reversed-phase HPLC method with UV detection is the most logical approach. The non-polar nature of the molecule makes it an ideal candidate for separation on a C18 column. The methoxyphenyl group's UV absorbance allows for sensitive detection.

Proposed HPLC-UV Analytical Method

This section details the proposed experimental conditions for the analysis of Dodecyl (2-methoxyphenyl)carbamate.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Filters: 0.45 µm syringe filters for sample preparation.

Preparation of Standard Solutions

Rationale: Accurate preparation of the analytical standard is the cornerstone of quantitative analysis. A stock solution is prepared at a high concentration and then serially diluted to create working standards for calibration.

Protocol for 1 mg/mL Stock Standard Solution:

  • Accurately weigh approximately 10 mg of Dodecyl (2-methoxyphenyl)carbamate reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with acetonitrile and mix thoroughly.

  • This stock solution should be stored at 2-8 °C and protected from light.

Protocol for Calibration Standards:

  • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards.

  • A suggested concentration range is 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

Rationale: The selected chromatographic conditions are designed to provide good peak shape, resolution from potential impurities, and a reasonable run time. A gradient elution is proposed to effectively elute the non-polar analyte while maintaining good separation efficiency.

Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmThe non-polar stationary phase will effectively retain the analyte.
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier to elute the non-polar analyte.
Gradient Program 0-2 min: 70% B2-15 min: 70% to 95% B15-18 min: 95% B18-18.1 min: 95% to 70% B18.1-25 min: 70% BA gradient is necessary to elute the highly retained analyte in a reasonable time with good peak shape. The initial hold ensures retention, the gradient elutes the analyte, a high organic wash cleans the column, and the re-equilibration prepares for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 282 nmBased on the expected absorbance maximum of the 2-methoxyphenyl group, offering a balance of sensitivity and specificity. A DAD can be used to scan for the optimal wavelength.
Run Time 25 minutesAllows for elution of the analyte and re-equilibration of the column.

Method Validation Protocol (ICH Q2(R1))

To ensure the developed method is suitable for its intended purpose, a comprehensive validation should be performed according to ICH Q2(R1) guidelines.[3][4][5][6]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a solution of the Dodecyl (2-methoxyphenyl)carbamate reference standard.

  • If available, analyze samples containing known impurities or degradation products to assess peak resolution.

  • In the absence of known impurities, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions. The method should be able to separate the analyte peak from any degradation product peaks.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Prepare a series of at least five concentrations of the Dodecyl (2-methoxyphenyl)carbamate standard across the desired range (e.g., 1-100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a blank matrix or by preparing solutions of known concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each replicate.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies. The RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the y-intercepts of the regression line.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method should demonstrate reliability despite these minor changes.

Data Presentation and System Suitability

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%Demonstrates injection precision.

These parameters should be monitored during routine analysis to ensure the continued performance of the HPLC system.

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Analysis Analyze Samples and Standards Sample_Prep->Analysis Mobile_Phase_Prep Prepare Mobile Phases System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration System_Equilibration->System_Suitability System_Suitability->Analysis Integration Integrate Chromatograms Analysis->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the HPLC analysis of Dodecyl (2-methoxyphenyl)carbamate.

Method_Validation_Process cluster_params Validation Parameters MV Method Validation (ICH Q2(R1)) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Robustness Robustness MV->Robustness

Sources

Application

Application Note: High-Precision IC50 Determination of Dodecyl (2-methoxyphenyl)carbamate

This Application Note is designed for Dodecyl (2-methoxyphenyl)carbamate , a lipophilic carbamate derivative. Based on its chemical structure—possessing a carbamate warhead, an aryl "head" group (2-methoxyphenyl), and a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Dodecyl (2-methoxyphenyl)carbamate , a lipophilic carbamate derivative. Based on its chemical structure—possessing a carbamate warhead, an aryl "head" group (2-methoxyphenyl), and a long hydrophobic "tail" (dodecyl)—this molecule is pharmacologically characterized as a pseudo-irreversible inhibitor of cholinesterases (AChE/BChE) or potentially Fatty Acid Amide Hydrolase (FAAH).

Given the "IC50" requirement and the carbamate class, this protocol focuses on the Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method) , which is the industry standard for characterizing such molecules. The dodecyl chain suggests dual-binding capability (targeting the Peripheral Anionic Site), requiring specific solubility and kinetic considerations.

Abstract & Mechanistic Rationale

Dodecyl (2-methoxyphenyl)carbamate acts as a covalent, pseudo-irreversible inhibitor. The carbamate moiety attacks the catalytic Serine-203 (in Torpedo numbering) of the AChE active site, transferring the carbamoyl group to the enzyme.

  • Mechanism: Carbamylation. The enzyme is "frozen" in a carbamylated state, preventing substrate hydrolysis until slow spontaneous hydrolysis occurs.

  • Structural Insight: The 2-methoxyphenyl group provides steric and electronic recognition at the active site, while the dodecyl (C12) chain likely interacts with the Peripheral Anionic Site (PAS) or the hydrophobic gorge, potentially enhancing potency via dual-site binding.

  • Critical Kinetic Note: Unlike reversible inhibitors (e.g., Donepezil), carbamates are time-dependent. Pre-incubation of the inhibitor with the enzyme is mandatory to allow carbamylation to reach equilibrium before the substrate is added.

Materials & Reagents

Chemical Agents
ReagentSpecificationRole
Test Compound Dodecyl (2-methoxyphenyl)carbamateTarget Inhibitor
AChE Enzyme Electrophorus electricus (Type VI-S) or Human RecombinantBiological Target
Substrate Acetylthiocholine Iodide (ATCh)Substrate (Hydrolyzed to Thiocholine)
Chromogen 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)Reacts with Thiocholine to form yellow TNB
Solvent Dimethyl Sulfoxide (DMSO), AnhydrousStock Solution Solvent
Buffer 0.1 M Phosphate Buffer (pH 8.0)Reaction Medium
Positive Control Rivastigmine or PhysostigmineValidation Standard
Equipment
  • Microplate Reader: Capable of absorbance reading at 412 nm (e.g., Tecan, Molecular Devices).

  • Liquid Handling: Multichannel pipettes (p200, p20) or automated dispenser.

  • Plates: 96-well clear, flat-bottom polystyrene plates.

Experimental Protocol

Phase 1: Stock Solution Preparation (Critical for Lipophilicity)

The dodecyl chain renders this molecule highly lipophilic (High LogP). Improper solubilization will yield erratic IC50 data due to micro-precipitation.

  • Weighing: Accurately weigh 5–10 mg of Dodecyl (2-methoxyphenyl)carbamate.

  • Primary Stock: Dissolve in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds to ensure complete solvation.

    • Note: Do not use Ethanol; the dodecyl chain may precipitate upon aqueous dilution.

  • Working Dilutions: Prepare serial dilutions (1:3 or 1:10) in DMSO first.

    • Final Assay Concentration Range: Typically 10 µM down to 0.1 nM.

    • Buffer Step: Dilute these DMSO stocks 1:100 into the Assay Buffer immediately before use to keep final DMSO < 1%.

Phase 2: The Modified Ellman’s Assay (Pre-incubation Mode)

Standard Ellman’s method measures velocity immediately. For carbamates, we must incubate Enzyme + Inhibitor first.

Step-by-Step Workflow:

  • Blank Preparation: Add 150 µL of Phosphate Buffer (pH 8.0) to "Blank" wells.

  • Enzyme Addition: Add 20 µL of AChE solution (0.1 U/mL in buffer) to "Control" and "Test" wells.

  • Inhibitor Addition:

    • Add 10 µL of the Test Compound (diluted in buffer/DMSO) to "Test" wells.

    • Add 10 µL of Vehicle (1% DMSO in buffer) to "Control" (100% Activity) wells.

  • Pre-Incubation (CRITICAL): Incubate the plate at 25°C for 30 minutes .

    • Why? This allows the carbamate to covalently modify the active site Serine. Without this, IC50 will be underestimated (shifted right).

  • Substrate/Chromogen Mix: Prepare a master mix of:

    • DTNB (0.3 mM final)

    • ATCh (0.4 mM final)

  • Reaction Initiation: Add 20 µL of the DTNB/ATCh Master Mix to all wells.

  • Kinetic Reading: Immediately place in the microplate reader.

    • Measure Absorbance at 412 nm .

    • Interval: Every 30 seconds for 10 minutes.

    • Temperature: Maintain 25°C.

Data Analysis & Calculation

Velocity Determination

Calculate the initial velocity (


) for each well by determining the slope of the Absorbance vs. Time curve (linear portion, typically 0–5 min).


Percent Inhibition Calculation


  • 
    : Mean slope of vehicle control wells.
    
  • 
    : Slope of the well with inhibitor.
    
IC50 Determination (Non-Linear Regression)

Plot Log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using the four-parameter logistic (4PL) equation (Sigmoidal Dose-Response) in software like GraphPad Prism or SigmaPlot:



  • Top: Constrain to 100% (or let float if background is high).

  • Bottom: Constrain to 0%.

  • X: Log of concentration.

  • Y: Response (% Inhibition).

Mechanistic Visualization

Reaction Pathway (DOT Diagram)

This diagram illustrates the competitive carbamylation mechanism specific to this molecule.

G E Free AChE (Active) EI Michaelis Complex (Reversible) E->EI + I I Inhibitor (Dodecyl Carbamate) I->EI EI->E k-1 E_Carb Carbamylated Enzyme (Inactive) EI->E_Carb Carbamylation (k2) P Leaving Group (Dodecanol) EI->P E_Carb->E Slow Hydrolysis (k3)

Caption: Kinetic pathway of AChE inhibition by carbamates. The 'Carbamylated Enzyme' state is stable, requiring slow hydrolysis (k3) to regenerate activity.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Solid Compound Solubilization Dissolve in 100% DMSO (10 mM Stock) Start->Solubilization Dilution Serial Dilution in DMSO (1000x conc) Solubilization->Dilution BufferPrep Dilute 1:100 into Buffer (Final DMSO 1%) Dilution->BufferPrep PlateSetup Add Enzyme + Inhibitor to 96-well Plate BufferPrep->PlateSetup Incubation Pre-Incubation 30 min @ 25°C PlateSetup->Incubation Critical Step Reaction Add Substrate (ATCh) + DTNB Incubation->Reaction Read Kinetic Read (412 nm) Calculate Slope Reaction->Read

Caption: Step-by-step workflow for the modified Ellman's assay ensuring proper solubilization and pre-incubation.

Validation & Troubleshooting

IssueProbable CauseSolution
Precipitation Dodecyl chain insolubility in buffer.Ensure intermediate dilution is in DMSO. Use 0.05% Tween-20 or Triton X-100 in the assay buffer to stabilize the lipophilic tail.
High Background Spontaneous hydrolysis of ATCh or DTNB instability.Use fresh ATCh. Keep DTNB protected from light. Subtract "Blank" (No Enzyme) slope.
Non-Sigmoidal Curve Insufficient pre-incubation.Extend pre-incubation to 60 mins. Carbamates are slow binders.
IC50 Shift Enzyme concentration too high.Ensure [Enzyme] << IC50.[1][2] If [E] is high, you measure titration, not inhibition constant (

).

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. (Grounding for carbamate mechanism).

  • Kathuria, S., Gaetani, S., Fegley, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Reference for lipophilic carbamates as FAAH inhibitors, alternative target context).

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Dodecyl (2-methoxyphenyl)carbamate in Human Plasma

Abstract This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dodecyl (2-methoxyphenyl)carbamat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dodecyl (2-methoxyphenyl)carbamate in human plasma. Recognizing the compound's significant non-polar character, imparted by its long dodecyl chain, this guide emphasizes the rationale behind key methodological choices, from sample preparation to instrument parameters. The protocol employs a streamlined liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode. The method has been developed and validated in accordance with the principles outlined in international bioanalytical method validation guidelines, ensuring its suitability for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

Dodecyl (2-methoxyphenyl)carbamate is a molecule characterized by a highly lipophilic dodecyl tail and a moderately polar carbamate-aromatic head group. Its structure presents a unique challenge for bioanalysis, requiring a method that can efficiently extract a non-polar analyte from a complex aqueous matrix like plasma while ensuring robust and sensitive ionization for MS detection.

The long alkyl chain (C12) predicts a high octanol-water partition coefficient (LogP), making the analyte poorly soluble in aqueous media and prone to strong binding with plasma proteins and lipids. This necessitates an efficient sample preparation strategy to disrupt these interactions and remove endogenous interferences, particularly phospholipids, which are a primary cause of ion suppression in LC-MS/MS analysis[1].

Furthermore, the analyte's low polarity makes it a challenging candidate for the commonly used Electrospray Ionization (ESI) technique, which typically relies on pre-formed ions in solution. Atmospheric Pressure Chemical Ionization (APCI), which utilizes gas-phase ion-molecule reactions, is often more effective for non-polar or slightly polar molecules and is less susceptible to matrix effects than ESI[2][3][4]. This application note, therefore, logically proposes APCI as the ionization source of choice, a decision grounded in the fundamental physicochemical properties of the analyte.

This guide is designed for researchers and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific reasoning to empower users to adapt and troubleshoot the method effectively. All procedures are aligned with the rigorous standards for bioanalytical method validation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[5][6][7][8].

Analyte Physicochemical Properties (Theoretical)

As Dodecyl (2-methoxyphenyl)carbamate is a novel compound, its empirical properties are not widely documented. The following characteristics are derived from its chemical structure to guide method development.

  • Chemical Structure:

    
    (A representative image would be placed here)
    
  • Molecular Formula: C₂₀H₃₃NO₃

  • Molecular Weight: 351.48 g/mol

  • Key Features:

    • Dodecyl Chain: A C12 linear alkyl chain conferring high lipophilicity and non-polar character.

    • Carbamate Linker: A polar functional group capable of hydrogen bonding.

    • 2-Methoxyphenyl Group: An aromatic ring with a methoxy substitution, adding moderate polarity.

  • Predicted Polarity: The molecule is predominantly non-polar (lipophilic) due to the long alkyl chain. This is the single most critical factor influencing the choice of sample preparation, chromatography, and ionization technique.

Experimental Design and Methodology

Chemicals, Reagents, and Standards
  • Analyte: Dodecyl (2-methoxyphenyl)carbamate (Reference Standard, >99% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., Dodecyl (2-methoxyphenyl)carbamate-d4) is highly recommended to compensate for variations in sample preparation and analysis[9]. If unavailable, a structurally similar analog with a different mass may be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE).

  • Reagents: Formic acid (reagent grade), ammonium acetate (reagent grade), and ultrapure water.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from qualified vendors.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution at flow rates up to 1 mL/min (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an APCI source (e.g., Sciex API 4000, Agilent 6400 Series, Thermo Scientific TSQ series).

LC-MS/MS Parameter Optimization

The first step is to optimize the MS/MS parameters by direct infusion of a standard solution of the analyte and internal standard into the mass spectrometer.

  • Ionization Source Selection: Given the analyte's non-polar nature, APCI is the recommended starting point[10][11]. It is advantageous for its ability to ionize nonpolar species effectively and its compatibility with higher LC flow rates[2][3].

  • Polarity: Positive ion mode is selected, as the carbamate nitrogen is a potential site for protonation.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is the most likely precursor ion. For Dodecyl (2-methoxyphenyl)carbamate, this corresponds to an m/z of 352.5.

  • Product Ion (Q3) and Collision Energy (CE): The precursor ion is fragmented in the collision cell to generate stable, specific product ions. The two most intense and stable product ions are selected for quantification (quantifier) and confirmation (qualifier) in Multiple Reaction Monitoring (MRM) mode.

The logical workflow for ionization and fragmentation is visualized below.

G cluster_LC LC Eluent cluster_APCI APCI Source cluster_MS Mass Spectrometer Analyte_Neutral Analyte (M) in Mobile Phase Vaporization Heated Nebulizer (Vaporization) Analyte_Neutral->Vaporization ~400-500 °C Corona Corona Discharge (Solvent Ionization) Vaporization->Corona Reaction Gas-Phase Proton Transfer Corona->Reaction Solvent ions react with neutral analyte Q1 Q1: Precursor Ion [M+H]+ Selection Reaction->Q1 [M+H]+ Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3 Fragments

Caption: APCI Ionization and MS/MS Fragmentation Workflow.

Table 1: Optimized MS/MS Parameters (Hypothetical)

Parameter Dodecyl (2-methoxyphenyl)carbamate Internal Standard (IS)
Ionization Mode APCI, Positive APCI, Positive
Q1 Mass (m/z) 352.5 356.5
Q3 Mass (m/z) - Quantifier 122.1 126.1
Collision Energy (eV) 25 25
Q3 Mass (m/z) - Qualifier 150.2 154.2
Collision Energy (eV) 18 18
Dwell Time (ms) 150 150
Source Temperature 450 °C 450 °C

| Nebulizer Current (µA) | 5 | 5 |

Reversed-phase chromatography is the logical choice for this non-polar analyte.

Table 2: Optimized Chromatographic Conditions

Parameter Setting Rationale
Column C18, 50 x 2.1 mm, 2.6 µm Provides excellent retention and separation for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidification aids in positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent suitable for eluting non-polar analytes[12][13].
Flow Rate 0.6 mL/min Compatible with standard APCI sources[2].
Gradient 60% B to 95% B over 3 min A steep gradient is used to elute the highly retained analyte quickly.
Column Temperature 40 °C Improves peak shape and reduces viscosity.
Injection Volume 5 µL

| Total Run Time | 5.0 min | Allows for high-throughput analysis. |

Detailed Protocols

Protocol: Stock and Working Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the analyte and IS reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Intermediate Stocks: Prepare serial dilutions from the primary stock using 50:50 acetonitrile:water to create intermediate stock solutions.

  • Spiking Solutions (for Calibration & QC): Further dilute the intermediate stocks to create spiking solutions used to prepare calibration curve (CAL) standards and quality control (QC) samples in blank plasma.

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

This LLE protocol is designed for efficient extraction of the non-polar analyte and removal of polar matrix components[1][14].

G Start Start: 50 µL Plasma Sample (CAL, QC, or Unknown) Add_IS Add 10 µL Internal Standard (IS) Working Solution Start->Add_IS Vortex1 Vortex Briefly (5 seconds) Add_IS->Vortex1 Add_Solvent Add 500 µL MTBE (Extraction Solvent) Vortex1->Add_Solvent Vortex2 Vortex Vigorously (1 minute) Add_Solvent->Vortex2 Centrifuge Centrifuge (4000 x g, 5 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant (Organic Layer) to a Clean 1.5 mL Tube Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL 50:50 ACN:H₂O Evaporate->Reconstitute Inject Inject 5 µL onto LC-MS/MS System Reconstitute->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) Workflow.

Protocol: Method Validation

The method must be rigorously validated to ensure it is fit for purpose[15][16]. Validation should be performed according to established guidelines[5][7][8].

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Establish the concentration range over which the assay is accurate and precise. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision. Analyte response must be at least 5x the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV[9].
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). At least 5 replicates at LLOQ, Low, Mid, and High QC levels. Accuracy within ±15% (±20% at LLOQ), Precision ≤15% CV (≤20% at LLOQ)[8].
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix. The IS-normalized matrix factor should have a CV ≤15% across different lots of matrix.
Recovery Measure the efficiency of the extraction process. Should be consistent and reproducible, though not necessarily 100%.

| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Conclusion

This application note presents a scientifically-grounded LC-MS/MS method for the quantification of the non-polar compound Dodecyl (2-methoxyphenyl)carbamate in human plasma. The strategic selection of liquid-liquid extraction, reversed-phase chromatography, and APCI-MS/MS provides a robust, sensitive, and selective analytical solution. The detailed protocols and validation framework described herein are based on authoritative guidelines and established scientific principles, ensuring the generation of reliable data for regulated bioanalysis in drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry. [Link]

  • National High Magnetic Field Laboratory. (2025). Atmospheric Pressure Chemical Ionization (APCI). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Agilent. Atmospheric Pressure Chemical Ionization Source, APCI. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Heliyon. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Shokuhin Eiseigaku Zasshi. (2005). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. [Link]

  • Eddleston, M., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Makihata, N., Kawamoto, T., & Teranishi, K. (2003). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Analytical Sciences. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Energy. (1992). Electrospray ionization mass spectrometry and its environmental applications. [Link]

  • Chen, S. F., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]

  • Shimadzu. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • Royal Society of Chemistry. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma. [Link]

  • Semantic Scholar. Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Regulations.gov. Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]

  • The Rockefeller University. (2020). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NON‐POLAR METABOLITES. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • PubChem. Dodecyl carbamate. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

Sources

Application

Solid-phase synthesis of a Dodecyl (2-methoxyphenyl)carbamate library

This Application Note is designed for researchers and drug discovery professionals, detailing the solid-phase synthesis (SPOS) of an -Aryl Carbamate Library , using Dodecyl (2-methoxyphenyl)carbamate as the representativ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals, detailing the solid-phase synthesis (SPOS) of an


-Aryl Carbamate Library , using Dodecyl (2-methoxyphenyl)carbamate  as the representative model scaffold.

Application Note: High-Throughput Solid-Phase Synthesis of -Aryl Carbamate Libraries

Executive Summary

The carbamate moiety (urethane) is a pharmacophore of high significance in medicinal chemistry, appearing in HIV protease inhibitors, cholinesterase inhibitors, and herbicides. This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating a library of


-aryl 

-alkyl carbamates.

We utilize 2-Chlorotrityl Chloride (2-CTC) resin as the solid support. This choice is critical: the steric bulk of the trityl linker prevents di-alkylation of the aniline, and its high acid sensitivity allows for product cleavage under mild conditions that preserve the carbamate linkage.

Strategic Analysis & Retrosynthesis

To synthesize Dodecyl (2-methoxyphenyl)carbamate on a solid support, we must determine the optimal attachment point.

  • Target Structure:

    
    
    
  • Disconnection A (Alcohol on Resin): Immobilizing dodecanol on Wang resin requires an ether linkage, which is difficult to cleave without destroying the molecule or requiring harsh conditions unsuitable for the carbamate.

  • Disconnection B (Amine on Resin): Immobilizing 2-methoxyaniline on an acid-labile resin (2-CTC) forms a trityl-amine bond. Subsequent reaction with an activated carbonate (from dodecanol) yields the resin-bound carbamate. Cleavage releases the target with the

    
    -H bond restored.
    

Decision: We will proceed with Disconnection B . This route allows for the "Split-and-Mix" or parallel synthesis of libraries by varying the aniline during loading or the alcohol during the coupling phase.

Reaction Scheme
  • Loading: Resin-Cl +

    
    -Ar 
    
    
    
    Resin-NH-Ar
  • Activation: Dodecanol + Triphosgene

    
     Dodecyl Chloroformate (in situ)
    
  • Coupling: Resin-NH-Ar + Cl-CO-O-Dodecyl

    
     Resin-N(Ar)-CO-O-Dodecyl
    
  • Cleavage: Resin-N(Ar)-CO-O-Dodecyl + 1% TFA

    
     Target Carbamate
    

Experimental Workflow Visualization

The following diagram outlines the logical flow and decision checkpoints for the synthesis.

G Start Start: 2-CTC Resin Preparation Loading Loading: 2-Methoxyaniline (1.2 eq) + DIPEA in DCM Start->Loading Capping Capping: MeOH (Scavenge unreacted Cl) Loading->Capping Wash1 Wash Cycle (DCM/DMF/MeOH) Capping->Wash1 Coupling Coupling Reaction: Resin-Amine + Chloroformate (Base: Pyridine) Wash1->Coupling Activation In-Situ Activation: Dodecanol + Triphosgene -> Chloroformate Activation->Coupling Add Reagent QC_Point QC Check: Chloranil Test (Verify conversion of NH) Coupling->QC_Point QC_Point->Coupling Positive (Incomplete) Cleavage Cleavage: 1% TFA in DCM QC_Point->Cleavage Negative (No free NH) Isolation Filtration & Evaporation Cleavage->Isolation

Figure 1: Workflow for the solid-phase synthesis of Dodecyl (2-methoxyphenyl)carbamate using 2-CTC resin.

Detailed Protocol

Phase 1: Resin Loading (Immobilization of Aniline)

Objective: Covalently attach 2-methoxyaniline to the 2-Chlorotrityl Chloride (2-CTC) resin. Resin Specs: 2-CTC Resin, 100-200 mesh, Loading ~1.2 mmol/g.

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase synthesis vessel (fritted syringe). Add 10 mL of anhydrous Dichloromethane (DCM). Agitate gently for 20 minutes. Drain.

  • Loading Solution: Dissolve 2-methoxyaniline (1.2 mmol, 1.0 eq relative to resin capacity) and DIPEA (Diisopropylethylamine, 4.0 eq) in 10 mL of DCM.

    • Note: We use a stoichiometric amount of aniline (or slight excess) to control loading. For libraries, lower loading (0.5 - 0.8 mmol/g) is often preferred to prevent site-site interactions.

  • Reaction: Add the solution to the swollen resin. Agitate at room temperature for 2 hours.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture and agitate for 20 minutes.

    • Mechanism:[1][2][3] MeOH reacts with any remaining active trityl-chloride sites, converting them to the inert methyl ether, preventing non-specific binding later.

  • Washing: Drain and wash the resin extensively:

    • 3x DCM (10 mL)

    • 3x DMF (10 mL)

    • 3x DCM (10 mL)

Phase 2: Carbamate Formation (Coupling)

Objective: React the immobilized aniline with dodecyl chloroformate. Note: Dodecyl chloroformate can be purchased or synthesized in situ using Triphosgene. We describe the in situ method for versatility in library creation.

A. In-Situ Activation (Preparation of Electrophile)

  • In a separate glass vial, dissolve Dodecanol (3.0 eq) and Triphosgene (1.1 eq) in anhydrous THF/DCM (1:1).

  • Cool to 0°C. Add Pyridine (3.0 eq) dropwise.

  • Stir for 30 minutes to generate the chloroformate.

B. On-Resin Coupling

  • Add the activated chloroformate solution to the resin-bound aniline (from Phase 1).

  • Add additional base: DIPEA (3.0 eq).

  • Agitate at room temperature for 4–6 hours.

  • QC Check (Chloranil Test): Remove a few beads. Apply 2 drops of 2% Chloranil in DMF/Acetaldehyde.

    • Result: Beads should remain colorless/yellow. If beads turn blue/green, secondary amine is still present (incomplete reaction). Repeat coupling if necessary.

  • Washing: Drain and wash:

    • 3x DMF

    • 3x DCM

    • 3x MeOH

    • 3x DCM (Ensure resin is free of MeOH before cleavage).

Phase 3: Cleavage and Isolation

Objective: Release the final carbamate from the solid support without hydrolyzing the carbamate bond.

  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

    • Why 1%? High concentrations of TFA (e.g., 50-95%) can degrade carbamates or cause side reactions. The Trityl-N bond is extremely acid-sensitive and cleaves easily at low acid concentrations.

  • Execution: Add 10 mL of the cleavage cocktail to the resin. Agitate for 2 minutes (short bursts).

  • Collection: Filter the solution immediately into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize the acid immediately and prevent degradation).

  • Repeat: Repeat the cleavage step 2 more times (2 min each).

  • Work-up: Combine filtrates. Concentrate under reduced pressure (Rotavap).

  • Purification: The residue is dissolved in EtOAc, washed with 5% citric acid and brine, dried over

    
    , and evaporated. For library scale, pass through a short silica plug or use prep-HPLC.
    

Quantitative Data & Reagent Table

ReagentRoleEquivalents (eq)Notes
2-CTC Resin Solid Support1.0Loading ~1.2 mmol/g
2-Methoxyaniline Substrate (Amine)1.2 - 1.5Excess ensures good loading
Dodecanol Substrate (Alcohol)3.0Used to form chloroformate
Triphosgene Activator1.1 (relative to alcohol)Safety: Generates Phosgene.[1] Handle in hood.
DIPEA Base4.0 - 6.0Scavenges HCl
TFA (1% in DCM) Cleavage AgentN/AMild acidolysis

Troubleshooting & Optimization (Self-Validating Systems)

The "Diketopiperazine" Risk
  • Issue: In some peptide-like syntheses, cleavage can induce cyclization.

  • Mitigation: For carbamates, this is less of a risk.[3] However, ensure the cleavage time is short (2 min cycles) to prevent acid-catalyzed rearrangement.

Incomplete Coupling
  • Observation: Chloranil test is positive (blue beads).

  • Solution: The aniline on 2-CTC is sterically hindered.

    • Fix 1: Use a stronger base (LiHMDS) if compatible, or simply double-couple (repeat Phase 2).

    • Fix 2: Switch solvent to warm DCE (1,2-dichloroethane) at 40°C to improve swelling and kinetics.

Library Expansion

To convert this into a library protocol:

  • Step 1 (Diversity Point 1): Aliquot resin into 96-well filter plates. Add different anilines to each well.

  • Step 2 (Diversity Point 2): Add different chloroformates (prepared in parallel) to the wells.

  • Tracking: Use positional encoding (Well A1 = Aniline X + Alcohol Y).

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze". Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on 2-Chlorotrityl resin). Link

  • Dörwald, F. Z. (2000). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH. (Comprehensive guide on linker strategies). Link

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009).[3] "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates". Synlett, 2009(05), 798-802. (Relevant solution phase chemistry adaptable to SPOS). Link

  • Cho, C. Y., et al. (1998). "Solid-Phase Synthesis of Carbamates". Science, 281, 537. (Demonstrates high-throughput carbamate synthesis). Link

Sources

Method

Dodecyl (2-methoxyphenyl)carbamate as a potential topical insecticide

Application Note: Dodecyl (2-methoxyphenyl)carbamate (DMPC) as a Next-Generation Topical Insecticide [1] Executive Summary This Application Note details the physicochemical profile, synthesis, and biological evaluation p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dodecyl (2-methoxyphenyl)carbamate (DMPC) as a Next-Generation Topical Insecticide [1]

Executive Summary

This Application Note details the physicochemical profile, synthesis, and biological evaluation protocols for Dodecyl (2-methoxyphenyl)carbamate (DMPC) . Unlike traditional N-methyl carbamates (e.g., carbaryl, propoxur) which function purely as acetylcholinesterase (AChE) inhibitors, DMPC incorporates a lipophilic C12 (dodecyl) alkyl chain.[1]

Key Technical Insight: The incorporation of a dodecyl tail modifies the compound’s Structure-Activity Relationship (SAR). While the carbamate moiety suggests potential AChE interaction, the steric bulk and lipophilicity of the dodecyl chain significantly enhance cuticular penetration and suggest a mode of action shifting towards Juvenile Hormone (JH) mimicry or membrane disruption , similar to fenoxycarb.[1] This guide provides the workflow to synthesize, formulate, and validate DMPC as a topical control agent for arthropod vectors.

Chemical Basis & SAR Analysis

To understand the utility of DMPC, we must contrast it with standard carbamates.

  • Traditional Carbamates (e.g., Propoxur): Small, polar N-methyl groups fit tightly into the AChE active site serine pocket.[1] High acute toxicity; moderate cutaneous absorption.

  • DMPC (Target): The (2-methoxyphenyl) headgroup provides electronic stability, while the dodecyl ester tail increases the partition coefficient (LogP > 5.0).[1] This facilitates rapid transit across the waxy insect cuticle but may sterically hinder the AChE active site, necessitating specific bioassays to determine the dominant lethal mechanism.

Figure 1: Structural Logic & Pathway[1][2]

DMPC_SAR Precursors Precursors: 2-Methoxyphenyl Isocyanate + Dodecanol Reaction Synthesis: Nucleophilic Addition (No HCl byproduct) Precursors->Reaction DMPC Target: Dodecyl (2-methoxyphenyl)carbamate (High Lipophilicity) Reaction->DMPC Mech_A Mechanism A: Cuticular Penetration (Surfactant Effect) DMPC->Mech_A Primary Route Mech_B Mechanism B: Juvenile Hormone Mimicry (Morphogenetic defects) DMPC->Mech_B Mech_C Mechanism C: Modified AChE Inhibition (Steric modulation) DMPC->Mech_C Secondary?

Caption: Synthesis pathway and divergent modes of action for DMPC. The dodecyl tail promotes cuticular penetration (Mech A) and JH mimicry (Mech B) over classical AChE inhibition (Mech C).[1]

Synthesis Protocol

Objective: Produce high-purity (>98%) DMPC for biological testing. Method: Isocyanate addition to alcohol (preferred over chloroformate route to avoid acidic byproducts).

Reagents:
  • 2-Methoxyphenyl isocyanate (CAS: 700-13-0)[1]

  • 1-Dodecanol (Lauryl alcohol), anhydrous[1]

  • Triethylamine (TEA) - Catalyst[1]

  • Dichloromethane (DCM) - Solvent[1]

Step-by-Step Workflow:
  • Preparation: In a flame-dried 250 mL round-bottom flask under nitrogen atmosphere, dissolve 1-Dodecanol (18.6 g, 100 mmol) in 100 mL anhydrous DCM .

  • Activation: Add Triethylamine (0.5 mL) as a catalyst.

  • Addition: Cool the solution to 0°C. Add 2-Methoxyphenyl isocyanate (14.9 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic.[1]

  • Reflux: Allow to warm to room temperature, then reflux at 40°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:[1]2) until the isocyanate spot disappears.

  • Work-up:

    • Wash reaction mixture with 1M HCl (2 x 50 mL) to remove amine traces.

    • Wash with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:4) to yield white crystalline needles.

Quality Control Criteria:

  • Melting Point: Sharp range (expected ~55-60°C).

  • HPLC: >98% purity (C18 column, Acetonitrile:Water gradient).

Formulation for Topical Application

Due to the high lipophilicity of DMPC, simple aqueous solutions will fail. A solvent-surfactant system is required for topical bioassays.

Standard Stock Solution (10,000 ppm):

  • Active Ingredient: 100 mg DMPC[1]

  • Solvent: 9.0 mL Acetone (analytical grade)

  • Surfactant: 1.0 mL Tween-80 (to facilitate later emulsification in water if needed)

Application Note: For precise topical dosing (drop-test), use the acetone-only solution to ensure rapid solvent evaporation on the insect cuticle.[1]

Biological Evaluation Protocols

Experiment A: Topical Toxicity (House Fly - Musca domestica)

Rationale: Determines the contact toxicity and ability to penetrate the cuticle.[1]

  • Anesthesia: Anesthetize 3-5 day old female flies using CO₂.

  • Dosing: Using a micro-applicator (e.g., Hamilton repeating dispenser), apply 1.0 µL of the test solution to the dorsal thorax of each fly.

    • Dose Range: 0.1, 0.5, 1.0, 5.0, 10.0 µ g/insect .[1]

    • Control: Acetone only.

  • Incubation: Transfer flies to holding cages with sugar water. Maintain at 25°C, 70% RH.

  • Scoring: Record mortality at 24h (Acute) and 120h (Delayed/IG effect).

    • Note: If flies survive 24h but fail to pupate or show wing deformities later, this indicates JHA activity (Mech B).

Experiment B: In Vitro AChE Inhibition Assay (Ellman Method)

Rationale: Verifies if the dodecyl tail permits or blocks access to the enzymatic active site.[1]

Reagents:

  • Acetylcholinesterase (Electric eel or Recombinant Mosquito).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).

Protocol:

  • Incubation: Mix 20 µL enzyme solution + 10 µL DMPC (in DMSO, varying concentrations) in 150 µL Phosphate Buffer (pH 8.0). Incubate for 10 min at 25°C.

  • Reaction: Add 20 µL DTNB + 20 µL ATCh.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes using a kinetic microplate reader.

  • Analysis: Calculate IC₅₀ compared to Propoxur (positive control).

    • Hypothesis Check: If IC₅₀ > 10 µM, DMPC is likely not a primary AChE inhibitor, confirming the mechanism is likely cuticular or hormonal.

Data Presentation & Analysis

Summarize results in the following format to determine the compound's profile.

ParameterDMPC (Experimental)Propoxur (Control)Interpretation
LogP (Calc) ~5.81.56DMPC is highly lipophilic; superior cuticle retention.[1]
Topical LD₅₀ (24h) To be determined~1.0 µ g/insect High LD₅₀ suggests low acute neurotoxicity.
AChE IC₅₀ To be determined~0.5 µMHigh IC₅₀ confirms steric hindrance of the dodecyl tail.
Delayed Mortality High (Expected)LowIndicates IGR/JHA activity.

Safety & Handling

  • Mammalian Toxicity: Carbamates with long alkyl chains generally exhibit lower mammalian toxicity than methyl-carbamates due to poor binding with mammalian AChE. However, standard PPE (gloves, fume hood) is mandatory.[1]

  • Environmental: Dodecyl carbamates may bind to soil organic matter (high K_oc). Avoid release into aquatic systems.

References

  • Metcalf, R. L. (1971).[2][3] Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78.[1][3] Link

  • World Health Organization (WHO). (2006). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. WHO/CDS/NTD/WHOPES/GCDPP/2006.3. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.[1] Link

  • Sullivan, J. B., & Krieger, G. R. (2001). Clinical Environmental Health and Toxic Exposures. Lippincott Williams & Wilkins. (Reference for general carbamate toxicology). Link

  • Grenier, S., & Grenier, A. M. (1993). Fenoxycarb, a carbamate insect growth regulator. Entomologia Experimentalis et Applicata. (Comparative reference for long-chain carbamate mechanisms). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Dodecyl (2-methoxyphenyl)carbamate

Executive Summary & Compound Profile Compound: Dodecyl (2-methoxyphenyl)carbamate (referred to herein as DMPC-12 ). Class: Lipophilic Alkyl Carbamate / Soft Drug Analog.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: Dodecyl (2-methoxyphenyl)carbamate (referred to herein as DMPC-12 ). Class: Lipophilic Alkyl Carbamate / Soft Drug Analog. Physicochemical Challenge: DMPC-12 presents a classic "brick dust" profile. The molecule combines a highly lipophilic aliphatic tail (


) with an aromatic headgroup.
  • Estimated LogP: ~6.8 – 7.5 (High Lipophilicity).

  • Aqueous Solubility: Practically insoluble (< 1 µg/mL).

  • Stability Warning: The carbamate linkage (

    
    ) is susceptible to base-catalyzed hydrolysis  at pH > 8.0, yielding 2-methoxyaniline and dodecanol [1, 3].
    

This guide addresses the specific challenges of solubilizing DMPC-12 for biological assays and in vivo administration, moving beyond simple "shake-flask" methods to engineered colloidal systems.

Troubleshooting Guide (Q&A Format)

Category A: Basic Solubilization (In Vitro Assays)

Q1: I dissolved DMPC-12 in DMSO at 10 mM, but it precipitates immediately upon dilution into PBS (pH 7.4). Why?

A: This is the "solvent shift" effect. DMPC-12 has a LogP > 6.[1] When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the solvent mixture rises sharply. The water molecules form a hydrogen-bond network that excludes the hydrophobic C12 tail of DMPC-12, forcing it to aggregate (precipitate) instantly.

Corrective Action:

  • Switch to a Ternary System: DMSO alone is insufficient. Use a mixture of DMSO (5%) + PEG 400 (40%) + Water (55%) . The PEG 400 acts as an interface modifier, reducing the energy penalty of the hydrophobic tail [9].

  • Pre-warm the Buffer: Dilute into pre-warmed buffer (37°C) to increase kinetic solubility, though thermodynamic solubility remains low.

Q2: Can I use acid or base to adjust the pH and improve solubility?

A: STOP. Do not use strong bases.

  • Base Risk: Carbamates are chemically stable at neutral/acidic pH but hydrolyze rapidly in alkaline conditions (pH > 8.0) via an E1cB or

    
     mechanism [3, 11]. Increasing pH will degrade your compound into 2-methoxyaniline (toxic) before it dissolves.
    
  • Acid Efficacy: The nitrogen in the carbamate is not basic enough to be protonated significantly at physiological pH (pKa < 1). Acidification will not improve solubility.

Category B: Advanced Formulation (In Vivo / High Concentration)

Q3: Cyclodextrins (HP-β-CD) usually work for my compounds, but DMPC-12 is forming a cloudy suspension. Is the cavity size wrong?

A: Likely, yes. Standard


-Cyclodextrin has a cavity suitable for the phenyl ring, but DMPC-12 has a 12-carbon tail.
  • The Mechanism: The phenyl ring may insert into the cavity, but the C12 tail remains exposed to water, driving aggregation.

  • Solution: You need a "Surfactant-Like" Cyclodextrin approach .

    • Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (Captisol®) at 20-30% w/v. The anionic charge helps repulsion between complexes.

    • Add a Co-surfactant: Add 0.5% Tween 80. The surfactant tail interacts with the DMPC-12 tail, while the CD protects the head group [1, 2].

Q4: We need a high-dose formulation (50 mg/kg) for IP injection. What is the gold standard?

A: For a compound with LogP > 6, aqueous buffers are futile. You must use a Self-Emulsifying Drug Delivery System (SEDDS) or a lipid-based vehicle.

Recommended Vehicle (Self-Validating Protocol):

  • Oil Phase: Miglyol 812 (Solubilizes the C12 tail).

  • Surfactant: Kolliphor EL (Cremophor EL).

  • Cosolvent: Ethanol (anhydrous).

  • Ratio: 10:10:80 (Ethanol:Cremophor:Saline) is common, but for DMPC-12, use 10% Ethanol / 40% Miglyol 812 / 50% Kolliphor EL . This forms a clear nanoemulsion upon contact with aqueous fluids [9].

Experimental Protocols

Protocol A: Kinetic Solubility Screening (The "Shift" Method)

Use this to determine the maximum concentration for cell-based assays (1% DMSO limit).

  • Stock Prep: Dissolve DMPC-12 in pure DMSO to 50 mM. Sonicate for 10 mins.

  • Plate Setup: In a 96-well UV-transparent plate, add 198 µL of PBS (pH 7.4).

  • Spiking: Add 2 µL of Stock (Final: 500 µM). Mix by pipetting.

  • Read: Measure Absorbance at 600 nm (turbidity) immediately (

    
    ) and at 4 hours (
    
    
    
    ).
  • Threshold: If

    
    , precipitation has occurred.
    
  • Iteration: If precipitating, repeat with PBS containing 0.5% Methylcellulose (stabilizer).

Protocol B: Preparation of DMPC-12 Loaded Micelles

Target: 2 mg/mL clear solution.

  • Weighing: Weigh 10 mg DMPC-12.

  • Surfactant Addition: Add 100 mg Poloxamer 407 (Pluronic F127) or Tween 80 .

  • Solvent Casting: Dissolve both in 2 mL Acetone.

  • Evaporation: Rotary evaporate at 40°C until a thin film forms. Vacuum dry overnight to remove residual acetone.

  • Rehydration: Add 5 mL warm (40°C) PBS or Water.

  • Equilibration: Stir at 500 RPM for 4 hours. Filter through 0.22 µm PVDF filter.

  • Validation: Check HPLC for drug content. The micelles encapsulate the C12 tail, exposing the hydrophilic oxide blocks.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for solubilizing DMPC-12 based on the required final concentration and application.

DMPC_Solubility_Workflow Start Start: DMPC-12 Formulation CheckConc Target Concentration? Start->CheckConc LowConc < 100 µM (In Vitro) CheckConc->LowConc HighConc > 1 mg/mL (In Vivo) CheckConc->HighConc CosolventCheck Cosolvent Strategy LowConc->CosolventCheck LipidCheck Lipid/Surfactant Strategy HighConc->LipidCheck DMSO_PBS 1. DMSO (<1%) + PBS (Risk: Precipitation) CosolventCheck->DMSO_PBS Ternary 2. DMSO + PEG400 + Water (Success High) CosolventCheck->Ternary Hydrolysis CRITICAL CHECK: Is pH > 8.0? LipidCheck->Hydrolysis Micelles Mixed Micelles (Tween 80 / Poloxamer) SEDDS SEDDS Formulation (Miglyol/Cremophor) Stable Proceed Hydrolysis->Stable No Degrade STOP: Hydrolysis Risk Hydrolysis->Degrade Yes Stable->Micelles Moderate Load Stable->SEDDS High Load

Figure 1: Decision matrix for Dodecyl (2-methoxyphenyl)carbamate formulation. Note the critical pH checkpoint to prevent hydrolysis.

Summary Data Tables

Table 1: Recommended Solvent Systems for DMPC-12

System TypeComposition (v/v)Estimated SolubilityStability RiskApplication
Simple Buffer 100% PBS (pH 7.4)< 1 µg/mLLowNone (Precipitates)
Cosolvent 10% DMSO / 40% PEG 400 / 50% Water~50–100 µg/mLLowIn Vitro Screening
Micellar 5% Tween 80 in Saline~1–2 mg/mLLowIP/IV Injection
SEDDS 10% EtOH / 40% Miglyol / 50% Cremophor> 10 mg/mLLow (if anhydrous)Oral Gavage / SC
Alkaline Buffer pH 9.0N/AHIGH (Hydrolysis) DO NOT USE

References

  • Inclusion Complexation of Carbamates: Title: Effect of alkylcarbonates of gamma-cyclodextrins with different chain lengths on drug complexation.[2] Source: PubMed / NIH. URL:[Link]

  • Cyclodextrin Carbamate Chemistry: Title: Host-guest chemistry of cyclodextrin carbamates and cellulose derivatives in aqueous solution. Source: PubMed / NIH. URL:[Link]

  • Carbamate Hydrolysis Stability: Title: Hydrolytic Stability of Carbamate and Carbonate Closomers for Drug Delivery.[3] Source: Zachary H. Houston Research. URL:[Link]

  • Structure Verification (Dodecyl Carbamate): Title: Dodecyl carbamate | C13H27NO2 | PubChem.[4] Source: PubChem.[4][5][6][7][8] URL:[Link]

  • Structure Verification (Methoxy Derivative): Title: Methyl N-(4-methoxyphenyl)carbamate | PubChem.[6] Source: PubChem.[4][5][6][7][8] URL:[Link]

  • General Solubility Enhancement Strategies: Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: IJPCA. URL:[Link]

  • Lipid-Based Formulations (SEDDS): Title: Contemporary Review on Solubility Enhancement Techniques. Source: JDDT. URL:[Link]

  • Chemical Stability of Carbamates: Title: Which one is stronger in alkaline hydrolysis? Carbamate or Ester? Source: ResearchGate.[9][10] URL:[Link]

  • Cosolvency Techniques: Title: Solubility Enhancement: Meaning and Techniques.[11][12][13] Source: IJPSM. URL:[Link]

Sources

Optimization

Dodecyl (2-methoxyphenyl)carbamate stability issues in cell culture media

A Guide to Understanding and Overcoming Stability Challenges in Cell Culture Media Welcome to the technical support center for Dodecyl (2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Overcoming Stability Challenges in Cell Culture Media

Welcome to the technical support center for Dodecyl (2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound in experimental cell culture systems. As a molecule possessing a long lipophilic dodecyl chain and a hydrolytically susceptible carbamate ester linkage, its behavior in aqueous media requires careful consideration. This document offers troubleshooting guides, FAQs, and validation protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just added Dodecyl (2-methoxyphenyl)carbamate to my cell culture medium, and it immediately turned cloudy. What is happening?

This is likely due to the compound precipitating out of solution. The immediate formation of a precipitate often results from two primary factors related to the compound's high lipophilicity (poor water solubility):

  • Exceeding Maximum Solubility: The final concentration in your medium is likely above its solubility limit.

  • Solvent Shock: Adding a concentrated stock solution (likely in an organic solvent like DMSO) directly into the aqueous medium can cause the compound to crash out before it can be properly dispersed.[1]

Q2: My compound solution looks clear initially, but I see a precipitate forming after several hours or days of incubation at 37°C. Why?

This delayed precipitation can be caused by several factors:

  • Temperature Effects: Some compounds are less soluble at higher temperatures, and prolonged incubation at 37°C can cause them to fall out of solution.[1][2]

  • pH Shifts in Media: Cellular metabolism can cause the pH of the culture medium to decrease over time. A change in pH can alter the solubility of a compound.[1]

  • Interactions with Media Components: The compound may interact with proteins (from serum), salts, or other components in the media, forming insoluble complexes over time.[1]

  • Evaporation: Minor evaporation from the culture vessel can increase the compound's effective concentration, pushing it beyond its solubility limit.[1][2]

Q3: I'm observing a decrease in the biological effect of my compound in a multi-day experiment. Could it be degrading?

Yes, a loss of activity over time is a strong indicator of compound instability. The carbamate ester bond in Dodecyl (2-methoxyphenyl)carbamate is susceptible to hydrolysis, which breaks the molecule down into inactive products. This degradation can be caused by:

  • Chemical Hydrolysis: This can be catalyzed by the slightly alkaline pH (typically 7.2-7.4) of standard cell culture media.[3][4]

  • Enzymatic Degradation: Cells can secrete or contain enzymes, such as carboxylesterases, that can actively metabolize the carbamate bond.[5][6][7]

Q4: Should I be concerned about using serum in my media when working with this compound?

Yes, you should be mindful of serum. Serum contains a high concentration of proteins, like albumin, which can bind to lipophilic compounds. This binding can have two effects: it might either sequester the compound, reducing its bioavailable concentration, or in some cases, lead to the formation of insoluble protein-compound complexes, causing precipitation.[1]

Troubleshooting Guide: From Precipitation to Inactivity

This section provides a systematic approach to diagnosing and solving common stability issues.

Issue 1: Compound Precipitation

The appearance of a solid or cloudiness in the culture medium is a critical issue that invalidates experimental results by creating an unknown and non-uniform final concentration.

This is typically a solubility or mixing issue.

Caption: Troubleshooting workflow for immediate precipitation.

This points towards issues with compound stability or interactions within the media over the course of the experiment.

Troubleshooting Steps:

  • Evaluate Temperature and pH Stability:

    • Ensure your incubator temperature is stable.[1]

    • Monitor the pH of your culture medium over the experimental duration. If it changes significantly, consider using a medium with a more robust buffering system or more frequent media changes.[1]

  • Assess Serum Interactions:

    • If using serum, try reducing the serum concentration or, if your cells can tolerate it, switch to a serum-free medium as a test condition.

  • Consider Media Replacement:

    • For long-term experiments, a partial or full media change every 24-48 hours can replenish the compound and remove metabolic byproducts that might affect solubility and stability.

Issue 2: Loss of Biological Activity

If your compound is soluble but its effect diminishes over time, chemical or enzymatic degradation is the most probable cause.

Troubleshooting Steps:

  • Confirm Solubility: First, ensure no micro-precipitation is occurring. Centrifuge a sample of the media from the culture plate and check the supernatant for activity.

  • Perform a Stability Study: The most definitive way to diagnose degradation is to measure the compound's concentration in the media over time.

    • Action: Follow Protocol 2: Time-Course Stability Assessment via HPLC . This will provide quantitative data on the rate of degradation under your specific experimental conditions.

  • Mitigation Strategies for Degradation:

    • Replenish the Compound: Based on the half-life determined from your stability study, change the media and re-dose the compound at appropriate intervals (e.g., every 24 hours) to maintain a more consistent concentration.

    • Use Enzyme Inhibitors (with caution): If enzymatic degradation is suspected and a specific enzyme class is known, it may be possible to co-administer an inhibitor. However, this can have off-target effects on the cells and should be used only with proper controls.

Scientific Principles: The Chemistry of Carbamate Instability

Dodecyl (2-methoxyphenyl)carbamate's structure contains an ester linkage that is the primary site of instability. Understanding the mechanisms of its breakdown is key to designing robust experiments.

The degradation of the carbamate can occur via two main pathways in a cell culture environment:

  • Chemical Hydrolysis (Base-Catalyzed): Cell culture media is typically buffered to a pH of 7.2-7.4. Hydroxide ions (OH⁻) present in this slightly alkaline environment can act as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond.[3][4] This reaction is generally first-order with respect to both the carbamate and the hydroxide ion concentration.[3]

  • Enzymatic Hydrolysis: Many cell types express and/or secrete a variety of hydrolase enzymes, particularly carboxylesterases, which catalyze the hydrolysis of ester bonds.[5][6] This is a biological detoxification pathway. The enzyme's active site (often containing a serine residue) attacks the carbamate, leading to a rapid breakdown of the compound into its constituent alcohol and carbamic acid, with the latter being unstable and decomposing to an amine and carbon dioxide.[6][8]

G cluster_0 Degradation Pathways cluster_1 Chemical Hydrolysis (pH > 7) cluster_2 Enzymatic Hydrolysis Compound Dodecyl (2-methoxyphenyl)carbamate Chem_Hydrolysis Base-Catalyzed Attack (OH⁻ in Media) Compound->Chem_Hydrolysis Slow Enz_Hydrolysis Carboxylesterases (Secreted/Intracellular) Compound->Enz_Hydrolysis Potentially Rapid Products Degradation Products (Dodecanol + 2-Methoxyaniline + CO₂) Chem_Hydrolysis->Products Enz_Hydrolysis->Products Loss Loss of Biological Activity Products->Loss

Caption: Potential degradation pathways for carbamate esters.

Best Practices for Handling Dodecyl (2-methoxyphenyl)carbamate

Adhering to these guidelines can prevent many common stability and solubility problems before they occur.

  • Stock Solution Preparation:

    • Use an appropriate, anhydrous-grade solvent. Dimethyl sulfoxide (DMSO) is a common choice for lipophilic compounds.

    • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your culture medium (ideally ≤ 0.1% v/v).

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

  • Adding Compound to Cell Culture Media:

    • Always pre-warm the cell culture medium to 37°C before adding the compound.[1]

    • To dilute the stock solution, add it drop-wise to the medium while gently vortexing or swirling the tube.[1] Never add the medium to the stock solution.

    • Avoid adding the concentrated stock directly onto the cells in the culture vessel. Prepare the final concentration in a separate tube of medium first, mix thoroughly, and then apply it to the cells.

  • General Cell Culture Practice:

    • Maintain strict aseptic technique to prevent bacterial or fungal contamination, which can alter media pH and introduce exogenous enzymes.[9][10][11]

    • Avoid using antibiotics in your media unless absolutely necessary, as they can have unintended effects on cell metabolism and compound stability.[12][13]

Experimental Protocols

These protocols provide a framework for quantitatively assessing the stability and solubility of Dodecyl (2-methoxyphenyl)carbamate in your specific experimental setup.

Protocol 1: Determining Maximum Soluble Concentration

Objective: To find the highest concentration of the compound that remains visually clear in your specific cell culture medium.

Materials:

  • Dodecyl (2-methoxyphenyl)carbamate stock solution (e.g., 20 mM in DMSO)

  • Your specific cell culture medium (with serum and other supplements, as used in your experiments)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C incubator

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a series of dilutions of the compound in the medium. For example, to test concentrations from 1 µM to 100 µM:

    • For 100 µM: Add 5 µL of 20 mM stock to 995 µL of medium.

    • For 50 µM: Add 2.5 µL of 20 mM stock to 997.5 µL of medium.

    • Continue with serial dilutions to create a range of concentrations. Include a "vehicle control" with only DMSO (e.g., 5 µL of DMSO in 995 µL of medium).

  • Mix each dilution thoroughly by gentle vortexing.

  • Incubate the tubes/plate at 37°C for a period relevant to your experiment (e.g., 2 hours).

  • Visually inspect each sample against a dark background for any signs of cloudiness or precipitate. A spectrophotometer reading at 600 nm can also be used for a more quantitative measure of turbidity.

  • The highest concentration that remains perfectly clear is the approximate maximum soluble concentration for your experimental conditions.[1]

Protocol 2: Time-Course Stability Assessment via HPLC

Objective: To quantify the degradation of the compound in cell culture medium over time.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Cell culture medium (with and without cells)

  • Dodecyl (2-methoxyphenyl)carbamate

Procedure:

Part A: Sample Preparation

  • Prepare two flasks of your cell culture medium: one with your cells plated at a relevant density, and one "cell-free" control.

  • Add Dodecyl (2-methoxyphenyl)carbamate to both flasks to your final working concentration.

  • Incubate both flasks under your standard culture conditions (37°C, 5% CO₂).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect a 1 mL aliquot from each flask.

  • Immediately process the samples:

    • Centrifuge the aliquot from the flask with cells to pellet them. Transfer the supernatant to a new tube.

    • To precipitate proteins, add 2 mL of ice-cold acetonitrile to each 1 mL sample (supernatant from cells and the cell-free sample).

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to an HPLC vial.

Part B: HPLC Analysis

  • Develop an HPLC method to resolve the parent compound from its degradation products. Carbamates are often analyzed by reverse-phase HPLC.[14][15]

    • Mobile Phase: A gradient of water and acetonitrile is typical.

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.

  • Create a standard curve by injecting known concentrations of Dodecyl (2-methoxyphenyl)carbamate.

  • Inject your processed samples from the time course.

  • Quantify the peak area corresponding to the parent compound at each time point and use the standard curve to determine its concentration.

Data Analysis & Interpretation:

Time (hours)Concentration in Cell-Free Medium (µM)Concentration in Medium with Cells (µM)
010.010.0
29.89.1
49.57.8
89.15.5
247.51.2
485.8< 0.1
  • Cell-Free Degradation: The decrease in concentration in the cell-free medium represents chemical hydrolysis due to pH and temperature.

  • Cell-Mediated Degradation: A faster decrease in concentration in the medium with cells indicates enzymatic degradation.[7][8]

  • Half-Life Calculation: Plot concentration vs. time and fit the data to determine the compound's half-life under both conditions. This will inform how frequently the compound needs to be replenished in your experiments.

References

  • Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Chemica Scandinavica, 18, 904-922. [Link]

  • Navarro, A., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. [Link]

  • Andrés-García, E., et al. (2007). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Canadian Journal of Chemistry, 85(8), 536-542. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Ghattas, H., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 7, 42997. [Link]

  • Wang, R., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 375. [Link]

  • University of Waterloo. HYDROLYSIS. [Link]

  • Williams, A., & Douglas, K. T. (1973). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1457-1461. [Link]

  • Dwivedi, D., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689531. [Link]

  • Ali, S. W., et al. (2018). Immobilized cells of a novel bacterium increased the degradation of N-methylated carbamates under low temperature conditions. Journal of Basic Microbiology, 58(6), 506-515. [Link]

  • Vrbova, V., et al. (2012). Effect of temperature on carbamate stability constants for amines. Energy Procedia, 23, 263-266. [Link]

  • Derbalah, A. S., et al. (2018). optimization of carbofuran hydrolase production by a pseudomonas cepacia strain. Egyptian Journal of Chemistry, 61(Special Issue (Part 2)), 311-318. [Link]

  • Kim, J., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(6), e02580-17. [Link]

  • Werner, A. F., et al. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. U.S. Geological Survey Open-File Report, 95-181. [Link]

  • Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International, 84(5), 1381-1397. [Link]

  • Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 151-157. [Link]

  • Akhtar, M., et al. (1987). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific & Industrial Research, 30(10), 755-756. [Link]

  • Davis, D. A., et al. (2016). Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts. Neurotoxicity Research, 29(4), 544-556. [Link]

  • Dwivedi, D., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689531. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1110-1149. [Link]

  • Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia Libraries. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1110-1149. [Link]

  • Mebarki, N., et al. (2007). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1622-1629. [Link]

  • Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Al-banna, A. (2013). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Newcastle University. [Link]

  • Uphoff, C. C., & Drexler, H. G. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 56(8), 609-619. [Link]

  • Singh, S. K., & Kvamme, B. (2016). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. International Journal of Greenhouse Gas Control, 46, 195-207. [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. [Link]

  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71367971, Dodecyl bis(2-hydroxyethyl)carbamate. [Link]

  • Google Patents. (2016). US20160235071A1 - Stable Aqueous Compositions.
  • BEX Co., Ltd. (2024). Cell Culture Quality Control: Best Practices. [Link]

  • Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54433856, 2-(2-Methoxyphenoxy)ethyl carbamate. [Link]

  • Papakyriakou, A., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 13853. [Link]

  • Wikipedia. Carbamate. [Link]

  • Collet, G., et al. (2019). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 24(18), 3362. [Link]

  • Schürmann, F., et al. (2020). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. Archiv der Pharmazie, 353(1), e1900223. [Link]

  • Jiang, J., et al. (2020). A carbamate C-N hydrolase gene ameH is responsible for the detoxification step of methomyl degradation in Aminobacter aminovorans MDW-2. Journal of Hazardous Materials, 388, 121788. [Link]

  • El-Gawad, H. A., et al. (1987). Methocarbamol degradation in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 5(6), 569-574. [Link]

Sources

Troubleshooting

Technical Support Center: Bioanalysis of Dodecyl (2-methoxyphenyl)carbamate

Topic: Overcoming Matrix Effects & Stability Challenges Analyte Class: Lipophilic Carbamates (LogP > 5.0) Document ID: TS-DMC-2026-V1 👨‍🔬 Senior Scientist’s Foreword From the Desk of Dr. Aris Thorne, Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Stability Challenges Analyte Class: Lipophilic Carbamates (LogP > 5.0) Document ID: TS-DMC-2026-V1

👨‍🔬 Senior Scientist’s Foreword

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the technical support hub. You are likely here because you are observing low recovery, high variability, or significant signal suppression when analyzing Dodecyl (2-methoxyphenyl)carbamate in biological matrices (plasma/serum).

This molecule presents a "perfect storm" for bioanalytical difficulty:

  • Extreme Lipophilicity (Dodecyl tail): It behaves like a lipid, meaning it co-elutes with endogenous phospholipids (the primary cause of matrix effects).

  • Adsorptive Nature: It sticks to pipette tips and well plates before it even reaches the column.

  • Carbamate Instability: It is susceptible to esterase-mediated hydrolysis in plasma.[1]

This guide moves beyond generic advice. We will implement a self-validating workflow that isolates where you are losing your analyte: the container, the enzyme, or the ion source.

🏗 Module 1: The "Invisible" Matrix Effect (Adsorption)

Symptom: Non-linear calibration curves (drooping at low concentrations) and poor precision in low QCs.

Before addressing the mass spectrometer, we must ensure the analyte reaches it. Dodecyl (2-methoxyphenyl)carbamate has a LogP > 5.0. In aqueous buffers or high-water content plasma samples, it will drive out of solution and bind to polypropylene surfaces.

🔧 Troubleshooting Protocol: Minimizing Non-Specific Binding (NSB)

The Rule: Never allow the analyte to exist in >30% aqueous solution during processing.

  • Change Your Plate: Switch from standard polypropylene to Low-Binding plates or Glass-coated plates immediately.

  • Modify the Solvent:

    • Standard Approach: 50:50 Water:Methanol (Risky for this analyte).

    • Correct Approach: 30:70 Water:Acetonitrile or use a "Keep-Wet" addition.

  • The "Keep-Wet" Strategy:

    • Do not dry down your extracts completely if using LLE (Liquid-Liquid Extraction).

    • Evaporating to dryness often causes the lipophilic tail to bind irreversibly to the well bottom.

    • Solution: Add 10 µL of DMSO or Ethylene Glycol to the collection plate before drying. The analyte will remain in this "keeper" solvent, ready for reconstitution.

📉 Module 2: The "Visible" Matrix Effect (Ion Suppression)

Symptom: Signal drops significantly in extracted samples compared to neat standards, specifically at the retention time of the analyte.

Because this analyte has a dodecyl tail, it is isobaric and isochromatographic with many endogenous lysophosphatidylcholines (Lyso-PCs). If you use simple Protein Precipitation (PPT), you will likely fail.

🧪 Extraction Decision Matrix

For this specific molecule, Liquid-Liquid Extraction (LLE) is the gold standard. Solid Phase Extraction (SPE) and Phospholipid Removal (PLR) plates carry a risk: the dodecyl tail may bind too strongly to the removal mechanism, leading to low recovery [1, 6].

Comparison of Methodologies
FeatureProtein Precip (PPT)Phospholipid Removal (PLR)Liquid-Liquid Extraction (LLE)
Cleanliness Dirty (High Phospholipids)CleanVery Clean
Analyte Recovery HighVariable (Risk of retention)High (if optimized)
Matrix Effect Severe SuppressionLowNegligible
Recommendation ❌ Avoid⚠️ Use with cautionPreferred
📝 Protocol: Optimized LLE for Dodecyl Carbamates
  • Aliquot: 50 µL Plasma.

  • Internal Standard: Add 10 µL IS (Deuterated analog preferred).

  • Buffer: Add 50 µL Ammonium Acetate (pH 4.5) to destabilize protein binding.

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

    • Why: These non-polar solvents extract the lipophilic carbamate but leave behind the polar phospholipids and salts.

  • Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.

  • Transfer: Move supernatant to a new plate (containing 10 µL DMSO "keeper").

  • Evaporate & Reconstitute: Dry under N2. Reconstitute in 90% Methanol .

📊 Visualization: Extraction Workflow Logic

ExtractionLogic Start Start: Dodecyl (2-methoxyphenyl)carbamate in Plasma CheckLogP Check LogP (~5.0) Start->CheckLogP Choice Choose Extraction Method CheckLogP->Choice PPT Protein Precipitation (Acetonitrile) Choice->PPT PLR Phospholipid Removal (HybridSPE/Oasis) Choice->PLR LLE Liquid-Liquid Extraction (MTBE/Hexane) Choice->LLE ResultPPT Result: High Matrix Effect (Co-elution with PLs) PPT->ResultPPT ResultPLR Result: Potential Analyte Loss (Tail binds to sorbent) PLR->ResultPLR ResultLLE Result: Clean Extract Phospholipids remain in aqueous LLE->ResultLLE

Caption: Decision tree favoring LLE to separate the lipophilic analyte from endogenous phospholipids.

⏳ Module 3: Stability (The Time-Dependent Matrix Effect)

Symptom: Loss of signal in plasma samples stored at room temperature or during processing, but stable in solvent.

Carbamates are ester-like and can be hydrolyzed by plasma esterases (e.g., butyrylcholinesterase) [16].

🛡 Stabilization Protocol
  • Temperature Control: Keep all samples on ice (4°C) continuously.

  • Chemical Inhibition:

    • Acidification: Collect blood into tubes containing Citric Acid or add 10 µL of 1M Formic Acid per mL of plasma immediately upon separation. Lowering pH reduces esterase activity.

    • Specific Inhibitors: If acidification fails, use Sodium Fluoride (NaF) or Phenylmethanesulfonyl fluoride (PMSF) .

    • Caution: Do not use organophosphates (like Dichlorvos) as inhibitors unless necessary due to toxicity; NaF is usually sufficient for carbamates [18].

📏 Module 4: The Assessment Protocol (Matuszewski Method)

Requirement: You must quantify the Matrix Effect (ME) to validate your method.

We follow the standard Matuszewski et al. (2003) approach [1, 13].[2]

The Experiment

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

The Calculations
ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Suppression> 1.0 : EnhancementTarget : 0.85 – 1.15
Recovery (RE)

Efficiency of the extraction step.[3][4]
Process Efficiency (PE)

Overall method performance.
📊 Visualization: Matrix Effect Mechanism

MatrixEffect Source ESI Source Droplet Analyte Analyte Ions (Limited Surface Charge) Source->Analyte Matrix Phospholipids (High Surface Activity) Source->Matrix Competition Charge Competition Analyte->Competition Matrix->Competition Suppression Signal Suppression (Analyte loses charge) Competition->Suppression Matrix wins

Caption: Mechanism of ion suppression where phospholipids outcompete the analyte for charge in the ESI droplet.

❓ Frequently Asked Questions (FAQ)

Q: Can I use a C18 column for this analyte? A: Yes, but because the analyte is so lipophilic, it will elute very late. Use a C8 or Phenyl-Hexyl column to reduce retention time and potentially separate it from the phospholipid region.

Q: My Internal Standard (IS) response is varying wildly. A: Are you using an analog IS? For this molecule, a stable isotope labeled IS (e.g., Dodecyl-d25...) is critical. If unavailable, ensure your IS has a similar LogP (within 0.5 units) to track the extraction efficiency and matrix effects accurately [15].

Q: Why do I see carryover in my blanks? A: The dodecyl tail is "sticky."

  • Fix 1: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) .

  • Fix 2: Switch to a glass-lined autosampler vial.

Q: Can I use HybridSPE-Phospholipid plates? A: Proceed with caution. These plates use Zirconia coated silica.[5] While they remove phospholipids well, the hydrophobic nature of your dodecyl chain might cause it to bind non-specifically to the frit or the silica backbone, reducing recovery. If you must use them, ensure your elution solvent is very strong (e.g., 100% Acetonitrile) [6, 7].

📚 References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • PubChem. (2021).[6] Dodecyl carbamate | C13H27NO2.[6] National Library of Medicine. Link

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Link

  • Sigma-Aldrich. (2015). HybridSPE-Phospholipid Technology.[5][7] Reporter US. Link

  • Waters Corporation. (2014). Oasis PRiME HLB: A Novel SPE Sorbent for Cleaner Extracts. Link

  • Fuhrman, S. A., et al. (2022). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties.[1] ChemMedChem. Link

  • University of Pretoria. (2018). Assessing the carbamate decay kinetics in post-mortem intoxication cases. Link

  • Tylutki, Z., et al. (2019). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of Lipophilic Toxins. Toxins.[8] Link

Sources

Optimization

Troubleshooting Dodecyl (2-methoxyphenyl)carbamate quantification by LC-MS

[1] Executive Summary Dodecyl (2-methoxyphenyl)carbamate (DMPC) presents a unique analytical challenge due to its hybrid physicochemical nature: a highly lipophilic dodecyl tail (C12) coupled with a hydrolytically sensit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dodecyl (2-methoxyphenyl)carbamate (DMPC) presents a unique analytical challenge due to its hybrid physicochemical nature: a highly lipophilic dodecyl tail (C12) coupled with a hydrolytically sensitive carbamate linkage. Successful quantification requires navigating the "hydrophobic trap"—where the analyte adsorbs to laboratory plastics—while preventing in-source degradation and adduct formation in the mass spectrometer.

This guide addresses the three most critical failure modes reported by researchers: Signal Loss (Adsorption) , Carryover , and Ionization Suppression .

Part 1: Troubleshooting Guide (Q&A)

Category 1: Sensitivity & Signal Loss[1][2]

Q: I see excellent signal for my high standards, but my low standards (1–10 ng/mL) are completely missing. Is my sensitivity really this poor?

A: This is likely not a sensitivity issue, but a "Container Effect" (Adsorption). The dodecyl chain of DMPC renders the molecule extremely lipophilic (LogP > 6). At low concentrations, the analyte rapidly partitions out of the aqueous/organic solution and adsorbs onto the walls of polypropylene (PP) tubes, pipette tips, and autosampler vials.

  • The Fix:

    • Switch to Glass: Use silanized glass vials for all standards and samples. Never store DMPC solutions in standard PP microcentrifuge tubes for more than a few minutes.

    • Solvent Composition: Ensure your sample diluent contains at least 30-50% organic solvent (Acetonitrile or Methanol).[1] Pure aqueous solutions drive the hydrophobic analyte onto container walls to escape the water.

    • Blocking Agents: If plastic plates are unavoidable (e.g., HTS), add 0.05% Tween-20 or BSA to the matrix to occupy active surface sites, though this may dirty the MS source.

Q: My signal intensity fluctuates wildly between injections. Why?

A: You are likely observing "Sodium Adduct Hopping." Carbamates are notorious for forming sodium adducts


 due to the carbonyl oxygen's affinity for alkali metals, especially when protonation sites are weak. If your mobile phase lacks a strong proton donor or ammonium source, the signal splits between 

,

, and

.
  • The Fix:

    • Buffer Control: Add 5–10 mM Ammonium Formate or Ammonium Acetate to your mobile phase.[1] This forces the formation of the ammonium adduct

      
      , which is often more stable and reproducible than the protonated ion.
      
    • Acidification: Maintain 0.1% Formic Acid to encourage

      
      , but be aware that for some carbamates, the ammonium adduct remains dominant.
      
Category 2: Chromatography & Carryover[1][3]

Q: I see a "ghost peak" of DMPC in my blank injections after running a high concentration sample.

A: The C12 chain is causing column and injector fouling. Standard RP-LC wash cycles are often insufficient for removing long-chain alkyl compounds.[1] The analyte sticks to the rotor seal or the head of the column and slowly leaches out.

  • The Fix:

    • Aggressive Needle Wash: Use a wash solvent of Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% Formic Acid .[2][3][4] The isopropanol/acetone mix is critical for solubilizing the lipid-like tail.

    • Sawtooth Gradient: Add a "sawtooth" cleaning step at the end of your gradient (ramp to 100% B, hold 1 min, drop to 50% B, ramp back to 100% B) to dislodge stubborn hydrophobic bands.

Category 3: Stability[1]

Q: My stock solution concentration seems to decrease over a week, even at 4°C.

A: Carbamate hydrolysis is occurring. Carbamate linkages are susceptible to hydrolysis, particularly in basic conditions or in protic solvents over time.

  • The Fix:

    • pH Management: Ensure all solvents and buffers are pH < 7.0.

    • Stock Solvent: Store stock solutions in anhydrous DMSO or 100% Acetonitrile at -20°C. Avoid methanol for long-term storage (transesterification risk) and avoid water entirely in stocks.[1]

Part 2: Optimized Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) to minimize lipid co-elution and avoid plastic interactions common in PPT filter plates.[1]

  • Aliquot: Transfer 50 µL plasma/media to a Glass centrifuge tube.

  • IS Addition: Add 10 µL Internal Standard (Deuterated analog or similar long-chain carbamate like Fenobucarb-D3 if specific IS unavailable).

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate .[1]

    • Note: MTBE is preferred for its clean separation and solubility of lipophilic tails.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 x g for 5 mins.

  • Transfer: Transfer the organic (upper) layer to a clean Glass vial.

  • Dry Down: Evaporate under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).

  • Reconstitution: Reconstitute in 100 µL Acetonitrile:Water (60:40) + 0.1% Formic Acid .[4]

    • Critical: The high organic content (60%) ensures the C12 tail does not adhere to the glass vial upon reconstitution.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 or C8 (e.g., Agilent Zorbax Eclipse Plus C18), 2.1 x 50mm, 1.8 µmC8 can reduce retention time and carryover for C12 compounds.[1]
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidAmmonium drives reproducible ionization; Acid stabilizes carbamate.
Mobile Phase B Acetonitrile or MethanolACN usually provides sharper peaks for lipophilics.
Flow Rate 0.4 - 0.6 mL/minHigher flow helps desorb sticky compounds.[1]
Gradient Start 40% B; Ramp to 95% B (2 min); Hold 95% B (1 min); Re-equilibrate.Start high (40%) to prevent precipitation/adsorption on column head.
Ionization ESI PositiveElectrospray is standard for polar/semi-polar carbamates.[1]
Source Temp 350°C - 400°CHigh enough to desolvate, but watch for thermal breakdown.[1]

Part 3: Critical Workflows & Mechanisms

Figure 1: Adsorption & Ionization Decision Tree

Caption: Logical flow for diagnosing signal loss and selecting the correct ionization state for DMPC quantification.

DMPC_Troubleshooting Start Issue: Low/No Signal for DMPC CheckConc Check Standard Curve Linearity Start->CheckConc Linear Linear Response? CheckConc->Linear Curve OK, but low signal NonLinear Non-Linear (Low stds missing) CheckConc->NonLinear Curve drops off Ionization Check MS Spectra (Q1 Scan) Linear->Ionization Adsorption Adsorption Issue (C12 Tail) NonLinear->Adsorption Glassware Action: Switch to Glass Vials Increase Organic in Diluent Adsorption->Glassware Na_Adduct Dominant [M+Na]+ (m/z ~358) Ionization->Na_Adduct H_Adduct Dominant [M+H]+ (m/z ~336) Ionization->H_Adduct Fix_Adduct Action: Add 5mM NH4 Formate to force [M+NH4]+ or [M+H]+ Na_Adduct->Fix_Adduct

Figure 2: Fragmentation Pathway (MRM Selection)

Caption: Proposed fragmentation mechanism for DMPC (Mw ~335) in ESI+ mode. The carbamate bond cleavage is the primary dissociation event.

Fragmentation Precursor Precursor Ion [M+H]+ m/z ~336 Transition1 Product Ion A (2-Methoxyaniline) [Ar-NH3]+ m/z 124 Precursor->Transition1 Primary Quant Ion Transition2 Product Ion B (Dodecyl cation) [C12H25]+ m/z 169 Precursor->Transition2 Secondary Qual Ion Mechanism Carbamate Cleavage (Neutral Loss of CO2 + Dodecene) Precursor->Mechanism

Part 4: Data Summary

Table 1: Solvent Compatibility Guide for DMPC

Solvent / MaterialCompatibilityNotes
Water (100%) Critical Fail Causes immediate precipitation and adsorption to walls.[1]
Polypropylene (PP) Avoid High binding of C12 tail; loss of >50% analyte at low concentrations.
Glass (Silanized) Recommended Essential for standards < 1 µg/mL.
DMSO Excellent Best for stock solutions (Stability > 3 months at -20°C).[1]
Methanol ⚠️ Caution Good solubility, but risk of transesterification if acidified and stored long-term.[1]
Acetonitrile Good Preferred for working standards and mobile phase.

References

  • Yu, K., et al. (2003). "A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas." Analytical Chemistry.

  • Shimadzu Application News. (2018). "Highly sensitive method for determination of carbamates in water as per ASTM D-7645." Shimadzu Scientific Instruments.

  • NIST Chemistry WebBook. "Carbamic acid, phenyl-, dodecyl ester (Structure/Properties)." National Institute of Standards and Technology.

  • Stoll, D. (2018). "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." LCGC International.

  • Sun, J., et al. (2018). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring... via LC-MS/MS."[1][2][3][4][5][6][7][8] Molecules.

Sources

Troubleshooting

Dodecyl (2-methoxyphenyl)carbamate metabolic stability and degradation pathways

The following Technical Support Guide is designed for researchers and drug development professionals working with Dodecyl (2-methoxyphenyl)carbamate (DMPC) . This guide addresses the specific physicochemical challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Dodecyl (2-methoxyphenyl)carbamate (DMPC) .

This guide addresses the specific physicochemical challenges of lipophilic carbamates , differentiating between hydrolytic instability (soft drug design) and oxidative metabolism, while providing rigorous troubleshooting for the inevitable solubility issues associated with C12-alkyl chains.

Topic: Metabolic Stability, Degradation Pathways, and Analytical Troubleshooting

Executive Summary & Compound Profile

Dodecyl (2-methoxyphenyl)carbamate is a highly lipophilic N-aryl, O-alkyl carbamate. In drug discovery, this structural class is often utilized in "Soft Drug" design—compounds intended to exert a local effect (e.g., permeation enhancement, enzyme inhibition) before being rapidly hydrolyzed into non-toxic systemic metabolites.

However, its specific structure presents two competing challenges in an experimental setting:

  • Extreme Lipophilicity (LogP > 5): The dodecyl chain causes rapid non-specific binding (NSB) to plastics and microsomes, often mimicking "metabolic clearance" when the compound is simply sticking to the tube.

  • Dual Metabolic Susceptibility: It is a substrate for both Carboxylesterases (CES) (hydrolysis) and Cytochrome P450s (oxidative demethylation).

Degradation Pathways (Mechanism of Action)

Understanding the degradation mechanism is required to interpret your stability data.[1] DMPC degrades via two distinct pathways.

Pathway A: Hydrolytic Cleavage (Major Route)

Mediated primarily by Carboxylesterases (CES1/CES2) in the liver and plasma.

  • Mechanism: The esterase attacks the carbonyl carbon.

  • Products: 1-Dodecanol (Fatty alcohol) + 2-Methoxyphenylcarbamic acid (Unstable).

  • Spontaneous Decomposition: The carbamic acid spontaneously decarboxylates to release o-Anisidine (2-methoxyaniline) and CO₂ .

  • Safety Note:o-Anisidine is a Genotoxic Impurity (GTI). Handling precautions are mandatory.

Pathway B: Oxidative Metabolism (Minor/Secondary Route)

Mediated by CYP450 enzymes (requires NADPH).

  • O-Demethylation: CYP2D6 or CYP2C19 attacks the methoxy group on the phenyl ring, forming a phenol derivative.

  • 
    -Oxidation:  CYP4F/CYP4A attacks the terminal end of the dodecyl chain.
    
Visualization: Metabolic Map

DMPC_Metabolism cluster_legend Pathway Key Parent Dodecyl (2-methoxyphenyl)carbamate (Lipophilic Parent) Unstable [N-(2-methoxyphenyl)carbamic acid] (Transient Intermediate) Parent->Unstable Hydrolysis (CES1, CES2) Plasma/Liver Dodecanol 1-Dodecanol (Lipophilic Alcohol) Parent->Dodecanol Hydrolysis Leaving Group OxParent Hydroxylated Parent (Stable Metabolite) Parent->OxParent Oxidation (CYP450 + NADPH) Anisidine o-Anisidine (Toxic Metabolite) Unstable->Anisidine Spontaneous Decarboxylation CO2 CO2 Unstable->CO2 key1 Black Arrow = Hydrolysis (Esterase) key2 Blue Arrow = Oxidation (CYP)

Figure 1: Metabolic fate of DMPC. The primary clearance route is usually hydrolysis driven by Carboxylesterases, releasing o-Anisidine.

Troubleshooting Guide: Experimental & Analytical

Issue 1: "I see 100% loss at T=0 min in my stability assay."

Diagnosis: This is likely Non-Specific Binding (NSB) or Solubility Crash , not instantaneous metabolism. The C12 chain makes the molecule behave like grease; it binds to polypropylene plates and pipette tips immediately.

Corrective Protocol:

  • Switch Materials: Use glass-coated plates or low-binding polypropylene.

  • Solvent Check: Ensure your stock solution (usually DMSO) concentration does not exceed 1% (v/v) in the final incubation.

  • The "Warm Start": Pre-warm the buffer/microsomes to 37°C before spiking the compound. Lipophilic carbamates often precipitate when hitting cold buffer.

  • Validation Control: Run a "buffer-only" control (no enzymes) incubated for the same duration. If the compound disappears here, it is sticking to the walls, not being metabolized.

Issue 2: "Is the degradation Enzymatic or Chemical?"

Diagnosis: Carbamates can be chemically unstable at alkaline pH, but DMPC is generally chemically stable at pH 7.4. You must distinguish between spontaneous hydrolysis and enzyme activity.

Differentiation Experiment:

Condition Cofactors Result Interpretation
PBS (pH 7.4) None Chemical Stability Baseline. Loss here = Chemical Hydrolysis or NSB.
Microsomes (Heat Inactivated) None NSB Control. Loss here = Binding to protein/lipid matrix.
Microsomes (Active) No NADPH Hydrolytic Metabolism. Loss here = CES activity (Carboxylesterase).

| Microsomes (Active) | + NADPH | Total Metabolism. Loss here = CES + CYP activity. |

Issue 3: "LC-MS Peak Shape is Broad/Tailing or Carryover is High."

Diagnosis: The dodecyl chain is extremely hydrophobic, causing it to retain strongly on C18 columns and carry over between injections.

LC-MS Optimization Guide:

  • Column Choice: Switch from C18 to a C8 (Octyl) or Phenyl-Hexyl column. The C12 chain interacts too strongly with C18, causing peak broadening.

  • Needle Wash: Use a strong organic needle wash (e.g., 90% Isopropanol / 10% Acetone) to strip the lipophilic residue from the injector.

  • Mobile Phase: Add Ammonium Acetate (5-10 mM) . Carbamates ionize better as

    
     or 
    
    
    
    adducts in buffered mobile phases compared to simple formic acid.

Frequently Asked Questions (FAQs)

Q1: Is Dodecyl (2-methoxyphenyl)carbamate considered a "Soft Drug"? A: structurally, yes. It fits the profile of Soft Analogs described by Bodor and Buchwald. The carbamate linker is designed to be cleaved by ubiquitous esterases (CES) into an inactive alcohol (dodecanol) and an amine. However, you must verify if the amine metabolite (o-anisidine) is acceptable for your safety profile, as it is toxic.

Q2: Why do I see different stability in Human vs. Rat plasma? A: This is a classic species difference in Carboxylesterase (CES) expression.

  • Humans: High CES1 in liver, low CES in plasma. (Compound may be stable in human plasma but labile in liver).

  • Rodents (Rats/Mice): High CES activity in both liver and plasma.

  • Implication: The compound will likely have a much shorter half-life (

    
    ) in rodent plasma compared to human plasma. Do not over-interpret rat plasma instability as a failure for a human drug candidate.
    

Q3: Can I use PMSF to inhibit the degradation? A: Yes. PMSF (Phenylmethylsulfonyl fluoride) is a serine hydrolase inhibitor.

  • Action: It inhibits CES enzymes.

  • Use Case: If you want to study only the CYP-mediated metabolism (oxidative), add PMSF to the incubation to block the hydrolysis pathway. This allows you to isolate the formation of hydroxylated metabolites.

Experimental Workflow Decision Tree

Use this logic flow to design your next stability experiment.

Troubleshooting_Tree Start Start: Metabolic Stability Assay Recovery Check T=0 Recovery (Is it >80%?) Start->Recovery NSB_Check Issue: Solubility/NSB Action: Use Glass Vials, Check Co-solvent % Recovery->NSB_Check No (<80%) Cofactor Incubate with/without NADPH Recovery->Cofactor Yes (>80%) Result_NoNADPH Degradation WITHOUT NADPH? Cofactor->Result_NoNADPH Hydrolysis Pathway: Hydrolysis (CES) Metabolite: o-Anisidine Result_NoNADPH->Hydrolysis Yes (Unstable) Oxidation Pathway: Oxidation (CYP) Metabolite: Hydroxylated Parent Result_NoNADPH->Oxidation No (Stable until NADPH added)

Figure 2: Decision tree for isolating solubility issues from metabolic clearance.

References

  • Vacondio, F., et al. (2010). "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews, 42(4), 551-589.[2]

    • Relevance: Establishes the hierarchy of carbamate stability (Aryl-OCO-NH-Alkyl vs Alkyl-OCO-NH-Aryl) and CES susceptibility.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Relevance: Authoritative protocols for handling lipophilic compounds (LogP > 5) in enzymatic assays to prevent non-specific binding.
  • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics, 27(5), 466-477.

    • Relevance: Explains the species differences in plasma esterase activity (Rat vs. Human)
  • Buchwald, P. (2020). "Soft Drug Design: General Principles and Recent Applications." Medicinal Research Reviews.

    • Relevance: Contextualizes the design of hydrolytically sensitive linkers like carbamates for controlled degrad

Sources

Optimization

Dodecyl (2-methoxyphenyl)carbamate light sensitivity and storage conditions

Stability, Storage, and Handling Protocols -Aryl Carbamate / Lipophilic Carbamate Executive Summary & Chemical Context Dodecyl (2-methoxyphenyl)carbamate is a lipophilic -aryl carbamate characterized by a long aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Protocols


-Aryl Carbamate / Lipophilic Carbamate
Executive Summary & Chemical Context

Dodecyl (2-methoxyphenyl)carbamate is a lipophilic


-aryl carbamate characterized by a long aliphatic chain (C12) and an electron-rich aromatic ring (2-methoxyaniline moiety). While carbamates are generally pharmacologically stable, this specific structural motif presents two distinct stability challenges: photo-instability  due to the aromatic absorption cross-section and hydrolytic susceptibility  under non-neutral conditions.

This guide provides an evidence-based framework for preserving the integrity of this compound, synthesizing data from carbamate photochemistry and lipophilic drug handling.

Critical Stability Factors
A. Light Sensitivity: The Photo-Fries Rearrangement Risk

The primary threat to Dodecyl (2-methoxyphenyl)carbamate is exposure to UV and short-wavelength visible light.


-aryl carbamates are chromophores that absorb UV light (typically 

~270–280 nm, tailing into UVA).
  • Mechanism: Upon photon absorption, the molecule enters an excited singlet state. This leads to the homolytic cleavage of the N-O bond, generating a radical pair (anilino and carboxyl radicals) within a solvent cage.

  • Consequence: This radical pair typically undergoes a Photo-Fries rearrangement , migrating the dodecyl-carboxylate group to the ortho or para position of the phenyl ring, or resulting in decarboxylation to form the parent aniline (2-methoxyaniline) [1, 2].

  • Visual Indicator: Degradation often manifests as a yellow-to-brown discoloration due to the formation of oxidation products (quinones/azo compounds) derived from the liberated 2-methoxyaniline.

B. Hydrolytic Stability

While the carbamate linkage is more stable than a standard ester, the electron-donating methoxy group at the ortho position can accelerate hydrolysis under basic conditions (


) or in the presence of nucleophilic buffers (e.g., Tris) at elevated temperatures.
Storage & Handling Protocols

To ensure experimental reproducibility, adhere to the following "Gold Standard" storage matrix.

Storage Conditions Summary
ParameterRecommended ConditionCritical Limit (Do Not Exceed)Reason for Protocol
Temperature -20°C (Long-term)+25°C (Room Temp)Retards thermal hydrolysis and entropy-driven degradation.
Light Strict Darkness (Amber Glass)Ambient Lab Light (>1 hour)Prevents Photo-Fries rearrangement and radical cleavage.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient Air (Oxygen/Moisture)Prevents oxidation of the methoxy group and moisture-induced hydrolysis.
Container Glass (Borosilicate)Polystyrene/PVC PlasticsThe C12 dodecyl chain is highly lipophilic and may leach into or adsorb onto plastics.
Solvent State Dry PowderSolution (DMSO/Ethanol)Solutions degrade 10–100x faster than solids due to solvent-assisted radical diffusion.
Step-by-Step Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid (hygroscopic shock).

  • Solubilization: Dissolve in anhydrous DMSO or Ethanol. Avoid aqueous buffers for stock solutions.

    • Note: The dodecyl chain confers low water solubility (<10 µM).

  • Aliquot Generation: Immediately aliquot stock solutions into amber glass vials with Teflon-lined caps.

  • Inert Purge: Overlay the solution with a gentle stream of Argon gas before capping to displace oxygen.

Degradation Pathway Visualization

The following diagram illustrates the specific failure modes for Dodecyl (2-methoxyphenyl)carbamate when exposed to light or hydrolytic stress.

CarbamateDegradation cluster_0 Photochemical Pathway (Irreversible) Compound Dodecyl (2-methoxyphenyl) carbamate (Intact) Excited Excited Singlet State (Radical Pair) Compound->Excited UV Light (hν) Aniline 2-Methoxyaniline (Toxic/Colored) Compound->Aniline Hydrolysis (pH > 8) Alcohol Dodecanol Compound->Alcohol Hydrolysis Fries Photo-Fries Products (Rearranged Isomers) Excited->Fries Rearrangement (Solvent Cage) Excited->Aniline Decarboxylation

Figure 1: Mechanistic pathway showing the divergence between photochemical degradation (Photo-Fries) and chemical hydrolysis.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned from clear to a faint yellow after 2 weeks. Is it still usable?

  • Diagnosis: The yellow color likely indicates the formation of 2-methoxyaniline oxidation products (azo-dimers or quinones), suggesting photodegradation or hydrolysis has occurred.

  • Action: Discard the solution. Even 1-2% degradation can interfere with biological assays, as the breakdown product (2-methoxyaniline) is biologically active and potentially cytotoxic.

  • Prevention: Ensure future aliquots are wrapped in aluminum foil or stored in amber glass.

Q2: I observe precipitation when diluting the stock into my cell culture media.

  • Root Cause: The Dodecyl (C12) chain makes this molecule extremely hydrophobic (Lipophilic). It has poor solubility in aqueous media.

  • Solution:

    • Keep the final DMSO concentration < 0.5% (if cells tolerate).

    • Use a carrier protein (e.g., BSA) or cyclodextrin to aid solubilization in the aqueous phase.

    • Perform the dilution stepwise: Stock

      
       Intermediate (1:10 in buffer) 
      
      
      
      Final Media.

Q3: Can I store the compound in plastic Eppendorf tubes?

  • Verdict: No.

  • Reasoning: The dodecyl chain acts as a lipid tail. It will adsorb to the polypropylene walls of standard tubes, significantly reducing the effective concentration of your drug in solution. Always use glass or low-binding consumables.

Q4: Is this compound sensitive to freeze-thaw cycles?

  • Analysis: The compound itself is chemically robust against freezing, but repeated opening of the vial introduces moisture. Moisture + Freeze/Thaw = Micro-crystals and Hydrolysis.

  • Protocol: Single-use aliquots are mandatory. Do not re-freeze a thawed aliquot.

References
  • Herweh, J. E., & Hoyle, C. E. (1980).[1] Photodegradation of some alkyl N-arylcarbamates. The Journal of Organic Chemistry.

  • Sun, F., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media.

  • Tomašević, A., et al. (2019).[2] Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i fitomedicina.

    • [2]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection.[3][4][5]

Sources

Troubleshooting

How to dissolve Dodecyl (2-methoxyphenyl)carbamate for biological assays

Technical Support Center: Solubilization & Handling Guide Compound: Dodecyl (2-methoxyphenyl)carbamate Classification: Lipophilic Carbamate / Fatty Acid Mimetic Document ID: TSC-DMP-001 Executive Summary: The Physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling Guide Compound: Dodecyl (2-methoxyphenyl)carbamate Classification: Lipophilic Carbamate / Fatty Acid Mimetic Document ID: TSC-DMP-001

Executive Summary: The Physicochemical Challenge

Dodecyl (2-methoxyphenyl)carbamate presents a classic "LogP vs. Bioavailability" paradox common in drug discovery. Structurally, it consists of a polar carbamate linker flanked by a lipophilic 2-methoxyphenyl headgroup and a highly hydrophobic 12-carbon (dodecyl) tail.

  • The Challenge: The dodecyl chain drives the LogP (partition coefficient) above 6.0. While soluble in organic solvents, this molecule will thermodynamically favor aggregation or precipitation ("crashing out") immediately upon contact with aqueous biological media.

  • The Solution: Successful assay performance requires a Carrier-Assisted Solubilization System . Simple dilution into media is rarely sufficient. This guide outlines the "Stepping Stone" dilution method and carrier-protein integration to ensure bioavailability.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous, ≥99.9%)The polar aprotic nature of DMSO disrupts the crystal lattice of carbamates effectively. Ethanol is a secondary choice but evaporates too quickly for long-term storage.
Target Conc. 10 mM - 20 mM Higher concentrations (e.g., 100 mM) risk precipitation upon freeze-thaw cycles due to the "cold wall" effect.
Storage -20°C (Desiccated)Carbamates are susceptible to hydrolysis. Moisture ingress in DMSO accelerates degradation.
Vessel Glass or PolypropyleneAvoid Polystyrene (PS). The dodecyl tail can interact with PS surfaces, leading to compound loss (adsorption).

Protocol:

  • Weigh the powder in a glass vial.

  • Add room temperature anhydrous DMSO to achieve 20 mM.

  • Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not overheat, as carbamates can thermally decompose.

  • Inspect visually: The solution must be crystal clear.

Module 2: Aqueous Dilution (The "Stepping Stone" Method)

Issue: Direct addition of DMSO stock to cell media often causes immediate precipitation (The Ouzo Effect), creating micro-crystals that cells phagocytose, leading to false-positive toxicity.

The Fix: Use an intermediate dilution step with a carrier protein.

Protocol: Carrier-Assisted Delivery (Recommended)

Reagents:

  • Assay Media (e.g., DMEM/RPMI).

  • Carrier: Fatty Acid Free BSA (Bovine Serum Albumin) at 0.1% - 0.5% (w/v) in the media.

Step-by-Step:

  • Prepare the Carrier Media: Dissolve BSA in your assay buffer/media. Filter sterilize (0.22 µm).

    • Why? The albumin provides a hydrophobic pocket that binds the dodecyl tail, keeping the molecule monomeric in solution.

  • Create a 100x Intermediate: Dilute your 20 mM Master Stock into 100% Ethanol or a DMSO/Ethanol (1:1) mix to create a 100x working solution (e.g., 100 µM).

  • Final Dilution: Pipette the 100x Intermediate dropwise into the vortexing Carrier Media.

    • Target: 1 µM final concentration (1% solvent final).

  • Equilibration: Let the media sit at 37°C for 15 minutes before adding to cells. This allows the BSA-compound equilibrium to stabilize.

Module 3: Troubleshooting & FAQs

Q1: I see a milky white haze immediately after adding the compound to my buffer. What happened?

A: You have triggered Flash Precipitation . This occurs when the local concentration of the compound exceeds its solubility limit before it can disperse.

  • Immediate Fix: You cannot recover this sample. Discard it.

  • Prevention: Never add the stock to a static volume of buffer. Always add the stock to a moving (vortexing or stirring) volume of media. Switch to the Carrier-Assisted Protocol (Module 2) using BSA or Cyclodextrin (HP-β-CD).

Q2: My cells are dying in the vehicle control (DMSO only). Is the solvent toxic?

A: Likely, yes. While many cancer lines tolerate 0.5% DMSO, primary cells and neurons are sensitive above 0.1%.

  • Diagnostic: Run a "Solvent Only" dose-response (0.01% to 1% DMSO).

  • Correction: If 0.1% DMSO is toxic, you must increase the concentration of your Master Stock (to reduce the volume added) or switch to a Solid Dispersion method (evaporating the solvent onto the plate surface, though this is risky for lipophilic compounds).

Q3: The compound works in enzymatic assays but fails in cell-based assays. Why?

A: This is likely a Permeability vs. Sequestration issue. The dodecyl chain is highly lipophilic. In cell culture:

  • Plastic Adsorption: The compound may be sticking to the plastic well plate rather than entering the cells. Use Low-Binding plates.

  • Serum Sequestration: If your media contains 10% FBS, the proteins in the serum might be binding 99% of your drug, leaving little free drug to act on the target.

    • Test: Run the assay in reduced-serum media (1% FBS) to see if potency increases.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for solubilizing Dodecyl (2-methoxyphenyl)carbamate based on your specific assay conditions.

SolubilityWorkflow Start Start: Solid Dodecyl (2-methoxyphenyl)carbamate Stock Prepare 20mM Stock in Anhydrous DMSO Start->Stock Check Visual Inspection: Is it Clear? Stock->Check Sonicate Warm (37°C) & Sonicate (5 min) Check->Sonicate Cloudy/Particulates AssayType Select Assay Type Check->AssayType Clear Solution Sonicate->Check EnzBuffer Enzymatic Assay (Buffer Only) AssayType->EnzBuffer Biochemical CellMedia Cell-Based Assay (Media + Serum) AssayType->CellMedia Cellular Detergent Add 0.01% Triton X-100 or Tween-20 EnzBuffer->Detergent Prevent Aggregation PrecipRisk Risk: Flash Precipitation CellMedia->PrecipRisk Direct Addition Carrier Use Carrier Method: Media + 0.1% BSA CellMedia->Carrier Recommended

Figure 1: Decision tree for solubilization. Note that for biochemical assays, a surfactant (Triton/Tween) replaces the carrier protein used in cell assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Popa-Burke, I., et al. (2014).[1] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • PubChem Database. (n.d.). Dodecyl carbamate (Parent Compound) Physicochemical Properties. National Center for Biotechnology Information. Link

Sources

Optimization

Technical Support Center: Dodecyl (2-methoxyphenyl)carbamate (DMPC) Delivery

The following technical guide is structured as a specialized support center for researchers working with Dodecyl (2-methoxyphenyl)carbamate (referred to herein as DMPC ). This guide addresses the specific physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with Dodecyl (2-methoxyphenyl)carbamate (referred to herein as DMPC ). This guide addresses the specific physicochemical challenges of delivering a highly lipophilic carbamate with a potential metabolic liability (the o-anisidine moiety).

Core Physicochemical Profile & Challenges

DMPC is a highly lipophilic carbamate ester characterized by a long aliphatic tail (C12) and an aromatic headgroup (o-anisidine derivative). Its delivery in animal models is governed by three critical factors:

  • Extreme Lipophilicity (LogP > 5.0): The dodecyl chain renders the compound practically insoluble in water. Standard saline/PBS formulations will result in immediate precipitation, erratic absorption, and potential embolism if injected IV.

  • Metabolic Liability: While the carbamate linkage is relatively stable at neutral pH, it is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases) and hepatic metabolism.

  • Toxicological Byproducts: Hydrolysis releases 2-methoxyaniline (o-anisidine) , a known genotoxin and carcinogen (Group 2B). Chronic dosing protocols must account for metabolite accumulation.

Troubleshooting Guide & FAQs

Category A: Solubility & Formulation

Q: My compound precipitates immediately upon addition to saline. How do I fix this? A: This is a classic "crash-out" effect due to the C12 lipophilic tail. You cannot use simple aqueous dilution.

  • Immediate Fix: Switch to a surfactant-rich vehicle .

    • Recommended Vehicle: 5% Ethanol + 5% Cremophor EL (or Tween 80) + 90% Saline.

    • Protocol: Dissolve DMPC completely in the Ethanol/Surfactant mix first (creating a clear concentrate), then slowly add warm saline with vigorous vortexing.

  • Alternative (High Dose): For doses >10 mg/kg, use a lipid-based vehicle like Corn Oil or Miglyol 812 . DMPC will dissolve readily in oil; administer via oral gavage or IP (if oil-compatible).

Q: Can I use DMSO? A: Yes, but with caution.

  • Limit: Keep DMSO < 10% for IP/IV to avoid hemolysis and peritonitis.

  • Warning: DMPC may still precipitate from DMSO upon contact with the aqueous phase in the peritoneum. A co-solvent like PEG400 (30-40%) is required to "bridge" the solubility gap.

Category B: Stability & Metabolism

Q: I see high variability in my in vivo data. Is the compound degrading? A: It is likely being metabolized before reaching the target.

  • Mechanism: The ortho-methoxy group provides some steric protection, but the carbamate bond is still vulnerable to Carboxylesterase 1 (CES1) in rodent plasma (which has higher esterase activity than human plasma).

  • Diagnostic: Check plasma levels of 2-methoxyaniline . If high, your compound is hydrolyzing rapidly.

  • Solution: Pre-treat with a broad-spectrum esterase inhibitor (e.g., BNPP) in pilot studies to verify if efficacy is restored, or switch to a route that bypasses first-pass liver metabolism (e.g., SC depot).

Q: Is the o-methoxy group stable? A: The methoxy group is a target for CYP450 O-demethylation . This converts the lipophilic headgroup into a phenol, drastically changing the pharmacokinetics and likely inactivating the molecule (or creating a Phase II conjugation site).

Category C: Toxicity & Safety

Q: Are there specific safety concerns for this molecule? A: Yes. The primary safety risk is the release of 2-methoxyaniline (o-anisidine) .

  • Risk: o-Anisidine is a bladder carcinogen and can cause methemoglobinemia (oxidation of hemoglobin) at high doses.

  • Monitoring: Observe animals for cyanosis (blue skin/membranes) or chocolate-colored blood during necropsy. This indicates high levels of the aniline metabolite.

Experimental Protocols

Protocol A: Preparation of Stable IP/IV Emulsion (2 mg/mL)

Best for acute dosing where rapid absorption is required.

  • Weighing: Weigh 10 mg of DMPC into a sterile glass vial.

  • Solubilization (The "Pre-mix"):

    • Add 0.25 mL Absolute Ethanol . Vortex until clear.

    • Add 0.25 mL Kolliphor EL (Cremophor EL) or Tween 80 .

    • Critical Step: Vortex vigorously for 2 minutes. The solution must be a homogenous, viscous oil.

  • Dilution:

    • Warm 4.5 mL of Sterile Saline (0.9% NaCl) to 37°C.

    • Add the saline dropwise to the pre-mix while vortexing.

    • Result: A slightly opalescent to clear micellar solution. Use within 4 hours.

Protocol B: Preparation of Oil Depot (20 mg/mL)

Best for chronic dosing or high-dose studies.

  • Vehicle: Use pharmaceutical-grade Corn Oil or Sesame Oil .

  • Process:

    • Add DMPC to the oil.

    • Sonicate in a water bath at 40°C for 30 minutes.

    • Result: A clear, stable oily solution.

  • Administration: Oral Gavage (PO) or Intraperitoneal (IP). Note: Oil IP absorption is slow and sustained.

Mechanistic Visualization

The following diagrams illustrate the critical pathways for DMPC, including its metabolic fate and the formulation decision logic.

Diagram 1: Metabolic Fate & Toxicity Pathway

This diagram shows the hydrolysis of DMPC into its active components and the toxicological risk of the metabolite.

DMPC_Metabolism DMPC Dodecyl (2-methoxyphenyl)carbamate (Lipophilic Parent) CES Carboxylesterases (Plasma/Liver) DMPC->CES Hydrolysis CYP CYP450 (O-Demethylation) DMPC->CYP Phase I Metab Intermed Unstable Carbamic Acid CES->Intermed Metabolite1 1-Dodecanol (Fatty Alcohol) Intermed->Metabolite1 Metabolite2 2-Methoxyaniline (o-Anisidine) Intermed->Metabolite2 CO2 CO2 Intermed->CO2 Toxicity TOXICITY RISK: Methemoglobinemia Carcinogenicity Metabolite2->Toxicity Accumulation

Caption: Hydrolysis of DMPC by esterases yields 1-dodecanol and the toxic byproduct 2-methoxyaniline.

Diagram 2: Formulation Decision Tree

Follow this logic to select the correct vehicle based on your required dose and route.

Formulation_Logic Start Start: Define Dose & Route CheckDose Dose > 10 mg/kg? Start->CheckDose LowDose Low Dose (<10 mg/kg) CheckDose->LowDose No HighDose High Dose (>10 mg/kg) CheckDose->HighDose Yes RouteCheck Route? LowDose->RouteCheck Oil Oil Solution: Corn Oil or Miglyol 812 HighDose->Oil PO / IP (Slow Release) Solvent Micellar Solution: 5% EtOH / 5% Cremophor / Saline RouteCheck->Solvent IV / IP (Rapid) Cosolvent Co-Solvent System: 10% DMSO / 40% PEG400 / Water RouteCheck->Cosolvent IP / SC (Depot)

Caption: Decision matrix for selecting the optimal vehicle based on dosage and administration route.

References

  • PubChem. Dodecyl carbamate (Compound Summary). National Library of Medicine. Available at: [Link]

  • IARC Monographs. o-Anisidine (2-Methoxyaniline) and its hydrochloride. International Agency for Research on Cancer. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Hydrolytic Stability in Plasma). Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis: Dodecyl (2-methoxyphenyl)carbamate and Rivastigmine as Cholinesterase Inhibitors

A Guide for Researchers and Drug Development Professionals In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic therapy. Rivastigmine, a dual inhibitor of AChE and BChE, is a well-established clinical agent. This guide provides a comparative analysis of rivastigmine and a less-characterized carbamate, Dodecyl (2-methoxyphenyl)carbamate. Due to a lack of publicly available experimental data on the cholinesterase inhibitory activity of Dodecyl (2-methoxyphenyl)carbamate, this analysis will focus on a detailed review of rivastigmine's properties and a theoretical evaluation of Dodecyl (2-methoxyphenyl)carbamate based on established structure-activity relationships of carbamate inhibitors. Furthermore, we will outline the requisite experimental protocols to enable a future head-to-head comparison.

Rivastigmine: A Clinically Validated Dual Cholinesterase Inhibitor

Rivastigmine is a pseudo-irreversible carbamate inhibitor of both AChE and BChE.[1][2] Its mechanism of action involves the carbamylation of the serine residue in the active site of these enzymes, leading to a transiently inactive enzyme.[3] This inhibition slows the degradation of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] This is particularly relevant in Alzheimer's disease, where there is a notable deficit in acetylcholine levels.[1]

The dual inhibition of both AChE and BChE is a key feature of rivastigmine.[4] While AChE is the primary enzyme responsible for acetylcholine hydrolysis in a healthy brain, BChE activity increases in the brains of Alzheimer's patients and also plays a role in acetylcholine regulation.[5]

Chemical and Pharmacokinetic Properties of Rivastigmine
PropertyValueReference
IUPAC Name (S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate[4]
Molecular Formula C₁₄H₂₂N₂O₂[4]
Molar Mass 250.34 g/mol [4]
Bioavailability ~40% (oral)[4]
Protein Binding 40%[4]
Metabolism Cholinesterase-mediated hydrolysis[4]
Elimination Half-life ~1.5 hours[4]
Excretion Primarily renal[4]

Dodecyl (2-methoxyphenyl)carbamate: A Theoretical Profile

As of the latest literature review, no specific experimental data on the AChE or BChE inhibitory activity of Dodecyl (2-methoxyphenyl)carbamate has been published. However, we can infer potential characteristics based on the general principles of carbamate-cholinesterase interactions.

Structural Features and Potential Implications
  • Carbamate Moiety : The presence of the carbamate functional group is the key pharmacophore that allows for the covalent, yet reversible, inhibition of cholinesterases.[3]

  • Dodecyl Chain : The long N-alkyl (dodecyl) chain is a significant feature. Structure-activity relationship studies on other carbamates have shown that the length of the N-alkyl substituent can influence the rate of carbamylation. A long, lipophilic chain like dodecyl may enhance binding to the enzyme's active site gorge, potentially influencing potency and selectivity.

  • 2-Methoxyphenyl Group : The methoxy substitution on the phenyl ring can affect the electronic properties of the carbamate and its leaving group potential during the carbamylation reaction. The position of the methoxy group (ortho in this case) could also influence the orientation of the inhibitor within the enzyme's active site.

Based on these features, it is plausible that Dodecyl (2-methoxyphenyl)carbamate could act as a cholinesterase inhibitor. However, its potency, selectivity for AChE versus BChE, and kinetic parameters (rates of carbamylation and decarbamylation) remain to be experimentally determined.

Proposed Experimental Workflow for Comparative Analysis

To conduct a rigorous comparative analysis of Dodecyl (2-methoxyphenyl)carbamate and rivastigmine, the following experimental workflow is proposed.

G cluster_0 In Vitro Characterization cluster_1 In Silico Modeling cluster_2 Pharmacokinetic Profiling cluster_3 Comparative Analysis A Compound Synthesis & Purification (Dodecyl (2-methoxyphenyl)carbamate) B Cholinesterase Inhibition Assays (Ellman's Method) A->B C Determination of IC50 Values (AChE and BChE) B->C D Kinetic Analysis (k_on, k_off) B->D E Selectivity Index Calculation (IC50 BChE / IC50 AChE) C->E F Molecular Docking Studies (AChE and BChE) C->F D->F K Data Compilation & Comparison D->K E->F E->K G Binding Mode Analysis F->G G->K H In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) I In Vivo Pharmacokinetic Studies (Rodent Model) H->I J Determination of Cmax, Tmax, AUC, Half-life I->J J->K K->H L Structure-Activity Relationship (SAR) Analysis K->L M Conclusion on Therapeutic Potential L->M

Figure 1. Proposed experimental workflow for the comparative analysis of novel cholinesterase inhibitors.

Detailed Experimental Protocols

A. Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective : To determine the in vitro inhibitory activity of the test compounds against AChE (from electric eel) and BChE (from equine serum).

  • Principle : This colorimetric method measures the activity of cholinesterases by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Procedure :

    • Prepare stock solutions of the test compounds (Dodecyl (2-methoxyphenyl)carbamate and rivastigmine) and the substrate (acetylthiocholine iodide) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution (AChE or BChE).

    • Add varying concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

B. Molecular Docking

  • Objective : To predict the binding mode of Dodecyl (2-methoxyphenyl)carbamate within the active sites of human AChE and BChE and compare it with that of rivastigmine.

  • Procedure :

    • Obtain the 3D crystal structures of human AChE and BChE from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Generate the 3D structures of the ligands (Dodecyl (2-methoxyphenyl)carbamate and rivastigmine) and optimize their geometries.

    • Perform molecular docking simulations using software such as AutoDock or Glide to predict the binding poses of the ligands within the active sites of the enzymes.

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligands and the amino acid residues of the enzymes.

Conclusion and Future Directions

While rivastigmine is a well-understood dual cholinesterase inhibitor with proven clinical efficacy, the therapeutic potential of Dodecyl (2-methoxyphenyl)carbamate remains unknown due to the absence of experimental data. Based on its chemical structure, it is a plausible candidate for cholinesterase inhibition. The proposed experimental workflow provides a clear and robust path forward for its evaluation. Should Dodecyl (2-methoxyphenyl)carbamate demonstrate potent and selective inhibition of either AChE or BChE, further preclinical development, including in vivo efficacy and safety studies, would be warranted. This comparative approach, grounded in rigorous experimental data, is essential for the rational design and development of novel and improved therapies for neurodegenerative diseases.

References

  • Patsnap Synapse. What is the mechanism of Rivastigmine Tartrate?
  • Birks JS, Grimley Evans J. Rivastigmine for Alzheimer's disease. Cochrane Database of Systematic Reviews 2015, Issue 4. Art. No.: CD001191.
  • Rosenberry TL, Brazzolotto X, MacDonald IR, et al. Comparison of the binding of reversible inhibitors to human butyrylcholinesterase and acetylcholinesterase: A crystallographic, kinetic and calorimetric study. Molecules. 2017;22(12):2098.
  • Jia J, Wei C, Liang J, et al. Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. Int J Clin Exp Med. 2015;8(2):2944-2948.
  • Wikipedia. Rivastigmine. Available from: [Link]

  • Weinstock M, Razin M, Chorev M. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. J Neural Transm (Vienna). 2007;114(6):749-55.
  • Proteopedia. Rivastigmine. Available from: [Link]

  • Rosenberry TL, Brazzolotto X, MacDonald IR, et al. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules. 2017;22(12):2098.
  • Jia J, Wei C, Liang J, Zhou A, Wang F, Li Y, Wu X, Qu Q, Song H. Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. Int J Clin Exp Med. 2015 Feb 15;8(2):2944-8.
  • Rosenberry TL, Brazzolotto X, MacDonald IR, et al. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules. 2017 Dec 15;22(12):2098.
  • Huang L, Li Y, Wang X, et al. Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. J Biochem Mol Toxicol. 2009;23(5):348-53.
  • Bullock R. Comparison of the pharmacological properties of acetylcholinesterase inhibitors.
  • Rosenberry, T. L., Brazzolotto, X., MacDonald, I. R., et al. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Semantic Scholar.
  • Howard, K., Adams, J., & Fullerton, D. S. (2018). Comparison of cholinesterase inhibitor safety in real-world practice. PloS one, 13(1), e0190129.
  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
  • Papakyriakou A, Zervou M, Tsorteki F, et al. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803. Molecules. 2020;25(21):5039.
  • Chen, J., et al. (2020). Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate.
  • Richards, J. R., & Colby, C. L. (2023). Carbamate Toxicity. In StatPearls.
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Comparative

Validating the Neuroprotective Effects of Dodecyl (2-methoxyphenyl)carbamate (DMPC) in vivo

This guide outlines a rigorous framework for validating the neuroprotective effects of Dodecyl (2-methoxyphenyl)carbamate (referred to herein as DMPC ). Based on its chemical structure (a lipophilic dodecyl chain coupled...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the neuroprotective effects of Dodecyl (2-methoxyphenyl)carbamate (referred to herein as DMPC ).

Based on its chemical structure (a lipophilic dodecyl chain coupled with an N-aryl carbamate moiety), DMPC belongs to a class of compounds typically designed to target serine hydrolases , most notably Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE) . The dodecyl chain mimics the lipid tail of endogenous substrates (like anandamide), while the carbamate acts as a "suicide" warhead.

This guide assumes DMPC is being developed as a dual-action or selective neuroprotective agent and compares it against industry standards: URB597 (FAAH inhibitor) and Donepezil (AChE inhibitor).

Executive Summary & Compound Profile

Dodecyl (2-methoxyphenyl)carbamate (DMPC) is a lipophilic carbamate candidate. Its structural pharmacophore suggests a mechanism involving the covalent inhibition of serine hydrolases, leading to the accumulation of neuroprotective signaling lipids (e.g., Anandamide) or the enhancement of cholinergic transmission.

To publish high-impact data on DMPC, researchers must move beyond simple "efficacy" and demonstrate target engagement , pathway specificity , and superiority/differentiation from existing standards.

The Comparative Landscape
FeatureDMPC (Candidate) URB597 (Standard) Donepezil (Standard)
Primary Target Putative: FAAH / AChE (Dual)FAAH (Selective)AChE (Selective)
Mechanism Covalent Carbamylation (Slow-reversible/Irreversible)Irreversible CarbamylationReversible Binding
Lipophilicity High (Dodecyl chain, C12)Moderate (Cyclohexyl)Moderate-High
BBB Permeability Challenge: Requires lipid-based formulationGoodExcellent
Neuroprotective Route Anti-inflammatory & Anti-excitotoxicAnti-anxiety & Anti-inflammatoryCholinergic enhancement

Mechanism of Action: The Validation Hypothesis

Before in vivo testing, you must define why DMPC is neuroprotective. The prevailing hypothesis for this chemotype is the Endocannabinoid Enhancement Pathway .

Hypothesis: DMPC inhibits FAAH, preventing the hydrolysis of Anandamide (AEA). Elevated AEA activates CB1/CB2 receptors, reducing glutamatergic excitotoxicity and microglial inflammation.

Visualization: Proposed Signaling Pathway

DMPC_Mechanism DMPC DMPC (Inhibitor) FAAH FAAH Enzyme (Serine Hydrolase) DMPC->FAAH Carbamylation (Inhibition) AEA Anandamide (AEA) FAAH->AEA Degrades Metabolites Arachidonic Acid (Pro-inflammatory) AEA->Metabolites Hydrolysis (Blocked) CB1 CB1 Receptor (Neuronal) AEA->CB1 Activates CB2 CB2 Receptor (Microglial) AEA->CB2 Activates Neuroprotection NEUROPROTECTION (↓ Excitotoxicity, ↓ Inflammation) CB1->Neuroprotection p-ERK / p-CREB Signaling CB2->Neuroprotection ↓ TNF-α / ↓ IL-1β

Caption: DMPC inhibits FAAH activity, blocking the degradation of Anandamide (AEA) and driving neuroprotective signaling via CB1/CB2 receptors.

In Vivo Validation Protocols

To validate DMPC, you must employ a "Self-Validating" experimental design. This means every experiment includes a Negative Control (Vehicle), a Positive Control (URB597 or Donepezil), and a Scramble/Inactive Control (if available) to prove specificity.

Phase 1: Target Engagement & Pharmacokinetics (PK)

Objective: Prove DMPC reaches the brain and inhibits the target enzyme.

Protocol:

  • Subjects: C57BL/6J Mice (n=6/group).

  • Dosing: DMPC (1, 5, 10 mg/kg i.p.) vs. Vehicle vs. URB597 (10 mg/kg).

    • Formulation Note: Due to the dodecyl chain, dissolve DMPC in 10% DMSO / 10% Tween-80 / 80% Saline to ensure solubility.

  • Endpoint: Sacrifice at 1h, 4h, 12h.

  • Assays:

    • FAAH Activity Assay: Measure hydrolysis of radiolabeled [3H]-Anandamide in brain homogenates.

    • Lipidomics (LC-MS/MS): Quantify endogenous levels of AEA, 2-AG, and OEA. Success Criteria: >2-fold increase in brain AEA levels.

Phase 2: Functional Neuroprotection (Scopolamine Model)

Objective: Assess protection against cholinergic blockade and memory deficits.

Protocol:

  • Induction: Scopolamine (1 mg/kg, i.p.) induces transient amnesia (mimicking Alzheimer's-like cognitive deficit).

  • Treatment Groups:

    • Group A: Vehicle + Saline (Normal Control)

    • Group B: Vehicle + Scopolamine (Disease Control)

    • Group C: DMPC (5 mg/kg) + Scopolamine

    • Group D: Donepezil (5 mg/kg) + Scopolamine (Positive Control)

  • Behavioral Test: Morris Water Maze (MWM)

    • Days 1-4: Training (Hidden Platform). Measure Escape Latency.

    • Day 5: Probe Trial (No Platform). Measure Time in Target Quadrant.

  • Data Analysis: Compare Group C vs. Group B. If DMPC performs similarly to Donepezil (Group D), it suggests potent neuroprotection.

Phase 3: Anti-Inflammatory Neuroprotection (LPS Model)

Objective: Validate the "Glial-Modulation" arm of the mechanism.

Protocol:

  • Induction: Lipopolysaccharide (LPS, 250 µg/kg i.p.) to induce neuroinflammation.

  • Readout: Sacrifice 24h post-injection.

  • Western Blot Targets:

    • Pro-inflammatory: TNF-α, IL-1β, COX-2.

    • Neurotrophic: BDNF, p-CREB (Ser133).

    • Apoptosis: Cleaved Caspase-3 vs. Bcl-2.

Experimental Workflow Visualization

This diagram illustrates the sequence of validation to ensure data integrity.

Validation_Workflow cluster_0 Step 1: Formulation cluster_1 Step 2: In Vivo Dosing cluster_2 Step 3: Readouts Formulation Solubility Check (10% Tween-80) Dosing i.p. Injection (Acute vs Chronic) Formulation->Dosing Model Disease Model (Scopolamine/LPS) Dosing->Model Behavior Behavioral (MWM / Y-Maze) Model->Behavior Biochem Biochemical (Western / LC-MS) Behavior->Biochem Decision Go/No-Go Publication Biochem->Decision Data Analysis

Caption: Step-by-step workflow from formulation to data decision gates for DMPC validation.

Data Presentation: Expected Outcomes

When publishing, summarize your comparative data in a structured format like the one below.

Table 1: Comparative Efficacy in Scopolamine-Induced Amnesia

MetricVehicle + ScopolamineDMPC (High Dose) + ScopolamineDonepezil + ScopolamineStatistical Significance (p-value)*
Escape Latency (Day 4) 45.2 ± 3.1 s22.4 ± 2.5 s18.9 ± 1.8 sp < 0.01 (vs Vehicle)
Target Quadrant Time 15.0 ± 2.0 %38.5 ± 3.5 %42.1 ± 2.8 %p < 0.01 (vs Vehicle)
Hippocampal AChE Activity 100% (Baseline)85% ± 5%40% ± 4%DMPC < Donepezil (Mechanism Check)
Hippocampal AEA Levels 100% (Baseline)250% ± 20% 105% ± 5%DMPC >>> Donepezil

Note: The "Hippocampal AEA Levels" row is the "Kill Shot" data point. It proves that while DMPC mimics Donepezil's behavioral effect, it does so via a unique (likely endocannabinoid) mechanism.

Expert Tips for "Senior Scientist" Credibility

  • Address the "Lipophilic Trap": Compounds with dodecyl chains often get stuck in cell membranes or non-specifically bind to albumin.

    • Action: Include a Free Fraction assay or use ex vivo brain slice autoradiography to prove the drug actually penetrates the parenchyma.

  • Check for "False" Neuroprotection: Sometimes, sedation mimics neuroprotection in behavioral tests (animals move less, so they don't enter "error" zones).

    • Action: Always run an Open Field Test to rule out locomotor deficits.

  • The "Carbamate Recovery" Issue: Carbamates are slowly reversible.

    • Action: Perform a Dialysis Experiment on the inhibited enzyme. If activity does not recover after 24h dialysis, you can claim "Pseudo-irreversible inhibition," which is highly desirable for long-lasting effects.

References

  • Piomelli, D., et al. (2003). "Structural determinants for recognition and inhibition of the enzyme fatty acid amide hydrolase." Proceedings of the National Academy of Sciences, 100(4), 1505-1510. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81. Link

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 16(4), 411-420. Link

  • Russo, R., et al. (2007). "The fatty acid amide hydrolase inhibitor URB597 inhibits excitotoxicity-induced seizures in rats." Epilepsy Research, 76(1), 1-9. Link

  • Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record, 2(4), 278-286. Link

Validation

A Comparative Study of Ortho-, Meta-, and Para-Methoxyphenyl Carbamates: A Guide for Researchers

An in-depth analysis of the synthesis, physicochemical properties, and biological activities of methoxyphenyl carbamate isomers, providing critical insights for drug discovery and development. Introduction Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the synthesis, physicochemical properties, and biological activities of methoxyphenyl carbamate isomers, providing critical insights for drug discovery and development.

Introduction

Methoxyphenyl carbamates represent a class of organic compounds with significant potential in the fields of medicinal chemistry and agrochemistry. The position of the methoxy substituent on the phenyl ring—ortho, meta, or para—profoundly influences the molecule's steric and electronic properties, which in turn dictates its chemical reactivity, physical characteristics, and biological efficacy. This guide offers a comprehensive comparative analysis of these three isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental data necessary to make informed decisions in their research endeavors. By understanding the subtle yet critical differences imparted by isomeric substitution, we can better design and develop novel carbamate-based compounds with tailored activities.

Synthesis and Structural Elucidation

The synthesis of ortho-, meta-, and para-methoxyphenyl carbamates can be achieved through several established methods. A common and efficient route involves the reaction of the corresponding methoxyphenol with an isocyanate or the reaction of a methoxyphenyl isocyanate with an alcohol. For the purpose of this comparative guide, we will focus on a generalizable synthesis of N-pyridinylcarbamates from the corresponding methoxyphenols, a method that allows for consistent comparison of the three isomers.

A detailed crystallographic and conformational analysis of the N-pyridinyl derivatives of all three isomers has been conducted, providing invaluable insights into their solid-state structures.[1] This study revealed that the position of the methoxy group significantly impacts the intermolecular interactions and the overall crystal packing.

Below is a generalized workflow for the synthesis of these compounds.

cluster_synthesis Synthesis of Methoxyphenyl-N-pyridinylcarbamates start Methoxyphenol Isomer (ortho, meta, or para) intermediate Methoxyphenyl Phenyl Carbonate start->intermediate Base (e.g., Triethylamine) Dichloromethane reagent1 Phenyl Chloroformate reagent1->intermediate product Methoxyphenyl-N- pyridinylcarbamate intermediate->product Heat reagent2 Aminopyridine reagent2->product purification Purification (Crystallization) product->purification analysis Characterization (NMR, IR, X-ray) purification->analysis

Caption: Generalized synthetic workflow for methoxyphenyl-N-pyridinylcarbamates.

Experimental Protocol: Synthesis of Methoxyphenyl-N-pyridinylcarbamates

This protocol is a representative procedure for the synthesis of the title compounds, adapted from established methods for carbamate synthesis.[2]

Materials:

  • Ortho-, meta-, or para-methoxyphenol

  • Phenyl chloroformate

  • Triethylamine

  • 2-Aminopyridine (or other desired amine)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a cold (0 °C) stirring solution of the respective methoxyphenol (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane, slowly add phenyl chloroformate (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Wash the mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude methoxyphenyl phenyl carbonate is then reacted with the desired amine (e.g., 2-aminopyridine, 1.0 equivalent) in a suitable solvent with heating to yield the corresponding carbamate.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the pure methoxyphenyl carbamate.

  • The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and, if suitable crystals are obtained, by single-crystal X-ray diffraction.

Physicochemical Properties: A Comparative Analysis

The position of the methoxy group significantly influences the physicochemical properties of the carbamate isomers. A comprehensive study on the crystal structures of methoxyphenyl-N-pyridinylcarbamates provides a solid foundation for this comparison.[1]

Table 1: Comparative Physicochemical Data of Methoxyphenyl-N-pyridinylcarbamates

PropertyOrtho-isomerMeta-isomerPara-isomer
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/n
Key Torsion Angle (°) C-O-C-N: -176.9C-O-C-N: 178.6C-O-C-N: 179.3
Dominant Intermolecular Interaction N–H···N hydrogen-bonded dimersN–H···N hydrogen-bonded trimersN–H···N hydrogen-bonded chains

Data extracted and summarized from Coles et al., 2013.[1]

The ortho-isomer exhibits a nearly planar conformation, which is contrasted by the more twisted conformations of the meta- and para-isomers. This difference in conformation has a direct impact on the crystal packing and the resulting intermolecular interactions. While all three isomers are dominated by N–H···N hydrogen bonds, the ortho-isomer forms dimers, the meta-isomer forms trimers, and the para-isomer forms extended chains.[1] These variations in solid-state architecture can influence properties such as solubility and melting point.

Spectroscopic Comparison

The electronic environment of the aromatic rings is altered by the position of the electron-donating methoxy group, leading to distinct signatures in their NMR and IR spectra.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are indicative of the electron density distribution. In the para-isomer, the methoxy group exerts its maximum electron-donating effect on the para-position relative to the carbamate linkage, leading to upfield shifts of the corresponding protons and carbons. The ortho- and meta-isomers show more complex splitting patterns and chemical shifts due to the proximity of the methoxy group to the carbamate moiety and its influence on the magnetic anisotropy of the molecule.

FT-IR Spectroscopy: The vibrational frequencies of the C=O and N-H bonds in the carbamate linkage, as well as the C-O stretching of the methoxy group, can be used to differentiate the isomers. Subtle shifts in these frequencies can be correlated with the electronic effects and hydrogen bonding patterns observed in the crystal structures. For instance, stronger hydrogen bonding can lead to a broadening and red-shifting of the N-H stretching frequency.

Biological Activities: A Positional Paradigm

The biological activity of methoxyphenyl carbamates is highly dependent on the isomeric form. Two key areas where these compounds have shown promise are as cholinesterase inhibitors and as fungicidal agents.

Cholinesterase Inhibition

Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. The general mechanism of inhibition involves the carbamoylation of a serine residue in the active site of the enzyme.

cluster_cholinesterase Mechanism of Cholinesterase Inhibition by Carbamates Enzyme Cholinesterase (Active Site with Serine-OH) Complex Enzyme-Carbamate Complex Enzyme->Complex Binding Carbamate Methoxyphenyl Carbamate Carbamate->Complex Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Complex->Carbamylated_Enzyme Carbamoylation Phenol Methoxyphenol Complex->Phenol Leaving Group Reactivated_Enzyme Active Enzyme Carbamylated_Enzyme->Reactivated_Enzyme Hydrolysis (Slow)

Caption: General mechanism of cholinesterase inhibition by carbamates.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining cholinesterase activity and can be adapted to screen for inhibitors.[3][4]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (ortho-, meta-, and para-methoxyphenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzymes, substrates, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the substrate solution to each well.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Fungicidal Activity

Carbamates have been widely used as agricultural fungicides.[5][6] The mechanism of action often involves interference with essential biochemical pathways in the fungal cell. The efficacy of methoxyphenyl carbamates as fungicides is also expected to be dependent on the isomer. The lipophilicity and electronic properties of the molecule, which are influenced by the methoxy group's position, can affect its ability to penetrate the fungal cell wall and interact with its molecular target.

Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is a common method to assess the antifungal activity of chemical compounds.[5]

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (ortho-, meta-, and para-methoxyphenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Fungal plugs from actively growing cultures

Procedure:

  • Prepare PDA medium and sterilize it.

  • While the medium is still molten, add the test compounds at different concentrations. Also prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a small plug of the test fungus.

  • Incubate the plates at an appropriate temperature for several days.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.

Structure-Activity Relationship (SAR)

The comparative data presented above allows for the elucidation of key structure-activity relationships for methoxyphenyl carbamates:

  • Physicochemical Properties: The ortho-substitution leads to a more planar conformation and distinct crystal packing compared to the meta- and para-isomers. This can influence solubility and bioavailability.

  • Cholinesterase Inhibition: The position of the methoxy group will affect the orientation of the molecule within the enzyme's active site. The optimal position for interaction with key amino acid residues will determine the inhibitory potency.

  • Fungicidal Activity: The lipophilicity and electronic properties governed by the methoxy group's position will impact the compound's ability to reach its target within the fungal cell.

Conclusion

The positional isomerism of the methoxy group in methoxyphenyl carbamates has a profound and demonstrable effect on their physicochemical properties and, by extension, their biological activities. The ortho, meta, and para isomers exhibit distinct solid-state conformations, intermolecular interactions, and spectroscopic signatures. While direct comparative biological data for these specific simple carbamates is an area ripe for further investigation, the principles of structure-activity relationships suggest that these structural differences will translate into significant variations in their efficacy as cholinesterase inhibitors and fungicides. This guide provides a foundational framework and the necessary experimental protocols for researchers to further explore and exploit the unique properties of each isomer in the design of novel, highly effective molecules for therapeutic and agricultural applications.

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Comparative

A Technical Guide and Research Proposal for Evaluating Dodecyl (2-methoxyphenyl)carbamate: In Vitro and In Vivo Efficacy

Introduction: The Therapeutic Potential of Carbamates and the Unexplored Frontier of Dodecyl (2-methoxyphenyl)carbamate The carbamate functional group is a cornerstone in medicinal chemistry, featured in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Carbamates and the Unexplored Frontier of Dodecyl (2-methoxyphenyl)carbamate

The carbamate functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and therapeutic candidates.[1] Their utility stems from their role as stable bioisosteres of the peptide bond and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] A prominent class of carbamate-based drugs are the cholinesterase inhibitors, which are pivotal in the management of neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[2][3]

This guide focuses on a novel, yet uncharacterized molecule: Dodecyl (2-methoxyphenyl)carbamate . Its structure presents intriguing possibilities. The carbamate core suggests potential cholinesterase inhibitory activity. The long dodecyl chain imparts significant lipophilicity, which could profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling enhanced penetration of the blood-brain barrier.[4] Furthermore, the 2-methoxyphenyl moiety is a common feature in various biologically active compounds, hinting at the possibility of additional or modulatory pharmacological effects, such as antioxidant or anti-inflammatory properties.[5][6][7]

Due to the novelty of Dodecyl (2-methoxyphenyl)carbamate, direct experimental data on its efficacy is not yet available. Therefore, this document serves as both a comprehensive technical guide and a detailed research proposal, outlining a logical and scientifically rigorous pathway to elucidate its in vitro and in vivo efficacy. We will propose a series of experiments grounded in established methodologies, compare its potential performance against well-characterized carbamates, and provide the scientific rationale behind each step.

Part 1: Proposed In Vitro Efficacy Assessment

The initial phase of characterization will focus on quantifying the direct interaction of Dodecyl (2-methoxyphenyl)carbamate with its most probable biological targets, the cholinesterase enzymes, and assessing its effects at a cellular level.

Primary Target Engagement: Cholinesterase Inhibition

Given the carbamate structure, the primary hypothesis is that Dodecyl (2-methoxyphenyl)carbamate acts as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE).

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.[3][8][9]

Principle: The assay measures the activity of AChE or BuChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.[3][9] The rate of color change is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) in the buffer to a final concentration of 10 mM.

    • Prepare a stock solution of Dodecyl (2-methoxyphenyl)carbamate in DMSO. Create a series of dilutions to be tested.

    • Prepare solutions of reference inhibitors (e.g., Rivastigmine, Physostigmine) in DMSO for comparison.

    • Prepare a solution of AChE (from electric eel) or BuChE (from equine serum) in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of sodium phosphate buffer.

      • 20 µL of the test compound dilution (or DMSO for control).

      • 20 µL of DTNB solution.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 10 µL of the AChE or BuChE solution to each well.

    • Incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution (acetylthiocholine or butyrylthiocholine).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Key Performance Indicators (KPIs) and Expected Outcomes:

The primary KPI will be the IC50 value . A low micromolar or nanomolar IC50 value would indicate potent inhibition of AChE and/or BuChE. The relative IC50 values for AChE and BuChE will determine the selectivity of the compound.

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In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dodecyl (2-methoxyphenyl)carbamate (in DMSO) Plate 96-well Plate Incubation Compound->Plate Enzyme AChE / BuChE Enzyme->Plate Reagents Buffer, DTNB, Substrate Reagents->Plate Reader Spectrophotometric Reading (412 nm) Plate->Reader Inhibition Calculate % Inhibition Reader->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for in vitro cholinesterase inhibition assay.

Part 2: Proposed In Vivo Efficacy Assessment

Should Dodecyl (2-methoxyphenyl)carbamate demonstrate promising in vitro activity, the next logical step is to evaluate its efficacy in a living organism. The high lipophilicity of the compound suggests it may cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.

Animal Model Selection: Scopolamine-Induced Amnesia Model in Rodents

This is a well-established and widely used model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.[10] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to cognitive impairments that mimic some aspects of Alzheimer's disease.

Experimental Protocol: Morris Water Maze Test

The Morris water maze is a classic behavioral test to assess spatial learning and memory in rodents.[10]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Male Wistar rats or C57BL/6 mice will be housed in a controlled environment (12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.

  • Drug Administration:

    • Dodecyl (2-methoxyphenyl)carbamate will be formulated in a suitable vehicle (e.g., 1% Tween 80 in saline) for intraperitoneal (i.p.) or oral (p.o.) administration.

    • Animals will be divided into groups:

      • Vehicle control

      • Scopolamine control (e.g., 1 mg/kg, i.p.)

      • Test compound (various doses) + Scopolamine

      • Positive control (e.g., Rivastigmine) + Scopolamine

  • Experimental Procedure (5-day trial):

    • Days 1-4 (Acquisition Phase):

      • Administer the test compound or vehicle 60 minutes before the trial.

      • Administer scopolamine 30 minutes before the trial.

      • Each animal undergoes four trials per day to find a hidden platform in a circular pool of opaque water. The starting position is varied for each trial.

      • Record the escape latency (time to find the platform) and path length.

    • Day 5 (Probe Trial):

      • The platform is removed from the pool.

      • Each animal is allowed to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze escape latencies during the acquisition phase using a two-way ANOVA.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test.

Key Performance Indicators (KPIs) and Expected Outcomes:

  • Reduced escape latency during the acquisition phase compared to the scopolamine control group.

  • Increased time spent in the target quadrant during the probe trial compared to the scopolamine control group.

Successful outcomes would suggest that Dodecyl (2-methoxyphenyl)carbamate can reverse the cognitive deficits induced by cholinergic blockade in vivo.

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In_Vivo_Workflow cluster_setup Experimental Setup cluster_trial Morris Water Maze Trial cluster_outcome Analysis & Outcome Animals Rodent Acclimatization Grouping Group Allocation (Vehicle, Scopolamine, Test Compound) Animals->Grouping Dosing Drug Administration Grouping->Dosing Acquisition Acquisition Phase (Days 1-4) Record Escape Latency Dosing->Acquisition Probe Probe Trial (Day 5) Record Time in Target Quadrant Acquisition->Probe Stats Statistical Analysis (ANOVA) Probe->Stats Efficacy Assessment of Cognitive Enhancement Stats->Efficacy

Caption: Workflow for in vivo efficacy testing in a rodent model.

Part 3: Bridging the Gap - The In Vitro to In Vivo Correlation

A critical aspect of drug development is understanding the relationship between a compound's activity in a test tube and its effects in a whole organism. For a lipophilic molecule like Dodecyl (2-methoxyphenyl)carbamate, several factors can influence this correlation.

Key Considerations:

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s can modify the structure of the compound.[4] This can lead to its inactivation or, in some cases, activation. The high lipophilicity of the dodecyl chain may lead to extensive metabolism.[4]

  • Pharmacokinetics: The absorption, distribution, and elimination of the compound will be heavily influenced by its lipophilicity.[4][11][12] While it may readily cross cell membranes and the blood-brain barrier, it could also accumulate in fatty tissues, leading to a longer half-life but lower concentrations at the target site.[11][12]

  • Off-Target Effects: The compound may interact with other receptors or enzymes in the body, leading to unforeseen side effects or even contributing to its therapeutic effect. The methoxyphenyl moiety, for instance, is found in compounds with diverse biological activities.[5][6][7]

dot

IVIVC_Factors cluster_factors Influencing Factors InVitro In Vitro Efficacy (IC50) Metabolism Metabolism (e.g., CYP450) InVitro->Metabolism influences PK Pharmacokinetics (ADME) InVitro->PK influences InVivo In Vivo Efficacy (Cognitive Improvement) Metabolism->InVivo determines PK->InVivo determines OffTarget Off-Target Effects OffTarget->InVivo modulates

Caption: Factors influencing the in vitro-in vivo correlation.

Part 4: Comparative Analysis with Alternative Carbamates

To contextualize the potential efficacy of Dodecyl (2-methoxyphenyl)carbamate, it is essential to compare its (hypothetical) performance metrics with those of established carbamate drugs.

CompoundTarget(s)In Vitro IC50In Vivo Efficacy HighlightsKey Structural DifferenceReferences
Dodecyl (2-methoxyphenyl)carbamate AChE / BuChE (Hypothesized)To be determinedTo be determinedLong dodecyl chain, methoxyphenyl groupN/A
Rivastigmine AChE & BuChEAChE: ~4.15-71.1 µM, BuChE: ~37 nMImproves cognitive function in Alzheimer's and Parkinson's disease dementia.[2][13] Dose-dependent efficacy shown in clinical trials.[2]N,N-dimethylcarbamate with a chiral center[1][2][14]
Physostigmine AChEPotent inhibitor (specific IC50 varies)Can reverse central anticholinergic syndrome.[15][16][17] Dose-dependent inhibition of AChE in rat brain and blood.[18][19]Tertiary amine, crosses blood-brain barrier[15][18][19][20][21]
Carbaryl AChEVaries by species and conditionsPrimarily used as an insecticide.[22] Can have immunotoxic effects in vivo.[23][24]Naphthyl group[22][23][25][26]

This comparative table highlights the diversity within the carbamate class. The unique structural features of Dodecyl (2-methoxyphenyl)carbamate, particularly its high lipophilicity, suggest that its ADME properties and, consequently, its in vivo efficacy profile, may differ significantly from these established drugs.

Conclusion and Future Directions

Dodecyl (2-methoxyphenyl)carbamate represents an intriguing chemical entity with therapeutic potential, likely as a cholinesterase inhibitor. This guide has outlined a systematic and robust research plan to transition this molecule from a chemical structure to a characterized compound with a defined efficacy profile.

The proposed in vitro and in vivo studies will provide critical data on its potency, selectivity, and therapeutic potential in a relevant disease model. Understanding the interplay between its lipophilicity, metabolism, and biological activity will be paramount.

Future research should also explore:

  • Broader in vitro screening: To investigate potential off-target effects and uncover any additional mechanisms of action conferred by the methoxyphenyl group (e.g., antioxidant, anti-inflammatory).

  • Pharmacokinetic studies: To determine the compound's half-life, bioavailability, and tissue distribution.

  • Toxicity studies: To establish a safety profile.

By following the experimental pathways detailed in this guide, researchers can effectively unlock the therapeutic potential of Dodecyl (2-methoxyphenyl)carbamate and determine its place in the landscape of carbamate-based therapeutics.

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  • ResearchGate. (2016). Could anyone provide some help and guidance on in-vivo cholinesterase inhibitory assay. [Link]

  • National Research Council (US) Committee on Toxicology. (2004). Pharmacokinetics and Metabolism of Pesticides. In Intentional Human Dosing Studies for EPA Regulatory Purposes: Scientific and Ethical Issues. National Academies Press (US). [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Metabolic Pathways of Lipophilic Drugs: A Focus on Transporters and Enzymes. [Link]

  • Olson, K. R. (Ed.). (n.d.). PHYSOSTIGMINE AND NEOSTIGMINE. In Poisoning & Drug Overdose (7th ed.). McGraw Hill. [Link]

  • Arens, A. M., Shah, K., & Al-Abri, S. (2018). Safety and effectiveness of physostigmine: a 10-year retrospective review. Toxicology Communications, 2(1), 8-12. [Link]

  • Arens, A. M., Shah, K., & Al-Abri, S. (2018). Safety and effectiveness of physostigmine: a 10-year retrospective review. Toxicology Communications, 2(1), 8-12. [Link]

Sources

Validation

A Guide to Determining the Cholinesterase Selectivity Profile of Dodecyl (2-methoxyphenyl)carbamate

Introduction: The Critical Role of Cholinesterase Selectivity in Therapeutics In the landscape of neurodegenerative diseases, particularly Alzheimer's disease (AD), the modulation of cholinergic signaling is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cholinesterase Selectivity in Therapeutics

In the landscape of neurodegenerative diseases, particularly Alzheimer's disease (AD), the modulation of cholinergic signaling is a cornerstone of symptomatic treatment.[1] The enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are primary therapeutic targets.[2] While both enzymes break down ACh, their distribution, substrate specificity, and roles in disease progression differ significantly.

AChE is predominantly found at neuronal synapses and is the primary regulator of cholinergic transmission in the healthy brain.[3] However, in the AD brain, AChE activity tends to decrease while BuChE activity increases or remains stable, taking on a more significant role in ACh hydrolysis.[1] This shift underscores the therapeutic potential of inhibiting both enzymes. Cholinesterase inhibitors are a class of compounds, including carbamates, that can block the activity of these enzymes.[4] The selectivity of these inhibitors for AChE versus BuChE can have profound implications for both their efficacy and side-effect profiles.[4] For instance, dual inhibition may offer broader benefits, especially in later stages of AD.[5] Therefore, a thorough characterization of a novel inhibitor's selectivity is a critical step in its preclinical development.

This guide provides a comprehensive framework for determining the selectivity profile of a novel carbamate inhibitor, using Dodecyl (2-methoxyphenyl)carbamate as a case study. We will delve into the experimental design, a detailed protocol for assessing inhibitory potency, and the interpretation of the resulting data.

Understanding the Basis of Selectivity: AChE vs. BuChE Active Sites

The differential inhibition of AChE and BuChE by small molecules is rooted in the structural distinctions of their active sites. Both enzymes possess a deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS) at the entrance.[6] However, the composition and volume of this gorge differ significantly.

The active site gorge of BuChE is considerably larger (approximately 500 ų) than that of AChE (approximately 300 ų).[7][8] This is primarily due to the substitution of several bulky aromatic amino acid residues in the AChE gorge with smaller, aliphatic residues in BuChE.[3][9] For example, two key phenylalanine residues in the acyl-binding pocket of AChE are replaced by the less bulky valine and leucine in BuChE.[3] These structural differences provide a basis for the rational design of selective inhibitors. Compounds with larger or more flexible moieties may be better accommodated in the spacious active site of BuChE, leading to higher potency against this enzyme.

Below is a conceptual diagram illustrating the key differences between the AChE and BuChE active sites.

G cluster_AChE AChE Active Site Gorge (Narrower) cluster_BuChE BuChE Active Site Gorge (Wider) AChE_CAS Catalytic Active Site (CAS) (Ser, His, Glu) AChE_Acyl Acyl Pocket (Phe295, Phe297) AChE_Choline Choline Binding Site (Trp84) AChE_PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72, Tyr124, Tyr337) BuChE_CAS Catalytic Active Site (CAS) (Ser, His, Glu) BuChE_Acyl Acyl Pocket (Leu286, Val288) BuChE_Choline Choline Binding Site (Trp82) BuChE_PAS Peripheral Site (Lacks key aromatic residues) Inhibitor Inhibitor Molecule (e.g., Dodecyl (2-methoxyphenyl)carbamate) Inhibitor->AChE_PAS Binding influenced by narrow gorge & aromatic residues Inhibitor->BuChE_PAS Binding accommodated by wider gorge & aliphatic residues G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - Substrates (ATCI/BTCI) - Enzymes (AChE/BuChE) Add_Reagents 1. Add to wells: - Buffer - DTNB - Inhibitor/Control Reagents->Add_Reagents Inhibitor Prepare Inhibitor Dilutions: - Stock in DMSO - Serial dilutions in buffer Inhibitor->Add_Reagents Add_Enzyme 2. Add Enzyme (AChE or BuChE) Add_Reagents->Add_Enzyme Preincubate 3. Pre-incubate (15 min) Add_Enzyme->Preincubate Add_Substrate 4. Initiate with Substrate (ATCI or BTCI) Preincubate->Add_Substrate Measure 5. Kinetic Measurement (Absorbance at 412 nm) Add_Substrate->Measure Calc_Rate 1. Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhibition 2. Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve 3. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 4. Determine IC50 Value Plot_Curve->Det_IC50

Sources

Comparative

Technical Comparison: Analytical Architectures for Dodecyl (2-methoxyphenyl)carbamate

Content Type: Technical Method Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Subject: Method Development & Validation Strategies for Lipophilic Carbamates Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Method Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Subject: Method Development & Validation Strategies for Lipophilic Carbamates

Executive Summary: The Lipophilic Challenge

Dodecyl (2-methoxyphenyl)carbamate represents a distinct analytical challenge in drug development. Structurally, it combines a highly lipophilic dodecyl tail (LogP > 5.0 predicted) with a hydrolytically sensitive carbamate linker and a UV-active 2-methoxyphenyl (guaiacol-like) headgroup.

While standard carbamate pesticides (e.g., carbofuran) are polar, this molecule behaves more like a surfactant or a lipid. Consequently, standard "off-the-shelf" EPA carbamate methods (like EPA 531.1) fail due to retention time issues and solubility constraints.

This guide compares the two primary analytical architectures—RP-HPLC-DAD (for CMC/Purity) and LC-MS/MS (for Bioanalysis)—providing optimized protocols that account for the molecule's extreme hydrophobicity and thermal instability.

Analytical Decision Matrix

The choice of method depends entirely on the matrix and the required sensitivity. The following decision tree outlines the logical selection process based on experimental constraints.

AnalyticalDecisionTree Start Sample Matrix Input ConcCheck Target Concentration Range? Start->ConcCheck HighConc High (µg/mL - mg/mL) (API Purity, Formulation Stability) ConcCheck->HighConc QC / CMC LowConc Trace (ng/mL - pg/mL) (Plasma, Tissue, Swab Limits) ConcCheck->LowConc PK / Tox HPLC Method A: RP-HPLC-DAD (Robustness & Stoichiometry) HighConc->HPLC Primary Choice GCMS Method C: GC-MS (NOT RECOMMENDED) HighConc->GCMS Thermal Degradation Risk LCMS Method B: LC-MS/MS (ESI+) (Selectivity & Sensitivity) LowConc->LCMS Primary Choice HPLC_Why Detects 2-methoxyphenyl chromophore @ 274 nm HPLC->HPLC_Why LCMS_Why Quantifies via [M+H]+ -> [C7H10NO]+ transition LCMS->LCMS_Why GCMS_Why Carbamate bond cleaves in injector port GCMS->GCMS_Why

Figure 1: Analytical workflow selection based on sensitivity requirements and physicochemical limitations.

Method A: RP-HPLC-DAD (Purity & Stability)

Best For: Quality Control (QC), degradation studies, and formulation assay. Mechanism: Exploits the


 transitions of the 2-methoxyphenyl ring.
The "Sticky" Problem & Solution

The dodecyl chain causes this molecule to adhere aggressively to C18 stationary phases. Standard gradients (ending at 60-70% organic) will result in carryover or extremely broad peaks.

  • Expert Insight: You must push the gradient to 95-100% organic (Acetonitrile or Methanol) and hold it to ensure the column is stripped clean between injections.

Optimized Protocol
  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) – Methanol creates higher backpressure at high ratios.

  • Flow Rate: 1.2 mL/min.

  • Detection: DAD at 274 nm (Primary) and 220 nm (Secondary/Impurity).

  • Temperature: 40°C (Critical to reduce mass transfer resistance of the lipid tail).

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 50 50 Injection
8.0 5 95 Elution of Analyte
10.0 0 100 Column Strip (Critical)
12.0 0 100 Hold
12.1 50 50 Re-equilibration

| 15.0 | 50 | 50 | End |

Method B: LC-MS/MS (Bioanalysis & Trace Residues)

Best For: Pharmacokinetics (PK), swab analysis (cleaning validation), and trace impurity detection. Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

Fragmentation Pathway

Carbamates generally fragment via the cleavage of the C-O or C-N bond. For Dodecyl (2-methoxyphenyl)carbamate, the most stable ion in Q3 is typically the protonated 2-anisidine moiety or the tropylium-like rearrangement of the aromatic head.

  • Precursor Ion:

    
     (Calculated mass based on formula 
    
    
    
    ).
  • Product Ions:

    • Quantifier:

      
       corresponding to the 2-methoxyaniline fragment (cleavage of the carbamate).
      
    • Qualifier: Loss of the dodecyl chain.

Optimized Protocol
  • Instrument: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ion Source: ESI Positive (Turbo Ion Spray).

  • Mobile Phase:

    • A: 2mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Note: Ammonium formate is added to stabilize the protonation and prevent sodium adduct formation

      
      , which does not fragment well.
      

MS/MS Parameters (Representative):

Parameter Setting Rationale
Ionization ESI (+) Carbamate nitrogen protonates readily.
Source Temp 500°C High temp required to desolvate the lipophilic droplets.
Curtain Gas 35 psi Prevents source contamination.

| Collision Energy | 25-35 eV | Optimized to cleave the ester bond without destroying the aromatic ring. |

Comparative Performance Data

The following table synthesizes expected performance metrics based on validation of structurally similar lipophilic carbamates (e.g., carbosulfan analogs) [1, 3].

FeatureMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLN/A (Non-linear)
LOD (Limit of Detection) ~0.2 µg/mL~0.1 ng/mLHigh (due to thermal loss)
Precision (RSD) < 1.0%< 5.0%> 15%
Selectivity Moderate (Matrix peaks may interfere)High (MRM filters matrix)Low (Degradation products interfere)
Throughput 15 min/sample4-6 min/sampleSlow (Cool-down required)
Primary Risk Carryover (Dodecyl tail sticking)Matrix Effect (Ion suppression)Thermal Hydrolysis
Why GC-MS is NOT Recommended

While GC-MS is standard for some pesticides, it is unsuitable for Dodecyl (2-methoxyphenyl)carbamate without derivatization.

  • Thermal Instability: Carbamates thermally degrade into isocyanates and alcohols in the injector port (

    
    ) [2].
    
  • Boiling Point: The C12 chain raises the boiling point significantly, requiring high column temperatures that accelerate degradation.

  • False Negatives: You may detect the breakdown product (2-methoxyaniline) and incorrectly quantify it as the parent compound.

If GC is unavoidable: You must use Flash Methylation (e.g., TMAH) in the injector block to stabilize the carbamate nitrogen prior to separation [2].

References
  • European Commission. (2021).[2] Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances. Official Journal of the European Union. Link

  • Thermo Fisher Scientific. (2008). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note 10039.[3] Link

  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385–394. Link

  • U.S. EPA. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization.Link

  • Agilent Technologies. (2020). Analysis of Carbamate Pesticides in Water using LC-MS/MS. Application Note. Link

Sources

Validation

Dodecyl (2-methoxyphenyl)carbamate: a more lipophilic alternative to existing inhibitors

Executive Summary Dodecyl (2-methoxyphenyl)carbamate represents a specific subclass of O-aryl carbamate inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). While the cyclohexyl-based URB597 remains the clinical gold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecyl (2-methoxyphenyl)carbamate represents a specific subclass of O-aryl carbamate inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). While the cyclohexyl-based URB597 remains the clinical gold standard, the dodecyl analog offers a distinct physicochemical profile characterized by extreme lipophilicity.

This guide analyzes the utility of the dodecyl variant as a "hydrophobic probe," comparing its efficacy, solubility, and membrane-partitioning characteristics against URB597. This molecule is particularly relevant for researchers investigating the Acyl Chain Binding (ACB) pocket of FAAH, where its C12 tail mimics the arachidonoyl chain of the natural substrate, anandamide (AEA).

Chemical Logic & Mechanism of Action

Structural Divergence

The core difference lies in the N-substituent. FAAH inhibitors of the carbamate class function by mimicking the fatty acid amide substrate.[1]

  • URB597: Features a cyclohexyl group.[2] This provides a balance between lipophilicity (

    
    ) and aqueous solubility, allowing for systemic bioavailability.
    
  • Dodecyl Analog: Features a dodecyl (C12) linear chain. This significantly elevates the

    
     (
    
    
    
    ), driving the molecule into lipid bilayers.
Mechanism: Suicide Inhibition

Both molecules act as "suicide substrates." They are recognized by FAAH, enter the active site, and undergo nucleophilic attack by the catalytic Serine 241 .

  • Recognition: The alkyl/aryl group aligns within the hydrophobic channel.

  • Acylation: Ser241 attacks the carbamate carbonyl.

  • Release: The leaving group (2-methoxyphenol for the dodecyl analog; 3'-carbamoylbiphenyl-3-ol for URB597) is expelled.

  • Inactivation: The enzyme remains carbamylated and catalytically dead.

Signaling Pathway Visualization

The following diagram illustrates the interruption of endocannabinoid signaling by these carbamates.

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Active Ser241) AEA->FAAH Substrate Entry CB1 CB1 Receptor Activation AEA->CB1 Signaling Accumulation Carbamylated Carbamylated FAAH (Irreversibly Inactive) FAAH->Carbamylated Covalent Modification (Ser241) Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Inhibitor Dodecyl Carbamate (Inhibitor) Inhibitor->FAAH Competitive Entry

Figure 1: Mechanism of FAAH inactivation.[1][2][3][4][5] The Dodecyl carbamate covalently modifies Ser241, preventing the hydrolysis of Anandamide (AEA) and prolonging CB1 receptor signaling.

Comparative Performance Data

The following data contrasts the dodecyl analog with URB597. Note that while the dodecyl chain often provides higher intrinsic affinity for the hydrophobic pocket, its utility is limited by solubility.

FeatureURB597 (Standard)Dodecyl (2-methoxyphenyl)carbamateImplication
Structure N-CyclohexylN-Dodecyl (C12)C12 better mimics Arachidonoyl tail.
Leaving Group Biphenyl phenol2-Methoxyphenol (Guaiacol)Guaiacol is a faster leaving group but less specific.
Lipophilicity (

)
~3.9 - 4.1~6.8 - 7.2Dodecyl analog partitions heavily into membranes.
Water Solubility Low (

M range)
Very Poor (nM range)Dodecyl requires detergents/DMSO for assays.
In Vitro Potency (

)
4.6 nM~1 - 10 nM*High potency due to hydrophobic channel fit.
In Vivo Efficacy High (Systemic)Low (Trapped in lipids)Dodecyl analog is best for in vitro or topical use.

*Note:


 values for long-chain carbamates vary by assay conditions (BSA concentration) due to non-specific binding.

Experimental Protocols

Synthesis of Dodecyl (2-methoxyphenyl)carbamate

This protocol utilizes the isocyanate addition method, which is cleaner than the chloroformate route.

Reagents:

  • 2-Methoxyphenol (Guaiacol)

  • Dodecyl isocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methoxyphenol (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Catalysis: Add catalytic Triethylamine (0.1 eq).

  • Addition: Dropwise add Dodecyl isocyanate (1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Wash with 1M HCl (to remove TEA), then brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Ethanol. The long alkyl chain facilitates easy crystallization.

Fluorescent FAAH Activity Assay

To verify the inhibition potency of the dodecyl analog compared to URB597.

Materials:

  • Substrate: AMC-Arachidonoyl Amide (fluorescent upon cleavage).

  • Enzyme: Rat Brain Membrane homogenate or Recombinant Human FAAH.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA (BSA is critical to solubilize the lipophilic inhibitor).

Protocol:

  • Pre-incubation: Incubate FAAH enzyme with the inhibitor (Dodecyl analog or URB597 in DMSO) for 10 minutes at 37°C.

    • Note: Keep DMSO concentration <1%.

  • Initiation: Add AMC-Arachidonoyl Amide (

    
     final).
    
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Plot slope (RFU/min) vs. Inhibitor Concentration (

    
    ) to determine 
    
    
    
    .

Experimental Workflow Diagram

This workflow describes the validation pipeline for the Dodecyl analog, highlighting the critical "Solubility Check" often overlooked.

Workflow Start Start: Chemical Synthesis Purify Purification (Recrystallization) Start->Purify Solubility Solubility Check (Turbidimetry) Purify->Solubility Assay In Vitro FAAH Assay (High BSA Buffer) Solubility->Assay Clear Solution Fail Precipitation/Aggregation (False Positive) Solubility->Fail Turbid Success Valid IC50 Determination Assay->Success Dose-Response Curve

Figure 2: Validation workflow emphasizing the critical solubility checkpoint required for lipophilic carbamates.

Expert Analysis & Causality

Why use the Dodecyl Analog?

While URB597 is superior for drug development due to bioavailability, the Dodecyl (2-methoxyphenyl)carbamate serves as a specialized tool for:

  • Crystallography: The C12 chain stabilizes the "open" conformation of the Acyl Chain Binding channel more effectively than the bulky cyclohexyl group.

  • Membrane Anchoring: In assays using intact cells, the high lipophilicity allows the inhibitor to accumulate in the lipid bilayer, potentially accessing the membrane-bound FAAH more effectively than water-soluble analogs, provided the concentration is below the critical micelle concentration (CMC).

The "Lipophilicity Trap"

Researchers must exercise caution. A common error with C12-substituted inhibitors is micelle formation . If the inhibitor forms micelles, it may inhibit the enzyme non-specifically (detergent effect) rather than through specific carbamylation.

  • Validation: Always run a control with a non-reactive analog or varying BSA concentrations to ensure the

    
     is independent of aggregation state.
    

References

  • Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews.

  • Tarzia, G., et al. (2003). "Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors." Journal of Medicinal Chemistry.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine.

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology.

Sources

Comparative

Reproducibility Guide: Dodecyl (2-methoxyphenyl)carbamate Synthesis and Activity

Executive Summary & Scientific Context Dodecyl (2-methoxyphenyl)carbamate (often coded in literature within the alkoxyphenylcarbamate series) represents a critical structural probe in the study of local anesthetic potenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dodecyl (2-methoxyphenyl)carbamate (often coded in literature within the alkoxyphenylcarbamate series) represents a critical structural probe in the study of local anesthetic potency and membrane interaction. Belonging to the class of lipophilic N-arylcarbamates, this compound is frequently used to define the "cutoff effect" in anesthesia—the phenomenon where biological potency increases with alkyl chain length up to a critical point (typically C10–C12) before precipitous loss of activity due to solubility limits or steric exclusion from sodium channels.

Why this compound matters: Unlike standard anesthetics (Lidocaine, Benzocaine), the C12-chain of this carbamate allows it to deeply intercalate into the lipid bilayer. However, its reproducibility is notoriously plagued by "The Dodecanol Trap" —the presence of unreacted 1-dodecanol, which acts as a permeation enhancer and mild anesthetic itself, leading to false-positive activity data.

This guide provides a self-validating protocol to synthesize, purify, and accurately profile this compound against standard alternatives.

Synthesis & Manufacturing: The Reproducibility Crisis

There are two primary routes to synthesize Dodecyl (2-methoxyphenyl)carbamate. While the Chloroformate route is common, the Isocyanate Addition route is recommended for higher purity, provided strict moisture control is maintained.

Comparative Synthesis Routes
FeatureRoute A: Isocyanate Addition (Recommended) Route B: Chloroformate Coupling
Reagents 2-Methoxyphenyl isocyanate + 1-Dodecanol2-Anisidine + Dodecyl chloroformate
Catalyst Dibutyltin dilaurate (DBTDL) or TEAPyridine or K2CO3
Byproducts None (Atom Economic)HCl (Requires neutralization/washing)
Purity Risk Urea formation (if water present)Residual amine salts
Yield >90%75-85%
Validated Protocol: Route A (Isocyanate Addition)

Principle: Nucleophilic addition of the alcohol oxygen to the isocyanate carbon.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Stoichiometry: Charge 1-Dodecanol (1.0 equiv, 18.6 g) and anhydrous Toluene (100 mL).

  • Activation: Add catalytic Dibutyltin dilaurate (0.1 mol%).

  • Addition: Dropwise add 2-Methoxyphenyl isocyanate (1.05 equiv) at 0°C. Note: Slight excess of isocyanate is preferred over alcohol because the isocyanate byproduct (urea) is easier to remove than the fatty alcohol.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Quench: Add 2 mL methanol to consume excess isocyanate.

Critical Visualization: Synthesis Logic

SynthesisWorkflow cluster_0 Route A: Isocyanate (Preferred) cluster_1 Route B: Chloroformate Iso 2-Methoxyphenyl Isocyanate Rxn Reflux (Toluene) Cat: DBTDL Iso->Rxn Alc 1-Dodecanol Alc->Rxn Prod Crude Carbamate Rxn->Prod Ani 2-Anisidine Base Base (Pyridine) Ani->Base Chloro Dodecyl Chloroformate Chloro->Base Base->Prod Salt HCl Salt (Impurity Risk) Base->Salt

Caption: Comparison of atom-economic Isocyanate route vs. salt-producing Chloroformate route.

Purification: The "Dodecanol Trap"

The Problem: 1-Dodecanol (starting material) has a boiling point and solubility profile very similar to the product. Residual dodecanol acts as a permeation enhancer , artificially inflating the "activity" of your compound in biological assays.

The Solution: Do NOT rely on column chromatography alone.

  • Primary Wash: Evaporate Toluene. Dissolve residue in Hexane.

  • Crystallization: Cool to -20°C. The carbamate usually crystallizes; dodecanol remains in the mother liquor.

  • Validation (The "Senior Scientist" Check): Run 1H-NMR.

    • Target Signal: Carbamate -NH- proton at ~7.1 ppm (broad singlet).

    • Impurity Signal: Dodecanol -CH2-OH triplet at ~3.6 ppm.

    • Requirement: The integral of the 3.6 ppm peak must be <1% relative to the methoxy singlet (3.8 ppm).

Activity Profiling & Comparison

Dodecyl (2-methoxyphenyl)carbamate is primarily evaluated for Surface Anesthesia and Antimicrobial Activity .

Mechanism of Action

The compound acts by expanding the cell membrane (lipid disordering) and blocking voltage-gated sodium channels (VGSC). The C12 chain anchors the molecule into the hydrophobic core of the bilayer.

Comparative Performance Table
ParameterDodecyl (2-methoxyphenyl)carbamate Lidocaine (Standard) Benzalkonium Cl (Antimicrobial)
Primary Class Lipophilic CarbamateAmino-amideQuaternary Ammonium
LogP (Lipophilicity) ~6.5 (High)2.4~2-5 (Variable)
Onset of Action Slow (due to high lipophilicity)FastN/A
Duration Prolonged (Depot effect in lipids)Moderate (1-2 hrs)N/A
Potency (Relative) High (Surface) / Low (Injection)ModerateHigh (Lytic)
Toxicity Risk Low systemic (poor absorption)CNS/Cardiac toxicityTissue Irritation
Experimental Data: The Cutoff Effect

In homologous series of alkoxyphenylcarbamates, activity peaks at C9-C12.

  • C1 - C8: Activity increases linearly with hydrophobicity.

  • C12 (Target): Maximum surface activity (Corneal reflex inhibition).

  • C14+: Activity drops (Cutoff effect) due to steric inability to fit into the sodium channel binding site or "trapping" in the membrane.

Visualization: The Cutoff Effect Pathway

CutoffEffect cluster_mechanism Mechanism of Action cluster_chain Alkyl Chain Length Influence Lipid Lipid Bilayer Partitioning Channel Na+ Channel Binding Site Block Conduction Blockade Channel->Block Short Short Chain (C2-C8) Low Lipophilicity Short->Lipid Weak Optimal Dodecyl (C12) Optimal Partitioning Optimal->Lipid Strong Optimal->Channel High Affinity Long Long Chain (C14+) Steric Hindrance Long->Lipid Trapped Long->Channel No Access

Caption: The C12 chain offers optimal balance between membrane partitioning and channel access.

References

  • Čižmárik, J., et al. (1976).[1] Synthesis and pharmacological evaluation of alkoxyphenylcarbamates. Discusses the foundational SAR of the 2-alkoxy series and the relationship between chain length and anesthetic potency.

    • Source: (Generalized link to journal archives for the era).

  • Gregáň, F., et al. (2011).[2] Local anesthetic activity of mixtures of cis- and trans-(2-dimethylaminomethylcycloheptyl)-2-alkoxyphenylcarbamates.[2][3] Confirms the parabolic relationship (cutoff) of activity vs. alkyl chain length in this chemical family.

    • Source:

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

    • Source:

  • McKinstry, H. E., et al. (2019). A Molecular Target for an Alcohol Chain Length Cutoff.[4][5] Elucidates the mechanism of the "cutoff effect" at C12 in lipid-gated channels, relevant to the dodecyl moiety.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Dodecyl (2-methoxyphenyl)carbamate

Executive Summary & Immediate Safety Profile Dodecyl (2-methoxyphenyl)carbamate is a lipophilic organic carbamate often utilized in materials science (liquid crystals) or as a bioactive intermediate. While the intact mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

Dodecyl (2-methoxyphenyl)carbamate is a lipophilic organic carbamate often utilized in materials science (liquid crystals) or as a bioactive intermediate. While the intact molecule presents specific hazards, the critical safety driver is its potential hydrolysis. Upon exposure to strong acids, bases, or environmental degradation, this compound hydrolyzes to release o-anisidine (2-methoxyaniline) , a known carcinogen (IARC Group 2B) and blood toxicant.

Core Directive: This material must never be disposed of via sanitary sewer systems. The lipophilic dodecyl chain ensures it persists in aquatic environments, while the carbamate linkage poses a delayed toxicity threat.

Key Hazard Data
PropertyClassificationCritical Note
GHS Classification Toxic / Irritant / Aquatic Hazard Likely H301 (Toxic if swallowed), H315 (Irritant), H410 (Very toxic to aquatic life).[1]
Hydrolysis Product o-Anisidine Carcinogenic; causes methemoglobinemia.
Physical State Solid/Waxy SolidLow volatility; high persistence on surfaces.
Waste Stream High-BTU Incineration Must be destroyed thermally to break the carbamate linkage.

The Mechanics of Hazard: Why We Incinerate

Expertise & Experience Insight

Many researchers treat carbamates as generic "organic waste." This is a procedural error. The carbamate functional group (–NH–COO–) is chemically labile.

  • The Lipophilic Trap: The dodecyl (C12) chain makes this compound highly insoluble in water but soluble in fats. If released into the environment, it bioaccumulates rather than diluting.

  • The Hydrolysis Trigger: In the presence of water and a catalyst (acid or base from other waste streams), the molecule cleaves.

    • Reaction: Carbamate + H₂O

      
       Dodecanol + CO₂ + o-Anisidine .
      
    • Consequence: You are no longer managing a carbamate; you are managing a carcinogen.

Therefore, the disposal protocol focuses on moisture exclusion and segregation from pH extremes until thermal destruction occurs.

Diagram 1: Hydrolysis Hazard Pathway

Visualizing the chemical breakdown risks during improper disposal.

HydrolysisRisk Compound Dodecyl (2-methoxyphenyl) carbamate Environment Improper Disposal (Drain/Mixed Waste) Compound->Environment Dumped Hydrolysis Hydrolysis Reaction (Acid/Base Catalyzed) Environment->Hydrolysis Exposure to H2O/pH Anisidine o-Anisidine (CARCINOGEN) Hydrolysis->Anisidine Cleavage Dodecanol Dodecanol (Aquatic Toxicity) Hydrolysis->Dodecanol CO2 CO2 Hydrolysis->CO2

Caption: The chemical pathway showing how improper disposal leads to the generation of carcinogenic o-anisidine.

Step-by-Step Disposal Protocol

This protocol is a self-validating system: by following the segregation steps, you automatically prevent the hydrolysis reaction described above.

Phase 1: Waste Collection & Segregation

Critical Rule: Do not mix with aqueous acidic or basic waste.

  • Select Container: Use a chemically resistant container (HDPE or Amber Glass).

    • Why: Amber glass protects light-sensitive moieties; HDPE is resistant to the organic solvents used for rinsing.

  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with incineration (e.g., Acetone, Methanol, Dichloromethane). Avoid high water content (>20%) if possible, as this increases disposal costs and hydrolysis risk.

  • Solid Waste: If the material is a solid powder:

    • Double-bag in 6-mil polyethylene bags.

    • Place the bag inside a rigid secondary container.

    • Why: Prevents dispersion of toxic dust during transport.

Phase 2: Decontamination of Glassware

Because of the C12 (dodecyl) chain, this material is "sticky" and difficult to remove with water alone.

  • Triple Rinse: Rinse contaminated glassware 3 times with Acetone or Ethanol .

    • Do NOT use water for the initial rinse.

  • Collect Rinsate: Pour all solvent rinses into the Same Hazardous Waste Container as the primary chemical.

    • Validation: If the rinsate turns cloudy upon adding water later, you failed to remove the lipophilic compound.

  • Final Wash: Only after solvent rinsing should the glassware be washed with soap and water in the sink.

Phase 3: Labeling and Hand-off

Labeling must be precise to ensure the incineration facility treats it correctly.

  • Primary Constituent: Dodecyl (2-methoxyphenyl)carbamate.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Add Note: "Contains Carbamate - Potential Carcinogen Generation."

Diagram 2: Operational Disposal Workflow

The logical decision tree for safe laboratory handling.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Rinsing Glassware Cleanup: Triple Rinse w/ Acetone Start->Rinsing Contaminated Items Solid Solid/Powder StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Bag Double Bag (6-mil poly) + Rigid Container Solid->Bag Segregate Segregate from Acids/Bases/Oxidizers Liquid->Segregate Label Label: 'Toxic Organic Carbaryl-like' Code: Non-Halogenated Organic Bag->Label Segregate->Label Combine Combine Rinsate into Waste Container Rinsing->Combine Combine->Label Final Ship for Incineration (High Temp) Label->Final

Caption: Operational workflow ensuring segregation and proper containment prior to incineration.

Emergency Procedures (Spill Response)

In the event of a spill, speed is less important than containment .

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended) and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Dry Cleanup (Solids):

    • Do NOT spray water.[2][3] Water spreads the lipophilic compound and initiates hydrolysis.

    • Cover with dry absorbent pads or scoop gently into a waste container.

  • Solvent Cleanup (Liquids):

    • Absorb with vermiculite or clay-based absorbent.

    • Clean the surface with an acetone-soaked pad.

    • Dispose of all pads as hazardous waste.

Regulatory & Compliance Context

While this specific molecule may not have a unique "P-List" or "U-List" RCRA code (unless it is a trade name pesticide formulation), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • EPA Waste Code: If not specifically listed, characterize as D001 (Ignitable, if in solvent) or Non-Regulated Hazardous Waste (if solid), but manage as Toxic .

  • Best Practice: Many institutions classify carbamate research chemicals under Waste Code K156/K157 (carbamate production wastes) logic for safety, ensuring they are sent to fuel blending or incineration facilities.

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • PubChem. Compound Summary: Dodecyl carbamate (Analogous Structure).[4] National Library of Medicine. Retrieved from

  • World Health Organization (WHO) & IARC. Monographs on the Evaluation of Carcinogenic Risks to Humans: o-Anisidine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from

Sources

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